Coelenterazine H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,30-31H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUVUVRFJVHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376393 | |
| Record name | Coelenterazine h | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50909-86-9 | |
| Record name | Coelenterazine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050909869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coelenterazine h | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COELENTERAZINE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HKC9Y0YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Coelenterazine H?
An In-depth Technical Guide to Coelenterazine H
Introduction
This compound (also known as 2-deoxycoelenterazine) is a synthetic analog of the naturally occurring luciferin, coelenterazine.[1][2][3] It serves as a luminescent substrate for various marine luciferases, such as Renilla luciferase (RLuc), and as a cofactor for photoproteins like aequorin.[2][4] A key characteristic of this compound is its significantly higher luminescence intensity—reportedly 10 to 20 times greater than that of native coelenterazine—making it a highly sensitive tool for various biological assays. This enhanced brightness and sensitivity to calcium ions make it particularly valuable for applications such as reporter gene assays, bioluminescence resonance energy transfer (BRET), and the detection of minute changes in intracellular calcium concentrations.
Chemical Structure and Properties
This compound is an imidazopyrazinone derivative. Its formal chemical name is 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one. Unlike native coelenterazine, it lacks a hydroxyl group at the C-2 phenyl group.
Chemical Structure:
-
IUPAC Name: 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one
-
Synonyms: 2-Deoxycoelenterazine, CLZN-h
-
Molecular Formula: C₂₆H₂₁N₃O₂
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 407.46 g/mol | |
| Exact Mass | 407.1634 | |
| CAS Number | 50909-86-9 | |
| Appearance | Orange-yellow crystals | |
| Purity | >95% | |
| Absorption Maxima (λmax) | 260, 345, 439 nm | |
| Emission Maximum (λmax) | ~466 nm | |
| Solubility | Soluble in Methanol, Ethanol, and DMSO |
Bioluminescence Mechanism
The light-emitting reaction of this compound is analogous to that of native coelenterazine. It is an oxidative decarboxylation reaction catalyzed by a luciferase or initiated by calcium binding to a photoprotein. The general mechanism involves the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, releasing carbon dioxide and the product, coelenteramide, in an excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light.
Caption: Bioluminescent reaction pathway of this compound.
Experimental Protocols
Detailed methodologies for the use of this compound are crucial for reproducible results. Below are protocols for common applications.
Preparation of Stock and Working Solutions for In Vitro Assays
This protocol is adapted for cell-based luminescence assays.
-
Objective: To prepare this compound solutions for addition to cell cultures or lysates.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
-
Protocol:
-
Stock Solution (e.g., 10 mM): Prepare the stock solution by dissolving this compound powder in fresh, anhydrous DMSO or ethanol. For example, to make a 10 mM stock, dissolve 4.07 mg of this compound in 1 mL of solvent. Vortex thoroughly. Note: Due to spontaneous oxidation, stock solutions should be prepared fresh, protected from light, and used immediately.
-
Working Solution (e.g., 10 µM): Dilute the stock solution to the final working concentration using PBS or cell culture medium just before use. For a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock.
-
Storage: Store the powder at -20°C or -70°C under an inert gas. Avoid repeated freeze-thaw cycles of any solutions.
-
Protocol for Small Animal In Vivo Imaging
This protocol provides a general guideline for using this compound in murine models.
-
Objective: To detect luciferase-expressing cells in living mice.
-
Materials:
-
This compound powder
-
Ethanol
-
3N Hydrochloric Acid (HCl)
-
Sterile PBS
-
25-gauge or higher needle
-
-
Protocol:
-
Stock Solution Preparation (5 mg/mL): Prepare a stock solution by dissolving this compound in ethanol containing 2% v/v 3N HCl.
-
Injection Solution Preparation: Just prior to injection, dilute 20 µL of the stock solution into 130 µL of sterile PBS.
-
Administration: The recommended dosage for intravenous (IV) injection is 15–100 µg per mouse. For intraperitoneal (IP) injection, doses up to 4.0 mg/kg body weight have been used.
-
Imaging: For IV injections, image the animal as quickly as possible to capture the peak signal. For IP injections, the peak signal is typically reached after 2-3 minutes and remains relatively stable for about 10 minutes.
-
Measurement of Bioluminescence Kinetics (Half-Decay Life)
This protocol describes how to measure the signal decay of the this compound-luciferase reaction.
-
Objective: To determine the stability and duration of the light signal.
-
Materials:
-
Renilla luciferase solution (e.g., 1 µg/mL)
-
This compound working solution (e.g., 25 µM)
-
Quartz cuvette
-
Luminometer or fluorescence spectrophotometer with luminescence time-scan mode
-
-
Protocol:
-
Equilibrate the instrument and prepare the reagents.
-
In a quartz cuvette, mix equal volumes of the Renilla luciferase solution and the this compound solution (e.g., 0.5 mL of each).
-
Immediately place the cuvette in the instrument and begin measurement in luminescence time-scan mode.
-
Record the luminescence intensity over time until the signal has decayed significantly.
-
Calculate the half-decay life, which is the time it takes for the initial maximum signal to decrease by 50%.
-
Logical Workflow for BRET Assays
This compound is frequently used in Bioluminescence Resonance Energy Transfer (BRET) assays to study protein-protein interactions. The workflow involves genetically fusing a donor luciferase (like RLuc8) to one protein of interest and an acceptor fluorophore (like GFP or Venus) to another.
Caption: Logical workflow for a BRET protein interaction assay.
References
The Luminescent Cascade: A Technical Guide to the Mechanism of Coelenterazine H in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of Coelenterazine H, a key analog of the luciferin coelenterazine, in bioluminescent reactions. This compound, by virtue of its distinct chemical structure, offers unique properties in terms of light output and kinetics, making it a valuable tool in various biological assays, including reporter gene studies, BRET applications, and in vivo imaging. This document provides a comprehensive overview of its mechanism, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Core Mechanism: From Substrate to Photon
The bioluminescence of this compound, like its native counterpart, is an enzyme-catalyzed oxidative decarboxylation reaction. The process is primarily facilitated by marine luciferases, with Renilla luciferase (RLuc) being one of the most extensively studied enzymes in this context. The fundamental steps of this light-emitting cascade are as follows:
-
Binding to Luciferase: this compound binds to the active site of the luciferase enzyme. This binding event correctly orients the substrate for the subsequent oxidative reaction.
-
Oxygenation and Dioxetanone Formation: In the presence of molecular oxygen, the luciferase catalyzes the oxidation of the imidazopyrazinone core of this compound. This leads to the formation of a high-energy, unstable 1,2-dioxetanone intermediate.[1][2]
-
Decarboxylation and Excited State Formation: The strained dioxetanone ring rapidly decomposes, releasing a molecule of carbon dioxide (CO2).[1][2] This decarboxylation event channels the chemical energy into an electronically excited state of the resulting product, coelenteramide H.
-
Light Emission: The excited coelenteramide H molecule then relaxes to its ground state, emitting the excess energy as a photon of light. The specific wavelength of the emitted light is dependent on the structure of the coelenteramide and the microenvironment of the luciferase active site.
The overall reaction can be summarized as:
This compound + O₂ --(Luciferase)--> Coelenteramide H + CO₂ + Light
It is noteworthy that the coelenterazine-luciferase system is simpler than other bioluminescent systems, such as the firefly luciferin-luciferase reaction, as it does not require any cofactors like ATP.[3]
Quantitative Data on this compound Bioluminescence
The utility of this compound in various assays is defined by its specific quantitative properties. The following table summarizes the key parameters for the bioluminescent reaction of this compound, primarily with Renilla luciferase.
| Parameter | Value | Luciferase | Notes |
| Emission Maximum (λmax) | ~475 nm | Renilla luciferase | The emitted light is in the blue-green region of the spectrum. |
| Michaelis Constant (Km) | ~210 nM | Wild-type Renilla luciferase | This indicates a high affinity of the enzyme for the substrate. |
| Bioluminescence Quantum Yield (ΦB) | Data not definitively available | Renilla luciferase | While some sources suggest a moderate quantum yield, specific numerical values are not consistently reported in the reviewed literature. |
| Maximum Velocity (Vmax) | Data not definitively available | Renilla luciferase | Specific Vmax values for the this compound reaction with Renilla luciferase are not readily available in the literature. |
| Signal Kinetics | Lower initial intensity, longer-lasting glow | Renilla luciferase | Compared to native coelenterazine, which produces a flash of light, this compound results in a more stable, prolonged signal, making it ideal for "glow" assays. |
| Relative Luminescence Intensity | >10 times that of native coelenterazine | Aequorin | With the photoprotein aequorin, this compound produces a significantly brighter signal. |
Experimental Protocols
In Vitro Bioluminescence Assay for this compound with Renilla Luciferase
This protocol outlines a standard procedure for measuring the bioluminescent activity of this compound with recombinant Renilla luciferase in a 96-well plate format.
Materials:
-
This compound
-
Recombinant Renilla luciferase (e.g., from E. coli)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA
-
Solvent for this compound: Methanol or Ethanol
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol. Store at -20°C in the dark.
-
Dilute the recombinant Renilla luciferase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µM). It is recommended to prepare this solution fresh before use.
-
-
Assay Protocol:
-
Pipette 90 µL of the diluted Renilla luciferase solution into each well of the 96-well plate.
-
To initiate the reaction, inject 10 µL of the this compound working solution into each well.
-
Immediately measure the luminescence using a luminometer. For kinetic studies, repeated measurements should be taken over a defined period.
-
Measurement of Bioluminescence Spectra
This protocol describes how to determine the emission spectrum of the this compound bioluminescent reaction.
Materials:
-
Same as in 3.1
-
Spectrofluorometer with bioluminescence measurement capabilities
Procedure:
-
Prepare the reaction mixture in a cuvette suitable for the spectrofluorometer. A typical reaction volume is 1-3 mL.
-
Initiate the reaction by adding the final component (typically the this compound solution) and mixing quickly.
-
Immediately start the spectral scan in the spectrofluorometer. Set the emission wavelength range to scan from approximately 350 nm to 650 nm.
-
Acquire the data and plot the luminescence intensity as a function of wavelength to determine the emission maximum (λmax).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the bioluminescent reaction pathway and a typical experimental workflow for characterizing this compound.
References
An In-Depth Technical Guide to the Discovery and History of Coelenterazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and applications of coelenterazine and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing or exploring the potential of these bioluminescent molecules. This guide details the historical context of their discovery, delves into the synthetic chemistry of their analogs, presents their quantitative bioluminescent properties, and outlines key experimental protocols for their use.
A Historical Perspective: The Discovery of a Marine Marvel
Coelenterazine, a luciferin responsible for the mesmerizing bioluminescence in a vast array of marine organisms, was first isolated and characterized in the 1970s. Two independent research groups, one led by Osamu Shimomura and Frank Johnson at Princeton University studying the jellyfish Aequorea victoria, and the other by Milton J. Cormier at the University of Georgia working on the sea pansy Renilla reniformis, converged on the same light-emitting molecule.[1] The name "coelenterazine" was derived from the phylum Coelenterata, to which these organisms belong. This groundbreaking discovery laid the foundation for decades of research into the biochemistry of bioluminescence and the development of powerful tools for biological research. While initially discovered in these organisms, it was later revealed that many of them do not synthesize coelenterazine but acquire it through their diet.[2]
The Chemistry of Light: Bioluminescence and Coelenterazine Derivatives
The bioluminescence of coelenterazine is an enzyme-catalyzed chemiluminescent reaction. In the presence of a luciferase, such as Renilla luciferase (RLuc) or Gaussia luciferase (GLuc), and molecular oxygen, coelenterazine is oxidized to an excited-state coelenteramide. As the coelenteramide returns to its ground state, it emits light, typically in the blue to green spectrum.[3][4] The quantum yield of this bioluminescent reaction is significantly higher than that of its chemiluminescence in the absence of an enzyme.[3]
The core structure of coelenterazine, an imidazopyrazinone, has been the subject of extensive synthetic modification to create a diverse library of derivatives with altered properties. These modifications, primarily at the C-2, C-6, and C-8 positions, have yielded analogs with enhanced brightness, shifted emission spectra, and improved stability, expanding their utility in various biological assays.
Quantitative Properties of Coelenterazine Derivatives
The following tables summarize the key quantitative properties of a selection of coelenterazine derivatives, providing a comparative overview for experimental design.
Table 1: Bioluminescent Properties of Coelenterazine Derivatives with Renilla Luciferase (RLuc)
| Derivative | Emission Max (nm) | Relative Light Output | Half-life (s) | Reference(s) |
| Native Coelenterazine | 465-480 | 100% | ~1 | |
| Coelenterazine-h | 475 | 82% | 10 | |
| Coelenterazine-f | 473 | 80% | 18 | |
| Coelenterazine-e | 405, 465 | 50% | 4 | |
| DeepBlueC™ (Coelenterazine 400a) | 400 | - | - | |
| B2 | 484 | ~10,000% | 24.7 | |
| B5 | 430 | ~2,000% | 10.7 | |
| B9 | 430 | ~2,000% | 6.2 | |
| B12 | 428 | ~800% | 9.9 |
Table 2: Bioluminescent Properties of Coelenterazine Derivatives with Aequorin
| Derivative | Emission Max (nm) | Relative Light Output | Ca2+ Response Time | Reference(s) |
| Native Coelenterazine | 465 | 100% | Fast | |
| Coelenterazine-cp | 442 | 1500% | Faster | |
| Coelenterazine-f | 473 | 1800% | Fast | |
| Coelenterazine-h | 475 | 1000% | Fast | |
| Coelenterazine-ip | 441 | 4700% | Slower | |
| Coelenterazine-fcp | 452 | 13500% | Fast | |
| Coelenterazine-hcp | 444 | 19000% | Faster |
Experimental Protocols
Synthesis of Coelenterazine and its Analogs
The synthesis of coelenterazine and its derivatives has evolved from the "classical" approach to more modern and versatile methods utilizing palladium-catalyzed cross-coupling reactions.
Classical Synthesis: The first total synthesis of coelenterazine was achieved by Inoue and coworkers in 1975. This method involves the condensation of a 2-aminopyrazine derivative with a glyoxal. While historically significant, this approach is often limited by harsh reaction conditions and low yields, making it less suitable for the synthesis of a wide range of analogs.
Palladium-Coupling Syntheses: The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has revolutionized the synthesis of coelenterazine analogs. These methods allow for the efficient and modular construction of the imidazopyrazinone core with various substituents at the C-6 and C-8 positions. A general strategy involves the synthesis of a substituted 2-aminopyrazine intermediate via a cross-coupling reaction, followed by condensation with a glyoxal derivative.
A General Protocol for Suzuki Coupling-based Synthesis of C-6 Substituted Analogs:
-
Preparation of the 2-amino-5-bromopyrazine core: This starting material can be synthesized or obtained commercially.
-
Suzuki-Miyaura Cross-Coupling: The 2-amino-5-bromopyrazine is reacted with a desired aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated to drive it to completion.
-
Purification of the 2-amino-5-arylpyrazine intermediate: The product is purified using standard techniques such as column chromatography.
-
Condensation with p-hydroxyphenylglyoxal: The purified aminopyrazine is then condensed with p-hydroxyphenylglyoxal in a suitable solvent, often with acid catalysis, to form the imidazopyrazinone ring of the coelenterazine analog.
-
Final Purification: The final coelenterazine analog is purified by chromatography or recrystallization.
Bioluminescence Assays
Renilla Luciferase Reporter Gene Assay: This assay is widely used to study gene expression and regulation.
-
Cell Lysis: Transfected cells expressing Renilla luciferase are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer. The plate is gently rocked for 15 minutes at room temperature to ensure complete lysis.
-
Reagent Preparation: A working solution of the coelenterazine derivative is prepared by diluting a stock solution in the appropriate assay buffer. It is recommended to prepare this solution fresh.
-
Luminescence Measurement: The cell lysate is transferred to a luminometer tube or a well of a microplate. The coelenterazine working solution is added, and the luminescence is measured immediately using a luminometer. The signal is typically integrated over a period of 1 to 10 seconds.
Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET is a powerful technique for studying protein-protein interactions in living cells.
-
Cell Transfection: Cells are co-transfected with plasmids encoding two fusion proteins: one protein of interest fused to a donor luciferase (e.g., RLuc) and another protein of interest fused to an acceptor fluorescent protein (e.g., YFP).
-
Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.
-
Substrate Addition: The coelenterazine substrate is added to the cells.
-
Luminescence Detection: The luminescence is measured at two distinct wavelengths corresponding to the emission maxima of the donor and acceptor. An increase in the acceptor emission relative to the donor emission indicates that the two proteins are in close proximity, and thus interacting.
Signaling Pathways and Experimental Workflows
Coelenterazine derivatives are integral to probing various cellular signaling pathways.
Aequorin-based Calcium Signaling
The photoprotein aequorin, which consists of the apoaequorin protein and coelenterazine, is a sensitive indicator of intracellular calcium concentrations. The binding of Ca²⁺ ions to aequorin triggers a conformational change that leads to the oxidation of coelenterazine and the emission of light.
Caption: Aequorin-based detection of intracellular calcium signaling.
Bioluminescence Resonance Energy Transfer (BRET) for GPCR Dimerization
BRET is a widely used method to study the dimerization of G-protein coupled receptors (GPCRs) in living cells.
References
- 1. Luciferase-Specific Coelenterazine Analogues for Optical Contamination-Free Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
Illuminating the Path: A Technical Guide to the Synthesis and Purification of Coelenterazine H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine H, also known as 2-deoxycoelenterazine, is a pivotal analog of coelenterazine, the luciferin responsible for the bioluminescence in a vast array of marine organisms.[1] Its unique properties, particularly its enhanced luminescence intensity with certain luciferases, have established it as an indispensable tool in modern biological research and drug development.[2][3][4] This technical guide provides an in-depth exploration of the synthesis and purification methodologies for this compound, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
This compound's primary utility lies in its interaction with luciferases, such as Renilla luciferase (RLuc) and its variants, and photoproteins like aequorin.[1] When complexed with aequorin, this compound exhibits a luminescent intensity reported to be 10 to 20 times higher than that of native coelenterazine, making it an exceptionally sensitive probe for measuring minute changes in intracellular calcium concentrations. This heightened sensitivity is invaluable for high-throughput screening assays and in vivo imaging studies.
This guide will systematically detail the chemical synthesis of this compound, presenting established reaction pathways and the associated quantitative outcomes. Furthermore, it will provide comprehensive protocols for the purification of the synthesized compound, with a focus on High-Performance Liquid Chromatography (HPLC) techniques, ensuring the high purity required for sensitive biological assays.
Synthesis of this compound
The synthesis of this compound, like other coelenterazine analogs, centers around the construction of the imidazopyrazinone core. The most common and effective strategies involve the condensation of a substituted aminopyrazine intermediate with a keto-aldehyde or a similar reactive species.
Synthetic Pathway Overview
A prevalent synthetic route to this compound involves a multi-step process culminating in the cyclization reaction that forms the characteristic imidazopyrazinone ring structure. The key precursors are a suitably functionalized aminopyrazine and a phenylpyruvic acid derivative.
Experimental Protocols
1. Synthesis of Coelenteramine Intermediate:
A common precursor for this compound is a coelenteramine analog. One patented method describes the synthesis starting from 3,5-dibromopyrazin-2-amine.
-
Step 1a: Suzuki Coupling. 3,5-dibromopyrazin-2-amine is reacted with benzylboronic acid in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a base (e.g., sodium carbonate) in a solvent mixture like toluene and water. This selectively substitutes one bromine atom with a benzyl group.
-
Step 1b: Second Suzuki Coupling. The resulting 3-benzyl-5-bromopyrazin-2-amine is then coupled with a protected p-hydroxyphenylboronic acid (e.g., 4-methoxyphenylboronic acid).
-
Step 1c: Demethylation. The methoxy group is subsequently demethylated using a reagent like pyridine hydrochloride at high temperatures (e.g., 200°C) to yield the coelenteramine intermediate, 4-(5-amino-6-benzylpyrazin-2-yl)phenol.
2. Synthesis of the Keto-aldehyde Moiety:
The synthesis of the second key component, a p-hydroxyphenyl keto-aldehyde or its protected form, can be achieved from p-hydroxyphenylacetic acid through several steps. A patent describes the use of 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one as a stable precursor.
3. Condensation and Cyclization to this compound:
The final step involves the acid-catalyzed condensation of the coelenteramine intermediate with the keto-aldehyde derivative.
-
Reaction Conditions: The coelenteramine analog and the keto-aldehyde (or its acetal) are dissolved in a solvent mixture, typically aqueous dioxane or ethanol, containing a strong acid like hydrochloric acid.
-
Temperature and Time: The reaction mixture is heated, for instance, at 80°C for several hours.
-
Work-up: After cooling, the product may precipitate and can be collected by filtration. The filtrate can be extracted with an organic solvent like ethyl acetate to recover more product.
Quantitative Data on Synthesis
The following table summarizes reported yields and purity for the synthesis of coelenterazine and its analogs, providing a comparative overview of different synthetic strategies.
| Reaction Step/Method | Starting Materials | Product | Yield (%) | Purity (%) | Reference |
| Condensation of coelenteramine with keto aldehyde | Coelenteramine analog, p-fluorophenylketo aldehyde | Coelenterazine analog | 55 | - | [HETEROCYCLES, Vol. 65, No. 4, 2005] |
| Condensation of 4-(5-amino-6-benzylpyrazin-2-yl)phenol with 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one | 4-(5-amino-6-benzylpyrazin-2-yl)phenol, 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one | Coelenterazine | 60-70 | 60-75 | [Justia Patents, US 2021/0070758 A1] |
| Four-step synthesis from Compound A and Compound B | Compound E, p-hydroxyphenyl pyruvic acid | Coelenterazine | 60 | - | [Google Patents, CN102432614A] |
| Synthesis of a coelenterazine analog | Coelenteramine, keto aldehyde | Coelenterazine analog | 38 | - | [HETEROCYCLES, Vol. 65, No. 4, 2005] |
Purification of this compound
Achieving high purity of this compound is critical for its application in sensitive bioluminescent assays, as impurities can lead to high background signals or interfere with the enzymatic reaction. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification Workflow
Detailed HPLC Purification Protocol
The following protocol is based on a method described for the analysis and purification of this compound.
-
Instrumentation: A preparative HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase column, such as a C18 column (e.g., Lichrosorb RP-18, 5 µm, 4 x 125 mm for analytical scale, with larger dimensions for preparative scale), is suitable.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Methanol or Acetonitrile.
-
-
Elution Profile: A linear gradient is typically employed. For instance, a gradient from a lower percentage of solvent B to a higher percentage over a set time allows for the separation of this compound from more polar and less polar impurities. A specific example uses an isocratic mobile phase of 60% Methanol in 0.1% aqueous TFA.
-
Flow Rate: The flow rate should be optimized for the column dimensions. For an analytical column, a flow rate of 0.45 ml/min has been reported.
-
Detection: this compound can be detected by its UV absorbance. A wavelength of 225 nm is effective for monitoring the elution.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Post-Purification Processing: The collected fractions are pooled, and the solvent is removed, typically by lyophilization, to yield the purified this compound as a solid.
-
Purity Assessment: The purity of the final product should be confirmed by analytical HPLC and mass spectrometry. A purity of >98% is often desired for biological applications.
Quantitative Data on Purification
| Compound | Purity achieved by HPLC | Reference |
| This compound | > 98% | [JNC CORPORATION h-Coelenterazine] |
| Coelenterazine analog B2 | 97% | [Org. Biomol. Chem., 2017, 15, 7008-7018] |
| Coelenterazine analog B3 | 97% | [Org. Biomol. Chem., 2017, 15, 7008-7018] |
| Coelenterazine analog B4 | 96% | [Org. Biomol. Chem., 2017, 15, 7008-7018] |
Conclusion
The synthesis and purification of this compound are critical processes that enable its widespread use in cutting-edge research. The methodologies outlined in this guide, from the multi-step chemical synthesis to the high-resolution HPLC purification, provide a comprehensive framework for obtaining this valuable reagent. By following these detailed protocols and understanding the quantitative aspects of each step, researchers can confidently produce high-purity this compound, thereby ensuring the reliability and sensitivity of their bioluminescence-based assays. The continued refinement of these methods will undoubtedly contribute to further advancements in cellular biology, drug discovery, and in vivo imaging.
References
Coelenterazine H: A Technical Guide to its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine H, a synthetic analog of native coelenterazine, is a high-purity luciferin widely utilized in bioluminescence-based assays. Its enhanced light output and favorable kinetics make it a superior substrate for various luciferases, including Renilla and Gaussia luciferases, as well as the photoprotein aequorin. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its role in key biological pathways.
Physical and Chemical Properties
This compound is a yellowish to orange-brown solid with a molecular formula of C₂₆H₂₁N₃O₂ and a molecular weight of 407.46 g/mol .[1][2][3] It is characterized by its high purity, typically ≥95%, which ensures low background signals and high reproducibility in sensitive assays.[2][4]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₁N₃O₂ | |
| Molecular Weight | 407.46 g/mol | |
| CAS Number | 50909-86-9 | |
| Appearance | Yellowish to orange-brown solid | |
| Purity | ≥95% | |
| Absorbance Maxima (λmax) | 260, 345, 439 nm (in Methanol) | |
| Emission Maximum (λem) | ~466 nm | |
| Solubility | Soluble in Methanol (~0.5 mg/ml), Ethanol (~0.5 mg/ml), and DMSO (81 mg/mL). Insoluble in water. | |
| Storage Conditions | Store at -20°C or below, protected from light and moisture. For long-term storage, -70°C is recommended. |
Bioluminescence and Mechanism of Action
This compound serves as a substrate for luciferases, which catalyze its oxidation in the presence of molecular oxygen to produce light. This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of a photon, resulting in bioluminescence. The light emission is typically in the blue region of the spectrum. Unlike firefly luciferase systems, coelenterazine-dependent luciferases do not require ATP as a cofactor.
In the context of the photoprotein aequorin, this compound binds to the apoaequorin protein. The binding of calcium ions to this complex triggers a conformational change, leading to the oxidation of this compound and the emission of blue light. This property makes the aequorin-Coelenterazine H system a powerful tool for measuring intracellular calcium concentrations. Notably, this compound exhibits a significantly higher luminescence intensity—up to 16 to 20 times greater—compared to native coelenterazine, making it particularly useful for detecting small changes in calcium levels.
Figure 1: Simplified reaction pathway for luciferase-mediated bioluminescence of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine H: A Technical Guide to Substrate Specificity for Marine Luciferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine is a luciferin, a light-emitting molecule, utilized by a wide array of marine organisms for bioluminescence. Its synthetic analog, Coelenterazine H (h-coelenterazine or 2-deoxy coelenterazine), has garnered significant interest in biomedical research due to its enhanced light output with certain luciferases. This technical guide provides an in-depth analysis of this compound's substrate specificity for commonly used marine luciferases—Renilla, Gaussia, and Oplophorus luciferases. This document is intended to serve as a comprehensive resource for researchers employing these reporter systems in drug discovery, cell-based assays, and in vivo imaging.
This compound's utility stems from its modified chemical structure, which influences its interaction with the active sites of different luciferases, resulting in varied light emission kinetics and intensities. Understanding these specificities is critical for optimizing assay design and ensuring accurate data interpretation.
Bioluminescence Reaction Mechanism
The fundamental principle of bioluminescence involving coelenterazine and marine luciferases is the oxidative decarboxylation of the luciferin. The luciferase enzyme catalyzes the oxidation of coelenterazine in the presence of molecular oxygen, leading to the formation of an unstable, high-energy peroxide intermediate. This intermediate then decomposes, releasing carbon dioxide and a molecule of coelenteramide in an excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light. The color and intensity of the emitted light are influenced by the specific luciferase and the chemical environment of the active site.[1][2]
A simplified diagram of the bioluminescent reaction catalyzed by marine luciferases.
Quantitative Data on Substrate Specificity
The efficiency of a luciferase-luciferin reaction is paramount for sensitive detection in experimental assays. The following tables summarize the available quantitative data on the specificity of this compound for Renilla, Gaussia, and Oplophorus luciferases, comparing it with native coelenterazine where data is available.
Table 1: Relative Luminescence of this compound with Marine Luciferases
| Luciferase | Substrate | Relative Light Output (vs. Native Coelenterazine) | Emission Max (nm) | Reference |
| Renilla luciferase (RLuc) | This compound | 4- to 8-fold greater activity | ~475 | [3] |
| Renilla luciferase (RLuc) | This compound | 10-fold higher initial intensity | ~475 | [4] |
| Gaussia luciferase (GLuc) | This compound | Not Recommended | - | [4] |
| Oplophorus luciferase (OLuc) | This compound | Data Not Available | - |
Table 2: Kinetic Properties of this compound with Marine Luciferases
| Luciferase | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |
| Renilla luciferase (RLuc) | This compound | ~210 nM | Data Not Available | |
| Gaussia luciferase (GLuc) | This compound | Data Not Available | Data Not Available | |
| Oplophorus luciferase (OLuc) | This compound | Data Not Available | Data Not Available |
Note: The available quantitative data for this compound with Gaussia and Oplophorus luciferases is limited. Researchers are encouraged to perform their own kinetic studies to determine the optimal substrate concentrations for their specific experimental setup.
Experimental Protocols
Accurate and reproducible results in luciferase assays are highly dependent on standardized experimental protocols. Below are detailed methodologies for performing luciferase assays with this compound for Renilla, Gaussia, and Oplophorus luciferases.
Protocol 1: Renilla Luciferase Assay with this compound
This protocol is optimized for measuring Renilla luciferase activity in cell lysates.
Materials:
-
Lysis Buffer: 1X Passive Lysis Buffer (e.g., Promega E1941)
-
Assay Buffer: Renilla Luciferase Assay Buffer (e.g., Promega E2820)
-
Substrate Stock Solution: this compound (1 mg/mL in methanol or ethanol). Store at -80°C in small aliquots, protected from light.
-
Working Substrate Solution: Dilute the this compound stock solution in the Renilla Luciferase Assay Buffer to the desired final concentration (typically in the low micromolar range). Prepare fresh before each experiment.
-
Luminometer with an injector.
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing Renilla luciferase once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to the cells.
-
Incubate for 15 minutes at room temperature with gentle rocking.
-
Collect the cell lysate.
-
-
Luminometer Setup:
-
Set the luminometer to inject the working substrate solution and measure the luminescent signal immediately.
-
Integration time is typically set between 2 to 10 seconds.
-
-
Measurement:
-
Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Inject 100 µL of the this compound working solution.
-
Measure the luminescence.
-
Workflow for a typical Renilla luciferase assay with this compound.
Protocol 2: Gaussia Luciferase Assay
Gaussia luciferase is naturally secreted, allowing for the measurement of its activity in the cell culture medium. While some sources advise against using this compound with Gaussia luciferase, others use "coelenterazine" generically. If testing is desired, a protocol similar to that for native coelenterazine can be adapted.
Materials:
-
Assay Buffer: PBS with 5 mM NaCl, pH 7.2, or a commercial Gaussia luciferase assay buffer.
-
Substrate Stock Solution: Coelenterazine (native) is recommended. If using this compound, prepare a 1 mg/mL stock in acidified methanol.
-
Working Substrate Solution: Dilute the coelenterazine stock solution to a final concentration of approximately 20 µM in the assay buffer. It is recommended to incubate this solution in the dark for 30 minutes before use to stabilize it.
-
Luminometer with an injector.
Procedure:
-
Sample Collection:
-
Collect a sample of the cell culture medium from cells expressing secreted Gaussia luciferase.
-
-
Luminometer Setup:
-
Program the luminometer for immediate injection and measurement.
-
Set the integration time for 2-10 seconds.
-
-
Measurement:
-
Add 10-50 µL of the conditioned medium to a luminometer tube or well.
-
Inject 50 µL of the working substrate solution.
-
Measure the luminescence immediately due to the flash kinetics of Gaussia luciferase.
-
Protocol 3: Oplophorus Luciferase Assay
Oplophorus luciferase and its derivatives, such as NanoLuc®, are known for their high light output.
Materials:
-
Assay Buffer: A buffer with a pH around 9.0 containing 0.05-0.1 M NaCl is optimal for native Oplophorus luciferase. For engineered versions like NanoLuc®, a specific commercial buffer is typically used.
-
Substrate Stock Solution: this compound (1 mg/mL in methanol or ethanol).
-
Working Substrate Solution: Prepare a fresh dilution of the this compound stock in the assay buffer. The optimal concentration should be determined empirically.
-
Luminometer.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates containing Oplophorus luciferase as described in the Renilla luciferase protocol.
-
-
Luminometer Setup:
-
Configure the luminometer for the appropriate measurement settings.
-
-
Measurement:
-
Mix the cell lysate with the this compound working solution.
-
Measure the luminescence. The kinetics can vary from a flash to a glow-type reaction depending on the specific Oplophorus luciferase variant and assay conditions.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET is a powerful technique for studying protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase) to a fluorescent acceptor (e.g., YFP) when they are in close proximity (<10 nm). This compound is a commonly used substrate in BRET1 assays.
BRET Experimental Workflow
A generalized workflow for a BRET protein-protein interaction assay.
Detailed BRET Protocol
-
Construct Preparation: Create fusion constructs of the proteins of interest with a BRET donor (Renilla luciferase) and a BRET acceptor (e.g., YFP).
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor constructs. It is crucial to also have control transfections with the donor construct alone.
-
Cell Harvesting and Plating: After 24-48 hours of expression, harvest the cells and resuspend them in a suitable buffer (e.g., PBS or a specialized BRET buffer). Plate the cell suspension into a white, 96-well microplate.
-
Substrate Addition: Add this compound to a final concentration of approximately 5 µM.
-
Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., 475 nm) and one for the acceptor emission (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Subtract the background BRET ratio obtained from cells expressing only the donor to get the net BRET signal.
Conclusion
This compound serves as a valuable substrate for marine luciferase-based reporter assays, offering significantly enhanced light output with Renilla luciferase. This makes it an excellent choice for applications requiring high sensitivity, such as BRET assays and in vivo imaging. However, its suitability for other luciferases, particularly Gaussia luciferase, is questionable, and empirical validation is strongly recommended. The detailed protocols and workflows provided in this guide are intended to assist researchers in designing and executing robust and reliable experiments utilizing the unique properties of this compound. As the field of bioluminescence continues to evolve, a thorough understanding of the specific characteristics of different luciferin-luciferase pairs will remain essential for advancing biological research.
References
Unveiling the Glow: A Technical Guide to the Spectral Properties of Coelenterazine H Emission
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of Coelenterazine H (h-CTZ), a pivotal substrate in bioluminescence research. Providing a comprehensive overview of its emission characteristics, this document serves as a vital resource for professionals leveraging bioluminescent systems in their work. We delve into the quantitative spectral data, detailed experimental methodologies for its characterization, and the fundamental principles of its application, particularly in Bioluminescence Resonance Energy Transfer (BRET) assays.
Core Spectral Properties of this compound
This compound, a dehydroxy derivative of native coelenterazine, is a widely utilized luciferin in combination with various luciferases, most notably Renilla luciferase (RLuc) and its variants. Its synthetic modification results in altered luminescent properties, making it a valuable tool for specific experimental applications. The key spectral and performance characteristics of this compound are summarized below, often in comparison to its native counterpart.
| Property | This compound (h-CTZ) | Native Coelenterazine | Reference Luciferase |
| Emission Maximum (λmax) | ~466 - 480 nm | ~460 - 475 nm | Renilla luciferase |
| Relative Initial Intensity | 10-20 times higher than native | 1 (baseline) | Aequorin |
| Relative Luminescence Capacity | 0.75 - 0.82 (relative to native) | 1.00 | Aequorin |
| Quantum Yield | Higher than native coelenterazine with certain luciferases | Varies by luciferase | Renilla luciferase variants |
| Kinetics | Longer lasting kinetic with Renilla Luciferase | Faster decay | Renilla luciferase |
Note: The exact spectral values and relative intensities can vary depending on the specific luciferase used, buffer conditions (pH, ionic strength), and the presence of other molecules.
Experimental Protocols
Accurate characterization of the spectral properties of this compound emission is crucial for reliable and reproducible experimental outcomes. Below are detailed protocols for essential measurements.
Preparation of this compound Stock and Working Solutions
Proper handling and preparation of this compound are critical due to its susceptibility to oxidation.
a. Stock Solution Preparation (1 mg/mL):
-
Solvent Selection: Use anhydrous methanol or ethanol. To minimize oxidation, it is recommended to acidify the alcohol slightly (e.g., with a trace amount of HCl) and degas it by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[1] Do not use DMSO as it can promote oxidation.[2]
-
Dissolution: Weigh out the desired amount of lyophilized this compound in a light-protected vial. Add the prepared solvent to achieve a concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of this compound.
-
Storage: Store the stock solution at -80°C under an inert gas atmosphere.[1] For short-term storage, -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.
b. Working Solution Preparation (e.g., 10 µM):
-
Dilution: On the day of the experiment, thaw the stock solution on ice, protected from light.
-
Dilute the stock solution to the desired final concentration using an appropriate assay buffer (e.g., PBS, Tris-HCl). For a 10 µM working solution from a 1 mg/mL (~2.45 mM) stock, a 1:245 dilution is required.
-
It is recommended to prepare the working solution fresh for each experiment.[1]
Measurement of the Bioluminescence Emission Spectrum
This protocol outlines the procedure for determining the wavelength of maximum light emission.
-
Instrumentation: Utilize a luminescence spectrophotometer or a plate reader with spectral scanning capabilities.
-
Sample Preparation:
-
In a quartz cuvette or a white-walled 96-well plate, add the purified luciferase (e.g., Renilla luciferase) diluted in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the cuvette or plate in the instrument.
-
-
Data Acquisition:
-
Set the instrument to spectral scanning mode for luminescence. Define the wavelength range to be scanned (e.g., 350 nm to 650 nm).
-
Inject the this compound working solution into the cuvette or well to initiate the reaction. The final concentration of this compound is typically in the range of 1-10 µM.
-
Immediately begin the spectral scan. The integration time and scan speed should be optimized based on the signal intensity.
-
-
Data Analysis: The resulting spectrum will show the relative intensity of light emitted at each wavelength. The peak of this spectrum corresponds to the emission maximum (λmax).
Determination of Relative Quantum Yield
The quantum yield of a bioluminescent reaction is a measure of its efficiency in converting chemical energy into light. An absolute measurement is complex; however, a relative quantum yield can be determined by comparing the total light output to that of a standard with a known quantum yield (e.g., native coelenterazine with the same luciferase).
-
Instrumentation: A luminometer capable of integrating the total light output over time is required.
-
Sample Preparation:
-
Prepare two sets of reactions in parallel: one with this compound and the other with native coelenterazine as the substrate.
-
Ensure that the concentration of the luciferase and the substrate are identical in both sets of reactions.
-
-
Measurement:
-
Initiate the reaction by injecting the coelenterazine solution into the luciferase solution within the luminometer.
-
Measure the total luminescence (integrated over the entire reaction time until the signal returns to baseline).
-
-
Calculation: The relative quantum yield can be estimated by the ratio of the total integrated light emission of this compound to that of native coelenterazine.
Signaling Pathways and Experimental Workflows
While this compound is not a signaling molecule itself, it is a critical component in assays designed to study signaling pathways, most notably through Bioluminescence Resonance Energy Transfer (BRET).
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. In a common BRET configuration, Renilla luciferase (RLuc) acts as the donor, and a fluorescent protein (e.g., YFP or Venus) serves as the acceptor. This compound is the substrate for RLuc.
When the two proteins of interest, fused to RLuc and the acceptor respectively, are in close proximity (typically <10 nm), the energy generated from the oxidation of this compound by RLuc can excite the acceptor, causing it to fluoresce. The ratio of the light emitted by the acceptor to the light emitted by the donor provides a measure of the interaction between the two proteins. The BRET1 system specifically utilizes this compound as the substrate for RLuc, with a peak donor emission around 475-480 nm, which is suitable for exciting acceptors like YFP (emission peak ~525-530 nm).
Caption: The principle of a BRET assay using this compound.
Experimental Workflow for a Bioluminescence Assay
The following diagram illustrates a typical workflow for conducting a bioluminescence experiment using this compound, from sample preparation to data analysis.
Caption: A generalized experimental workflow for a bioluminescence assay.
References
Quantum Yield of Coelenterazine H: A Technical Guide to Solvent Effects and Measurement Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical parameter of quantum yield for coelenterazine H, a key luciferin in bioluminescence and chemiluminescence research. Understanding how different solvent environments influence the efficiency of light emission is paramount for developing robust and sensitive assays in various fields, including drug discovery and molecular imaging. This document provides a comprehensive overview of the available data on the quantum yield of this compound and its analogs in different solvents, details the experimental protocols for its determination, and illustrates the underlying chemical mechanisms.
Introduction to this compound and its Luminescence
This compound (h-coelenterazine or 2-deoxycoelenterazine) is a synthetic analog of the naturally occurring luciferin, coelenterazine. It is widely utilized as a substrate for various luciferases, such as Renilla luciferase (RLuc), and is known to exhibit a higher luminescence intensity compared to its native counterpart. The light-emitting reaction, whether enzyme-catalyzed (bioluminescence) or chemically induced (chemiluminescence), involves the oxidation of the imidazopyrazinone core. This process leads to the formation of an electronically excited coelenteramide derivative, which then decays to its ground state by emitting a photon of light.
The efficiency of this light emission is quantified by the quantum yield (Φ), which is defined as the ratio of the number of emitted photons to the number of reacted luciferin molecules. The quantum yield is a crucial factor in the sensitivity and brightness of any assay employing this compound.
The Chemiluminescence of this compound
In the absence of a luciferase, this compound can undergo chemiluminescence, a reaction that is particularly efficient in aprotic polar solvents. This process is initiated by the reaction with molecular oxygen, often facilitated by a base, leading to the formation of a transient dioxetanone intermediate. The decomposition of this high-energy intermediate generates the excited-state coelenteramide, which is the light-emitting species.
Signaling Pathway of this compound Chemiluminescence
The chemiluminescent reaction of this compound follows a well-established pathway for imidazopyrazinone compounds. The key steps are outlined in the diagram below.
Solvent Effects on the Quantum Yield of Coelenterazine Analogs
The solvent environment plays a critical role in the chemiluminescence quantum yield of coelenterazine and its analogs. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are known to be particularly effective in promoting efficient light emission. In fact, DMSO is often cited as one of the best solvents for the chemiluminescence of coelenterazine[1].
| Solvent | Additive(s) | Relative Light Yield (%) |
| Dimethyl sulfoxide (DMSO) | None | 100 |
| Dimethyl sulfoxide (DMSO) | Acetic acid (trace) | 102 |
| Dimethyl sulfoxide (DMSO) | t-BuOK (trace) | 105 |
| Diglyme | None | 35 |
| Diglyme | Acetate buffer (pH 5.6) | 120 |
| Acetonitrile | None | 11 |
| Dioxane | None | 2 |
| Methanol | None | 1 |
| Ethanol | None | 1 |
| 2-Propanol | None | 1 |
Table 1: Relative chemiluminescence light yields of coelenterazine in various solvents. Data adapted from Goto et al.[1]. The light yield in DMSO without additives is taken as 100%.
Key Observations:
-
Aprotic vs. Protic Solvents: Aprotic solvents, particularly DMSO and diglyme with a buffer, show significantly higher light yields compared to protic solvents like methanol and ethanol.
-
Role of Additives: The presence of a trace amount of acid or base in DMSO can slightly enhance the light yield. In diglyme, the addition of an acetate buffer dramatically increases the light emission.
Experimental Protocols for Measuring Chemiluminescence Quantum Yield
The determination of the absolute chemiluminescence quantum yield requires careful experimental design and calibration. The general principle involves measuring the total number of photons emitted and dividing it by the number of molecules of the limiting reactant (this compound) that have reacted.
Overall Experimental Workflow
The following diagram illustrates a typical workflow for the determination of chemiluminescence quantum yield.
Detailed Methodology
The following protocol outlines the key steps for measuring the chemiluminescence quantum yield of this compound.
Materials and Equipment:
-
This compound
-
High-purity solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile)
-
Luminol (as a reference standard)
-
Appropriate buffers and reagents for the luminol reaction (e.g., hydrogen peroxide, catalyst)
-
Calibrated luminometer or a single-photon counting spectrophotometer
-
UV-Vis spectrophotometer
-
Precision micropipettes
-
Reaction vials or cuvettes compatible with the luminometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution. Due to its sensitivity to light and oxygen, the solution should be freshly prepared and kept in the dark.
-
Determine the exact concentration of the stock solution using a UV-Vis spectrophotometer and the known molar extinction coefficient of this compound.
-
-
Preparation of Reaction Solutions:
-
In the reaction vial for the luminometer, add the desired solvent to be tested.
-
Initiate the chemiluminescence reaction by injecting a small, precise volume of the this compound stock solution into the solvent. The final concentration of this compound should be such that it is the limiting reactant.
-
-
Luminometer Calibration and Measurement:
-
Calibrate the luminometer using a standard light source or a chemical standard with a known quantum yield, such as the luminol reaction. This calibration is crucial for converting the instrument's relative light units (RLU) to an absolute number of photons.
-
Place the reaction vial containing the this compound solution in the luminometer and immediately start the measurement.
-
Integrate the light emission over time until the signal returns to the baseline. This integrated value represents the total light emitted during the reaction.
-
-
Determination of Reacted this compound:
-
The number of moles of reacted this compound is determined from the initial amount added, assuming the reaction goes to completion. This can be verified by analyzing the reaction mixture after the emission has ceased to ensure no starting material remains.
-
-
Calculation of Quantum Yield:
-
The chemiluminescence quantum yield (Φ) is calculated using the following formula:
Φ = (Total number of emitted photons) / (Number of reacted this compound molecules)
-
Factors Influencing Quantum Yield
Several factors beyond the solvent can influence the measured quantum yield of this compound:
-
Temperature: The rate of the chemiluminescence reaction is temperature-dependent, which can affect the kinetics of light emission.
-
pH: For reactions in aqueous or mixed solvent systems, the pH can significantly impact the ionization state of this compound and the reaction intermediates, thereby affecting the quantum yield.
-
Presence of Quenchers: Molecular oxygen, in excess, and other chemical species can quench the excited state of coelenteramide, leading to a lower quantum yield.
-
Purity of Reagents: Impurities in the this compound or the solvents can interfere with the reaction and affect the light output.
Conclusion
The quantum yield of this compound is a critical parameter for its application in sensitive detection assays. While a comprehensive dataset of its quantum yield in a wide array of solvents is still an area for further research, the available information strongly indicates that aprotic polar solvents like DMSO provide the most favorable environment for high chemiluminescence efficiency. By following rigorous experimental protocols, researchers can accurately determine the quantum yield in their specific systems, enabling the optimization of assay conditions and the development of next-generation luminescent probes for scientific and biomedical applications.
References
The Enigmatic Pathway of Light: A Technical Guide to Coelenterazine Biosynthesis in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine, the luciferin responsible for the mesmerizing bioluminescence in a vast array of marine life, has long captivated the scientific community. Its unique imidazopyrazinone structure is central to the light-emitting reactions in at least nine phyla. While the downstream applications of coelenterazine-dependent luciferases are well-established in biomedical research, the fundamental upstream process—its biosynthesis—has remained a significant puzzle. This technical guide synthesizes the current understanding of the coelenterazine biosynthetic pathway, presenting key experimental evidence, quantitative data, and detailed protocols to support further research and potential biotechnological applications.
The Core Hypothesis: A Tripeptide Origin
The prevailing hypothesis for coelenterazine biosynthesis centers on the cyclization of three amino acids: one L-phenylalanine and two L-tyrosine molecules.[1][2] This proposed pathway suggests the formation of a cyclized "Phe-Tyr-Tyr" (FYY) peptide as a key intermediate.[1] While the complete enzymatic machinery is yet to be fully elucidated, evidence from isotopic labeling studies and the identification of putative genes in coelenterazine-producing organisms provide strong support for this model.
Organisms capable of de novo coelenterazine synthesis are not widespread; many marine animals that utilize this luciferin acquire it through their diet.[3][4] To date, confirmed producers include the decapod shrimp Systellaspis debilis, the copepod Metridia pacifica, and various species of ctenophores (comb jellies). Ctenophores, in particular, are emerging as a key model system for studying this pathway due to their culturability and available genomic and transcriptomic data.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway of coelenterazine is a multi-step enzymatic process. While the exact intermediates and enzymes are still under investigation, a putative pathway has been suggested based on the identification of a candidate gene family.
A significant breakthrough in understanding this pathway came from the identification of an isopenicillin-N-synthase homolog with a C-terminal tripeptide Phe-Tyr-Tyr (FYY) in luminous ctenophore species. This enzyme is hypothesized to be involved in the crucial cyclization step. The proposed pathway can be visualized as follows:
Caption: Proposed biosynthetic pathway of coelenterazine from amino acid precursors.
Quantitative Data on Coelenterazine Content
Studies on wild-caught and cultured ctenophores have provided valuable quantitative data on the endogenous levels of coelenterazine. These measurements are crucial for understanding the biosynthetic capacity of these organisms and for designing experiments to probe the pathway.
| Organism | Method | Average Coelenterazine Content (pmol/wet g) | Reference |
| Beroe cucumis (wild) | Luciferase Assay | 16.7 | |
| Mass Spectrometry | 7.82 | ||
| Mnemiopsis leidyi (wild) | Luciferase Assay | 4.80 | |
| Mass Spectrometry | 1.04 | ||
| Bolinopsis infundibulum (wild) | Luciferase Assay | 0.129 | |
| Mass Spectrometry | 0.256 | ||
| Pleurobrachia bachei (wild, non-luminous) | Luciferase Assay | 0.0165 (trace) | |
| Mass Spectrometry | 0.001 (trace) | ||
| Mnemiopsis leidyi (cultured, coelenterazine-free diet) | Luciferase Assay & Mass Spectrometry | Detected, confirming de novo synthesis |
Key Experimental Protocols
The elucidation of the coelenterazine biosynthetic pathway relies on a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Isotopic Labeling to Identify Precursors
This protocol, adapted from studies on the copepod Metridia pacifica, is designed to trace the incorporation of labeled amino acids into coelenterazine.
Caption: Experimental workflow for isotopic labeling studies.
Methodology:
-
Organism Culture: Maintain a culture of the target organism (e.g., Metridia pacifica) on a coelenterazine-free diet.
-
Labeling: Introduce deuterium-labeled L-tyrosine and L-phenylalanine into the culture medium.
-
Incubation: Allow the organisms to feed and metabolize the labeled amino acids for a defined period.
-
Harvesting and Homogenization: Collect the organisms, wash them to remove external label, and homogenize them in a suitable buffer.
-
Extraction: Extract coelenterazine from the homogenate using methanol.
-
Analysis: Analyze the methanol extract using electrospray ionization-ion trap-mass spectrometry (ESI-MS/MS) to detect the mass shift corresponding to the incorporation of deuterium atoms into the coelenterazine molecule.
Coelenterazine Quantification by Luciferase Assay
This is a highly sensitive method for detecting and quantifying coelenterazine based on its light-emitting reaction with a specific luciferase.
Caption: Workflow for coelenterazine quantification using a luciferase assay.
Methodology:
-
Sample Preparation: Homogenize tissue samples in methanol and centrifuge to pellet debris. Collect the supernatant.
-
Extraction: Dry the methanol extract under vacuum.
-
Reconstitution: Resuspend the dried extract in an appropriate assay buffer (e.g., Tris-HCl with EDTA).
-
Luciferase Reaction: Add a solution of recombinant Renilla luciferase to the reconstituted extract.
-
Luminescence Measurement: Immediately measure the light emission using a luminometer.
-
Quantification: Compare the luminescence reading to a standard curve generated with known concentrations of authentic coelenterazine to determine the amount of coelenterazine in the sample. The detection limit for this assay is in the nanomolar range.
Verification by Mass Spectrometry
High-resolution mass spectrometry provides definitive identification and quantification of coelenterazine.
Methodology:
-
Sample Preparation: Prepare a methanol extract as described for the luciferase assay.
-
Chromatographic Separation: Subject the extract to liquid chromatography (LC) to separate coelenterazine from other molecules in the extract.
-
Mass Spectrometric Analysis: Analyze the eluent from the LC column using a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap).
-
Identification: Identify coelenterazine by its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS mode. Coelenteramide and coelenteramine, degradation products, can also be monitored.
-
Quantification: Quantify the amount of coelenterazine by comparing the peak area of the extracted ion chromatogram to a standard curve of authentic coelenterazine. The detection limit is typically in the low nanomolar range.
Future Directions and Implications for Drug Development
The complete elucidation of the coelenterazine biosynthetic pathway holds significant promise. Understanding the enzymes involved could enable the development of novel biocatalysts for the sustainable and cost-effective production of coelenterazine and its analogs. These compounds are invaluable tools in high-throughput screening, bioimaging, and as reporter molecules in drug discovery research. Furthermore, the unique chemical transformations catalyzed by the enzymes in this pathway could inspire the development of new synthetic methodologies for complex heterocyclic compounds, a class of molecules with broad therapeutic potential. The continued study of model organisms like ctenophores, coupled with advances in gene editing and proteomics, will be instrumental in finally unlocking the secrets of how marine organisms create their own light.
References
- 1. Coelenterazine - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of coelenterazine in the deep-sea copepod, Metridia pacifica (Journal Article) | OSTI.GOV [osti.gov]
- 3. Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Luminescent World of Coelenterazine: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine, a widespread luciferin (light-producing molecule) in marine ecosystems, is the cornerstone of numerous bioluminescent systems. Its unique imidazopyrazinone core structure is responsible for the captivating light displays observed in a vast array of sea creatures. This technical guide provides an in-depth exploration of the natural sources and occurrence of coelenterazine and its analogs, offering valuable insights for researchers in bioluminescence, marine biology, and drug development. The antioxidative properties of coelenterazine and its derivatives also open avenues for their application in medicinal chemistry.[1]
Natural Distribution of Coelenterazine
Coelenterazine is remarkably widespread, having been identified in organisms across at least eight different phyla.[2] Its presence is not limited to luminous species; it has also been isolated from non-luminous organisms, where its function may be related to its antioxidant properties.[2][3] The distribution of coelenterazine is a complex interplay of de novo biosynthesis by some species and its transfer through the marine food web.[4]
Key Phyla and Organisms Containing Coelenterazine:
-
Radiolaria: These protozoa are among the organisms known to utilize coelenterazine for bioluminescence.
-
Ctenophora (Comb Jellies): Many ctenophores are brightly luminous and have been identified as de novo producers of coelenterazine. Species such as Mnemiopsis leidyi and Beroe cucumis contain significant amounts of this luciferin.
-
Cnidaria: This phylum, which includes jellyfish, sea pansies, and hydroids, is a classic source for the study of coelenterazine-based bioluminescence. Famous examples include the jellyfish Aequorea victoria, the source of the photoprotein aequorin and green fluorescent protein (GFP), and the sea pansy Renilla reniformis, from which Renilla luciferase is derived. However, it's important to note that some cnidarians, like Aequorea victoria, do not synthesize coelenterazine themselves but acquire it through their diet.
-
Mollusca (Squid): Several species of squid, including the firefly squid (Watasenia scintillans) and the vampire squid (Vampyroteuthis infernalis), utilize coelenterazine in their light organs.
-
Arthropoda (Crustaceans): A diverse range of crustaceans, including shrimp (e.g., Systellaspis debilis, Oplophorus gracilirostris), copepods (e.g., Metridia pacifica, Gaussia princeps), and ostracods, are known to contain coelenterazine. Notably, the decapod shrimp Systellaspis debilis and the copepod Metridia pacifica are confirmed producers of coelenterazine.
-
Chaetognatha (Arrow Worms): This phylum of predatory marine worms also includes species that use coelenterazine for bioluminescence.
-
Chordata (Fish): Certain families of fish, such as some Neoscopelidae and Myctophidae (lanternfish), have been found to possess coelenterazine.
-
Echinodermata: The presence of coelenterazine has been noted in echinoderms like the brittle star Amphiura filiformis.
Coelenterazine Analogs in Nature
While native coelenterazine is the most common form, at least one significant analog, dehydrocoelenterazine , occurs naturally. This dehydrogenated form is found in certain squid species, such as Watasenia scintillans and Symplectoteuthis oualaniensis, as well as in the bivalve mollusk Pholas dactylus. Dehydrocoelenterazine can be converted to coelenterazine within mammalian cells, suggesting its potential as a substrate in in vivo bioluminescence assays.
Quantitative Occurrence of Coelenterazine
The concentration of coelenterazine can vary significantly between species and even within the same organism. The following table summarizes available quantitative data on coelenterazine content in select marine organisms.
| Phylum | Species | Coelenterazine Content (pmol/wet g) | Reference |
| Ctenophora | Beroe cucumis | 16.7 | |
| Ctenophora | Mnemiopsis leidyi | 4.80 | |
| Ctenophora | Bolinopsis infundibulum | 0.129 | |
| Ctenophora | Pleurobrachia bachei (non-luminous) | 0.0165 (trace) |
Biosynthesis of Coelenterazine
The de novo biosynthesis of coelenterazine is a critical process for the primary producers of this luciferin in the marine environment. While the complete enzymatic pathway is still under investigation, feeding studies have provided strong evidence for the precursor molecules. It is proposed that coelenterazine is synthesized from one molecule of L-phenylalanine and two molecules of L-tyrosine. The biosynthesis is thought to proceed through the formation of a cyclized "Phe-Tyr-Tyr" (FYY) tripeptide.
Experimental Protocols
The identification and quantification of coelenterazine from natural sources involve a series of meticulous experimental procedures. Below are generalized methodologies for key experiments.
Extraction of Coelenterazine
This protocol outlines a general method for extracting coelenterazine from marine organism tissues.
Materials:
-
Tissue sample from the marine organism
-
Methanol (MeOH), chilled
-
Homogenizer (e.g., tissue grinder, blender)
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Rotary evaporator or vacuum concentrator
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Homogenization: Homogenize the fresh or frozen tissue sample in chilled methanol. The ratio of tissue to solvent should be optimized but is typically in the range of 1:3 to 1:10 (w/v). Perform this step on ice to minimize degradation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the methanol supernatant, which contains the extracted coelenterazine.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Concentration: Evaporate the methanol under reduced pressure using a rotary evaporator or a vacuum concentrator. It is crucial to avoid excessive heat and light exposure.
-
Storage: The dried extract can be stored under an inert gas at -80°C to prevent auto-oxidation. For analysis, the extract is typically redissolved in a small volume of methanol.
Identification and Quantification by Luciferase Assay
This is a highly sensitive method for detecting and quantifying coelenterazine based on its light-producing reaction with a specific luciferase.
Materials:
-
Coelenterazine extract (dissolved in methanol)
-
Recombinant luciferase (e.g., Renilla luciferase, Gaussia luciferase)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
Luminometer
-
Coelenterazine standard of known concentration
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the coelenterazine standard in methanol to create a standard curve.
-
Sample Preparation: Dilute the coelenterazine extract in methanol to ensure the luminescence reading falls within the range of the standard curve.
-
Assay Reaction: In a luminometer tube or a well of a microplate, add the assay buffer and the recombinant luciferase.
-
Measurement: Place the tube or plate in the luminometer. Inject a small volume of the coelenterazine standard or the sample extract into the tube/well.
-
Data Acquisition: Immediately measure the light emission (luminescence) over a defined period (e.g., 10 seconds).
-
Quantification: Plot the luminescence values of the standards against their concentrations to generate a standard curve. Use the luminescence reading of the sample to determine its coelenterazine concentration from the standard curve.
Analysis by Mass Spectrometry
Mass spectrometry (MS), often coupled with liquid chromatography (LC), provides definitive identification and accurate quantification of coelenterazine.
Materials:
-
Coelenterazine extract
-
LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer)
-
Appropriate LC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
Coelenterazine standard
Procedure:
-
Chromatographic Separation: Inject the coelenterazine extract onto the LC column. Elute with a gradient of the mobile phases to separate coelenterazine from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Set the instrument to detect the specific mass-to-charge ratio (m/z) of coelenterazine.
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample with that of the coelenterazine standard to confirm its identity.
-
Quantification: Create a calibration curve using the peak areas of the coelenterazine standard at different concentrations. Quantify the amount of coelenterazine in the sample by comparing its peak area to the calibration curve.
Conclusion
Coelenterazine and its analogs are pivotal molecules in the study of marine bioluminescence and hold significant potential for various biotechnological and biomedical applications. Understanding their natural sources, distribution, and biosynthesis is fundamental for harnessing their properties. The methodologies outlined in this guide provide a framework for researchers to explore the fascinating world of these light-emitting compounds, from their discovery in the depths of the ocean to their application in the laboratory. The ongoing research into the biosynthetic pathways and the development of novel synthetic analogs will undoubtedly continue to illuminate new scientific frontiers.
References
Methodological & Application
Application Notes: Coelenterazine H for In Vivo Bioluminescence Imaging
Coelenterazine H (h-CTZ), a synthetic analog of native coelenterazine, serves as a high-sensitivity luminescent substrate for a variety of marine luciferases, most notably Renilla luciferase (Rluc) and the photoprotein aequorin.[1][2][3] Its unique properties make it a valuable tool for non-invasive in vivo bioluminescence imaging (BLI), enabling researchers and drug development professionals to monitor cellular processes, track cell fate, and assess disease progression in living organisms.[3]
Unlike native coelenterazine, this compound can produce significantly different light output and kinetics depending on the enzyme. With the photoprotein aequorin, it can generate an initial light intensity that is up to 20 times higher, making it a more sensitive sensor for applications like calcium imaging.[4] When used with Renilla luciferase, it tends to produce a lower initial signal but with a longer-lasting glow, which can be advantageous for high-throughput screening (HTS) applications.
This compound is cell-permeable and has found utility in various applications, including Bioluminescence Resonance Energy Transfer (BRET) studies, reporter gene assays, and the detection of reactive oxygen species. For in vivo use, a critical consideration is its solubility. Standard this compound is soluble in organic solvents like methanol and ethanol. However, water-soluble formulations are available and often recommended for animal studies to avoid the potential toxicity associated with organic solvents, allowing for higher and repeated doses.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| Synonyms | h-CTZ, 2-Deoxycoelenterazine | |
| Molecular Formula | C₂₆H₂₁N₃O₂ | |
| Molecular Weight | 407.5 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Soluble in methanol and ethanol; insoluble in DMSO. Water-soluble formulations are also available. | |
| Purity | ≥ 99% | |
| Storage | Store as a dry powder at -20°C or -80°C, protected from light, oxygen, and moisture. | |
| Compatible Enzymes | Renilla luciferase (Rluc), Aequorin | |
| Incompatible Enzymes | Not recommended for Gaussia luciferase (Gluc) |
Table 2: Performance Comparison: this compound vs. Native Coelenterazine
| Feature | This compound | Native Coelenterazine | Reference(s) |
| Aequorin Interaction | Up to 20-fold higher initial light intensity. | Standard baseline signal. | |
| Renilla Luciferase Interaction | Lower initial intensity but longer-lasting signal decay (prolonged glow). | Higher initial peak with faster signal decay. | |
| Ca²⁺ Sensitivity | More sensitive to Ca²⁺, valuable for measuring small changes in concentration. | Standard Ca²⁺ sensitivity. | |
| Primary Advantage | Enhanced sensitivity with Aequorin; prolonged signal for HTS with Rluc. | Natural substrate, well-characterized kinetics. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: this compound is unstable in aqueous solutions and prone to auto-oxidation. Stock solutions should be prepared fresh or stored under inert gas at -80°C for long-term stability.
Materials:
-
This compound powder
-
Ethanol or Methanol
-
3N Hydrochloric Acid (HCl) (optional, aids stability)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the solvent. One method involves using Ethanol with 2% v/v 3N HCl. Alternatively, acidified and degassed methanol can be used to prevent oxidation.
-
Under low-light conditions, dissolve the this compound powder in the prepared solvent to create a stock solution, for example, at a concentration of 5 mg/mL.
-
Vortex briefly until fully dissolved.
-
If not for immediate use, aliquot into single-use, light-blocking tubes, purge with argon or nitrogen gas, and store at -80°C.
Protocol 2: Preparation of Working Solution for In Vivo Injection
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile syringe and needles (25-27 gauge or higher)
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution, if frozen.
-
Calculate the required volume based on the desired final dose. The recommended dosage for intravenous (IV) injection in mice is typically 15–100 µg per mouse.
-
Just prior to injection, dilute the stock solution with sterile PBS to the final desired concentration. For example, add 20 µL of a 5 mg/mL stock solution to 130 µL of PBS for a total volume of 150 µL.
-
Mix gently by inversion. The working solution should be used immediately.
Note on Water-Soluble Formulations: If using a commercially available water-soluble this compound, follow the manufacturer's instructions. These formulations are typically dissolved directly in sterile water or PBS, can be injected at higher concentrations (e.g., up to 500 µg in 100 µl), and are safer for repeated injections.
Protocol 3: In Vivo Bioluminescence Imaging Procedure
Materials:
-
Animal model with cells expressing Renilla luciferase or Aequorin
-
Prepared this compound working solution
-
Anesthesia system (e.g., isoflurane vaporizer)
-
In vivo imaging system (e.g., IVIS) with a cooled CCD camera
-
Heating pad or chamber to maintain animal body temperature
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 5% for induction, 1.5-2.5% for maintenance). Place the anesthetized animal inside the imaging chamber on the heated stage.
-
Background Image: Acquire a baseline image before substrate injection to check for any background luminescence.
-
Substrate Administration: The preferred route for coelenterazine is intravenous (tail vein) injection to ensure rapid systemic distribution. Inject the prepared working solution (typically 15-150 µL per mouse).
-
Image Acquisition: Begin imaging immediately after intravenous injection, as the peak signal for coelenterazine is typically very rapid.
-
Set the imaging parameters. Use an open filter ("luminescence") and adjust exposure time (e.g., 1 second to 5 minutes) and binning to achieve a good signal-to-noise ratio without saturation.
-
Continue to acquire a series of images over time to capture the signal kinetics (see Protocol 4).
Mandatory Visualizations
References
Application Notes: Utilizing Coelenterazine H in BRET Assays for Advanced Protein-Protein Interaction Studies
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based technology for monitoring macromolecular interactions in real-time within living cells.[1] The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a Renilla luciferase (RLuc) variant, to a fluorescent acceptor, such as a Yellow Fluorescent Protein (YFP), when the two are in close proximity (typically <10 nm).[1][2] This proximity-dependent nature makes BRET an ideal method for studying the dynamics of protein-protein interactions (PPIs).[3] A critical component of the BRET system is the luciferase substrate, which initiates the energy transfer cascade. Coelenterazine H is a widely used substrate for the original BRET methodology (BRET¹), offering distinct advantages for specific experimental applications.[4]
Principle of the BRET Assay with this compound
The BRET¹ assay involves genetically fusing the two proteins of interest (Protein A and Protein B) to an energy donor (e.g., RLuc) and an energy acceptor (e.g., YFP), respectively. When these fusion proteins are co-expressed in cells, the addition of the cell-permeant substrate, this compound, triggers the reaction. RLuc catalyzes the oxidation of this compound, resulting in the emission of blue light with a peak around 475-480 nm. If the acceptor-tagged protein is in close proximity to the donor-tagged protein, this emitted energy can excite the YFP acceptor. The excited YFP then emits light at a longer wavelength, typically around 525-535 nm. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor, providing a quantitative measure of the interaction.
Advantages of Using this compound (BRET¹)
-
Strong Signal Intensity: The BRET¹ system, utilizing this compound, is characterized by strong and long-lasting signals, which makes it particularly suitable for BRET saturation assays designed to determine the specificity and stoichiometry of an interaction.
-
Established Donor/Acceptor Pairs: this compound is used with the well-characterized RLuc/YFP donor-acceptor pair. Numerous variants of YFP, such as Venus, Citrine, and Topaz, are compatible, offering flexibility in construct design.
-
Temporal Control: Unlike FRET, BRET does not require an external light source for excitation, which eliminates issues of photobleaching, autofluorescence, and light scattering. The reaction is initiated by the addition of this compound, giving the researcher precise temporal control over the start of the measurement.
Applications in Research and Drug Development
BRET assays using this compound are invaluable tools for:
-
Studying GPCR Biology: A primary application is monitoring the interaction between G protein-coupled receptors (GPCRs) and β-arrestins upon ligand stimulation.
-
High-Throughput Screening (HTS): The assay format is readily adaptable for HTS to identify small molecule modulators (inhibitors or enhancers) of specific PPIs.
-
Investigating Signal Transduction: Elucidating complex signaling pathways by monitoring the assembly and disassembly of signaling complexes in real-time.
-
Validating Dimerization/Oligomerization: Quantitative BRET (qBRET) saturation experiments can be used to provide evidence for receptor dimerization or oligomerization.
Visualizing Key Concepts
Experimental Protocols
Protocol 1: General BRET Assay for Protein-Protein Interaction
This protocol describes a typical BRET experiment in a 96-well plate format using HEK293 cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin)
-
Plasmids: ProteinA-RLuc (Donor) and ProteinB-YFP (Acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Kreb's-Ringers-HEPES (KRH) buffer, pH 7.4
-
This compound stock solution (e.g., 1 mM in ethanol, store at -80°C)
-
White, opaque 96-well microplates
-
Luminometer/plate reader with dual emission filters (e.g., 475±30 nm for donor and 535±30 nm for acceptor)
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding the ProteinA-RLuc and ProteinB-YFP fusion proteins. Include a control transfection with only the donor plasmid to measure background signal. The ratio of acceptor to donor plasmid may need to be optimized (e.g., starting with a 3:1 ratio).
-
Incubate cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Cell Preparation for Assay:
-
Gently wash the transfected cells with PBS.
-
Detach cells using a non-enzymatic cell dissociation solution or by gentle trypsinization.
-
Centrifuge the cells at 150-200 x g for 5 minutes and resuspend the pellet in the assay buffer (e.g., KRH buffer) to a concentration of approximately 0.2 x 10⁶ cells/mL.
-
-
BRET Measurement:
-
Dispense 90-100 µL of the cell suspension (approx. 20,000 cells) into the wells of a white 96-well plate.
-
If testing compounds, add them to the wells and incubate for the desired time.
-
Prepare a fresh working solution of this compound by diluting the stock in the assay buffer to a 10X concentration (final concentration is typically 5 µM). Protect this solution from light.
-
Using the luminometer's injector or a multichannel pipette, add 10 µL of the 10X this compound solution to each well.
-
Immediately measure the luminescence at the donor wavelength (~475 nm) and the acceptor wavelength (~535 nm). Measurements should be taken within 2-10 minutes of substrate addition, as the signal decays over time.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well:
-
BRET Ratio = (Emission at 535 nm) / (Emission at 475 nm)
-
-
Calculate the background BRET ratio from the wells containing only the donor-expressing cells.
-
Calculate the Net BRET (or Specific BRET) by subtracting the background ratio from the raw ratio of the co-transfected cells:
-
Net BRET = BRET Ratio (Donor+Acceptor) - BRET Ratio (Donor only)
-
-
Protocol 2: BRET Saturation Assay (to determine specificity)
This assay is critical to distinguish between specific PPIs and random collisions (bystander BRET). A specific interaction results in a hyperbolic saturation curve, whereas non-specific interactions produce a linear response.
Methodology:
-
Follow steps 1-4 from the General BRET Protocol.
-
The key difference is in the transfection step:
-
Transfect cells with a constant amount of the donor plasmid (ProteinA-RLuc).
-
In separate wells, transfect with increasing amounts of the acceptor plasmid (ProteinB-YFP).
-
Keep the total amount of transfected DNA constant in each well by adding an empty vector plasmid.
-
-
After harvesting, it is important to quantify the relative expression of the acceptor protein. This can be done by measuring the YFP fluorescence in the cell suspension before adding the substrate (Excitation: ~485 nm, Emission: ~535 nm).
-
Proceed with BRET measurement (steps 5-7 from the General Protocol).
-
Data Analysis:
-
Calculate the Net BRET for each condition.
-
Plot the Net BRET ratio as a function of the acceptor/donor expression ratio (Fluorescence/Luminescence).
-
Fit the data to a one-site binding (hyperbolic) equation to determine BRETmax (maximal BRET signal) and BRET₅₀ (acceptor/donor ratio that gives 50% of BRETmax). A hyperbolic curve is indicative of a specific interaction.
-
Data Presentation
Quantitative data from BRET assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example Data from a GPCR-Arrestin Interaction Assay
| Condition | Agonist (10 µM) | Donor Reading (RLU at 475 nm) | Acceptor Reading (RLU at 535 nm) | Raw BRET Ratio | Net BRET Ratio |
| Donor Only | - | 1,550,000 | 310,000 | 0.200 | Background |
| Donor + Acceptor | - (Vehicle) | 1,480,000 | 458,800 | 0.310 | 0.110 |
| Donor + Acceptor | + | 1,450,000 | 768,500 | 0.530 | 0.330 |
Table 2: Example Data from a BRET Saturation Assay
| Acceptor Plasmid (ng) | Acceptor/Donor Ratio (Fluorescence/Luminescence) | Net BRET Ratio |
| 0 | 0.0 | 0.000 |
| 50 | 0.5 | 0.155 |
| 100 | 1.1 | 0.260 |
| 200 | 2.3 | 0.380 |
| 400 | 4.5 | 0.455 |
| 800 | 8.9 | 0.490 |
| 1200 | 13.2 | 0.498 |
References
- 1. blog.benchsci.com [blog.benchsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coelenterazine H for Monitoring Intracellular Calcium Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coelenterazine h is a synthetic analog of native coelenterazine, the luminophore of the photoprotein aequorin from the jellyfish Aequorea victoria.[1] In the presence of calcium ions (Ca²⁺), aequorin, reconstituted with this compound, undergoes a conformational change that triggers the oxidation of this compound, resulting in the emission of blue light.[1][2] This bioluminescent reaction forms the basis of a highly sensitive method for monitoring intracellular calcium concentrations.[3][4] this compound is particularly advantageous for this application as the aequorin complex formed with it exhibits a luminescence intensity that is reportedly 10 to 20 times higher than that of the complex formed with native coelenterazine. This enhanced signal intensity makes it an invaluable tool for detecting subtle changes in intracellular Ca²⁺ levels.
The aequorin-coelenterazine system offers several benefits over traditional fluorescent Ca²⁺ indicators. Notably, it has a broad dynamic range, allowing for the measurement of Ca²⁺ concentrations from approximately 0.1 µM to over 100 µM. Furthermore, the luminescent nature of the assay minimizes issues with autofluorescence from cells or test compounds, leading to an exceptional signal-to-noise ratio. As this compound is cell-permeable, it can be readily introduced into cells expressing apoaequorin (the protein component of aequorin) to reconstitute the active photoprotein in vivo.
These characteristics make the this compound-aequorin system a robust and sensitive tool for various applications, including high-throughput screening in drug discovery, studying Ca²⁺ signaling pathways, and investigating the role of calcium in diverse physiological and pathophysiological processes.
Quantitative Data
The selection of a coelenterazine analog can significantly impact the characteristics of the aequorin-based Ca²⁺ assay. The following tables summarize the key properties of this compound and other common analogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₃O₂ | |
| Molecular Weight | 407.5 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Soluble in methanol and ethanol | |
| Storage Conditions | -20°C or -80°C, protected from light |
Table 2: Luminescent Properties of Aequorin Reconstituted with Various Coelenterazine Analogs
| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Key Features | Reference |
| This compound | ~10-20x higher | 466 | Higher sensitivity for small Ca²⁺ changes | |
| Native Coelenterazine | 1x (baseline) | 465-470 | Standard for comparison | |
| Coelenterazine cp | ~15x higher | 442 | Faster response time | |
| Coelenterazine f | ~20x higher | 472-473 | Highly cell-permeant | |
| Coelenterazine hcp | ~190-500x higher | 445 | Highest quantum yield, fast response | |
| Coelenterazine n | Lower than native | - | Low Ca²⁺ sensitivity | |
| Coelenterazine i | ~3% of native | - | Slowest response time |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of calcium detection by the aequorin-coelenterazine h complex and the general workflow for a cell-based assay.
Caption: Aequorin-Coelenterazine H Calcium Detection Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Reagent Preparation
-
This compound Stock Solution (e.g., 1 mM):
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in methanol or ethanol to create a stock solution. For example, to make a 1 mM stock solution from 1 mg of this compound (MW: 407.5 g/mol ), dissolve it in approximately 2.45 mL of methanol.
-
Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Krebs-Ringer Buffer (KRB) for Cell Washing and Incubation:
-
A common composition for KRB is: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 6 mM Glucose, and 2 mM CaCl₂.
-
Adjust the pH to 7.4.
-
Sterile filter the buffer before use.
-
Protocol 2: Intracellular Calcium Assay in Aequorin-Expressing Cells
This protocol provides a general guideline for measuring Ca²⁺ mobilization in mammalian cells stably or transiently expressing apoaequorin. Optimization of cell number, this compound concentration, and incubation times may be necessary for specific cell lines and experimental conditions.
Materials:
-
Apoaequorin-expressing cells
-
White, clear-bottom 96- or 384-well cell culture plates
-
This compound stock solution (see Protocol 1)
-
Cell culture medium
-
Krebs-Ringer Buffer (KRB) or other suitable assay buffer
-
Test compounds (agonists, antagonists)
-
Luminometer with injection capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the apoaequorin-expressing cells into a white, clear-bottom microplate. The optimal cell density should be determined to ensure a robust signal (e.g., 10,000 - 40,000 cells per well for a 96-well plate).
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Aequorin Reconstitution (this compound Loading):
-
On the day of the assay, carefully remove the cell culture medium from the wells.
-
Prepare a loading solution by diluting the this compound stock solution in KRB or serum-free medium to a final concentration of typically 1-5 µM.
-
Add the loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1.5 to 4 hours. The optimal loading time should be determined empirically. For some applications, loading at room temperature may enhance the signal.
-
-
Cell Washing (Optional but Recommended):
-
After incubation, gently remove the loading solution.
-
Wash the cells once or twice with fresh, pre-warmed KRB to remove any extracellular this compound. This step helps to reduce background luminescence.
-
-
Compound Addition and Luminescence Measurement:
-
Place the plate into the luminometer.
-
If investigating antagonists, add the antagonist compounds and incubate for a predetermined time (e.g., 10-15 minutes) before adding the agonist.
-
Set the luminometer to inject the agonist or test compound and immediately begin measuring the luminescent signal (kinetic read). The signal is typically a "flash" of light that peaks within seconds and then decays.
-
Record the luminescence data, often as Relative Light Units (RLU), over a period of 20-60 seconds.
-
-
Data Analysis:
-
The response to a stimulus is typically quantified by calculating the peak luminescence intensity or the area under the curve (AUC) of the luminescent signal over the measurement period.
-
For dose-response experiments, plot the response against the logarithm of the compound concentration to determine parameters such as EC₅₀ or IC₅₀.
-
Concluding Remarks
This compound, in conjunction with the aequorin photoprotein, provides a powerful bioluminescent system for the real-time monitoring of intracellular calcium dynamics. Its high signal intensity and the inherent advantages of luminescence-based assays make it a superior choice for a wide range of research and drug discovery applications. The protocols outlined above provide a solid foundation for implementing this technology, though empirical optimization is crucial for achieving the best results in any specific experimental context.
References
Application Note: A Step-by-Step Guide for Renilla Luciferase Glow Assay with Coelenterazine H
Audience: Researchers, scientists, and drug development professionals.
Introduction The Renilla luciferase (RLuc) reporter system is a powerful tool in biological research for studying gene expression, promoter activity, and various cellular processes. RLuc, a 36 kDa monomeric protein isolated from the sea pansy, Renilla reniformis, catalyzes the oxidative decarboxylation of its substrate, coelenterazine, to produce light.[1][2] This ATP-independent reaction provides a sensitive and dynamic method for quantifying biological activity.[3][4]
This guide focuses on the use of Coelenterazine H, an analog of the native coelenterazine. While native coelenterazine produces a "flash" kinetic with a rapidly decaying signal, this compound is utilized in "glow" assays to generate a more stable, long-lasting luminescent signal.[3] This enhanced signal stability (half-life often exceeding 60 minutes) is advantageous for high-throughput screening and assays requiring a longer measurement window, as it minimizes the impact of rapidly decaying signals and provides more consistent results.
Biochemical Signaling Pathway
The bioluminescent reaction catalyzed by Renilla luciferase involves the oxidation of this compound in the presence of molecular oxygen. This process results in the formation of an excited-state coelenteramide, which then decays to its ground state, releasing energy in the form of blue light (typically around 480 nm) and carbon dioxide.
Caption: Biochemical reaction catalyzed by Renilla luciferase.
Experimental Workflow
The general workflow for a Renilla luciferase glow assay involves cell culture and treatment, preparation of cell lysates, addition of the assay reagent containing this compound, an incubation period for signal stabilization, and finally, the measurement of luminescence.
Caption: General experimental workflow for the Renilla luciferase glow assay.
Detailed Protocols
Reagent Preparation
Proper preparation and storage of reagents are critical for assay performance. This compound is susceptible to auto-oxidation and sensitive to light.
-
1X Passive Lysis Buffer:
-
If supplied as a 5X concentrate (e.g., Promega Cat.# E1941), dilute 1 volume of the 5X buffer with 4 volumes of nuclease-free water.
-
The 1X solution can be stored at 4°C for up to one month.
-
-
This compound Stock Solution (100X):
-
This compound powder should be stored at -20°C or -80°C, protected from light and moisture.
-
To prepare a stock solution, dissolve the lyophilized this compound powder in an appropriate solvent like methanol or ethanol. For example, resuspend one vial of this compound with 50 µL of methanol to create a 100X stock.
-
Aliquot the stock solution into light-protected tubes and store at -20°C for up to 3 months or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Renilla Luciferase Assay Working Solution:
-
This solution should be prepared fresh immediately before use and is typically stable for a few hours at room temperature.
-
Equilibrate the assay buffer to room temperature.
-
Dilute the this compound stock solution into the assay buffer. For example, add 1 volume of 100X this compound stock to 100 volumes of Renilla-Glo™ Luciferase Assay Buffer.
-
Protect the working solution from light until use.
-
Experimental Protocol
This protocol is designed for cells cultured in a 96-well plate format. Volumes should be adjusted for other plate types.
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 95% confluency at the time of the assay.
-
Transfect cells with the Renilla luciferase reporter plasmid using a standard protocol.
-
Incubate the cells for the desired period (e.g., 16-72 hours) to allow for reporter gene expression.
-
Apply experimental treatments (e.g., drug compounds, stimuli) for the appropriate duration.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Gently wash the cell monolayer once with 1X Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker and shake gently for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the plate containing cell lysates and the prepared Renilla Assay Working Solution to room temperature.
-
Program the luminometer for the appropriate settings (e.g., integration time of 1-10 seconds).
-
Add a volume of the Renilla Assay Working Solution equal to the volume of cell lysate in each well (e.g., add 50 µL of working solution to 50 µL of lysate).
-
Crucial Step for Glow Assays: Wait for a minimum of 10 minutes after adding the reagent before measuring luminescence. This allows the signal to stabilize for a consistent "glow"-type kinetic.
-
Place the plate in the luminometer and initiate the measurement.
-
Data Presentation and Analysis
Data Normalization
Raw luminescence values are reported as Relative Light Units (RLU), which are unitless. To account for variability in cell number and transfection efficiency, it is essential to normalize the data.
-
Dual-Luciferase System (Recommended): Co-transfect cells with a control plasmid expressing a different luciferase (e.g., Firefly luciferase) under a constitutive promoter. The experimental Renilla luciferase activity is then divided by the control Firefly luciferase activity for each sample.
-
Total Protein Quantification: Normalize RLU values to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford).
Calculation of Fold Change
To compare the effects of different treatments, results are typically expressed as a fold change relative to an untreated or vehicle control.
-
Calculate the average normalized RLU for the control group.
-
Divide the normalized RLU of each experimental sample by the average normalized RLU of the control group. The control group value will be 1.
-
Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of observed differences.
Quantitative Data Summary
| Parameter | Coelenterazine (Native) | This compound | Reference |
| Signal Kinetics | Flash | Glow | |
| Initial Signal | High, rapid decay | Lower initial peak, stable | |
| Signal Half-Life | ~2.5 minutes (initial phase) | > 60 minutes | |
| Recommended Use | Assays requiring highest initial signal | Assays requiring signal stability (e.g., HTS) | |
| Table 1: Comparison of kinetic properties between native Coelenterazine and this compound with Renilla luciferase. |
| Step | Parameter | Recommended Value | Reference |
| Cell Lysis | Incubation Time | 15 minutes at Room Temp. | |
| Reagent Addition | Lysate to Reagent Ratio | 1:1 (e.g., 50 µL : 50 µL) | |
| Signal Stabilization | Incubation Time | At least 10 minutes | |
| Luminometer | Integration Time | 1-10 seconds | |
| Table 2: Summary of typical parameters for a Renilla luciferase glow assay in a 96-well format. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| No or Low Signal | Low Transfection Efficiency: Poor DNA quality, suboptimal reagent-to-DNA ratio, unhealthy cells. | Use transfection-grade plasmid DNA. Optimize transfection conditions. Use low-passage, actively dividing cells. | |
| Ineffective Cell Lysis: Incomplete lysis due to overgrown cells or insufficient lysis buffer/time. | Ensure cells are not overgrown. Increase lysis buffer volume or incubation time. | ||
| Substrate Degradation: this compound was improperly stored or the working solution was prepared too far in advance. | Store this compound protected from light and moisture at -80°C. Prepare working solution fresh before each use. | ||
| High Background | Autoluminescence: Non-enzymatic oxidation of this compound. | Subtract the RLU from a "no-lysate" control (buffer + reagent). Ensure the 10-minute stabilization period is observed. | |
| High Luciferase Expression: Promoter on the reporter plasmid is too strong, or too much plasmid was transfected. | Reduce the amount of reporter plasmid DNA used for transfection. Dilute the cell lysate before the assay. | ||
| High Variability | Pipetting Inaccuracy: Small volume variations can significantly impact results. | Prepare a master mix for transfections and reagent additions. Use calibrated pipettes. | |
| Inconsistent Cell Numbers: Uneven cell seeding across wells. | Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outer wells of the plate. | ||
| Table 3: Common troubleshooting guide for the Renilla luciferase assay. |
References
Application Notes and Protocols for Coelenterazine H in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coelenterazine H in High-Throughput Screening (HTS)
This compound (h-CTZ) is a synthetic analog of native coelenterazine, the luciferin for Renilla luciferase (Rluc). Its superior properties, including a significantly higher luminescence intensity—often more than 10 times that of native coelenterazine—and a prolonged glow kinetic with Renilla luciferase, make it an ideal substrate for high-throughput screening (HTS) applications.[1] These characteristics contribute to robust and sensitive assays with high signal-to-noise ratios, which are critical for the reliable identification of lead compounds in drug discovery.
The primary applications of this compound in HTS revolve around two main assay formats:
-
Luciferase Reporter Gene Assays: These assays are used to study gene expression and regulation. A promoter of interest is cloned upstream of the Renilla luciferase gene. Changes in promoter activity, modulated by screening compounds, are quantified by the level of light emission upon the addition of this compound.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique for monitoring protein-protein interactions (PPIs) and conformational changes in real-time in living cells. In the BRET1 format, Renilla luciferase (the donor) is fused to one protein of interest, and a fluorescent protein, typically Yellow Fluorescent Protein (YFP), acts as the acceptor on a second protein. When the two proteins are in close proximity (<10 nm), the energy from the this compound-luciferase reaction is transferred to the YFP, resulting in a detectable light emission at the acceptor's wavelength. This allows for the screening of compounds that modulate these interactions.
Key Advantages of this compound for HTS
-
High Sensitivity: The bright signal generated by this compound allows for the use of lower cell numbers and reagent volumes, making it cost-effective for large-scale screening.
-
Extended Signal Stability: The prolonged glow kinetic of the reaction with Renilla luciferase is advantageous for HTS, as it provides a stable signal over a longer period, allowing for batch processing of plates without significant signal decay.[1]
-
Robust Assay Performance: Assays utilizing this compound can achieve excellent Z'-factor values (a statistical measure of assay quality), indicating a large separation between positive and negative controls and thus a high degree of reliability. For example, BRET-based HTS assays using this compound have been shown to maintain a Z'-factor greater than 0.5 for at least 80 minutes.[1]
Quantitative Data on HTS Assay Performance
The following table summarizes representative performance metrics for HTS assays utilizing this compound.
| Assay Type | Target Class | Cell Line | Substrate/Concentration | HTS Metric | Value | Reference |
| BRET1 PPI Assay | Protein-Protein Interaction | CHO-Trex | This compound (1 µM) | Z'-factor | > 0.5 (for at least 80 min) | [1] |
| BRET1 Antagonist Assay | GPCR (CCR5) | HEK293 | This compound (5 µM) | Z'-factor | ~0.6 | [2] |
| Live Cell Reporter Assay | Gene Expression | CHO-K1 | ViviRen™ (modified h-CTZ) | Signal-to-Background Ratio | 288-fold higher than coelenterazine |
Signaling Pathway and Experimental Workflow Diagrams
GPCR-β-Arrestin Interaction BRET Assay for HTS
G-protein coupled receptors (GPCRs) are a major class of drug targets. Upon activation by a ligand, they recruit β-arrestin proteins, an interaction that can be monitored using a BRET assay. This provides a generic platform for screening GPCR modulators.
Caption: GPCR-β-Arrestin BRET assay workflow for HTS.
General Workflow for a this compound-based HTS Assay
The following diagram outlines the typical steps involved in performing a high-throughput screen using a this compound-based assay.
Caption: A generalized workflow for HTS using this compound.
Experimental Protocols
Protocol 1: High-Throughput Renilla Luciferase Reporter Gene Assay
This protocol is designed for screening compounds that modulate the activity of a specific promoter in a 384-well format.
Materials:
-
Cells stably or transiently transfected with a reporter construct containing the promoter of interest driving Renilla luciferase expression.
-
White, opaque 384-well assay plates.
-
This compound.
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Lysis Buffer (optional, for end-point assays).
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating: Seed the transfected cells into 384-well white, opaque plates at a predetermined optimal density. Allow cells to attach and grow for 24-48 hours.
-
Compound Addition: Add screening compounds and controls (e.g., vehicle control, positive control) to the assay plates. Typically, a final concentration of 1% DMSO is tolerated by most cell lines.
-
Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
Preparation of this compound Working Solution: Immediately before use, prepare a working solution of this compound in the appropriate assay buffer. A typical final concentration in the well is 5 µM. Protect the solution from light.
-
Reagent Addition and Measurement:
-
Live-Cell Assay: Add the this compound working solution directly to the wells containing cells and media.
-
Lysis-Based Assay: Remove the culture medium, wash the cells with PBS, and add lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking. Then, add the this compound working solution.
-
-
Signal Detection: Immediately after adding the this compound solution, measure the luminescence using a plate reader. A 10-minute pre-incubation at room temperature after reagent addition can sometimes improve signal stability.
Protocol 2: High-Throughput BRET Assay for Protein-Protein Interactions
This protocol is for screening compounds that modulate the interaction between two proteins in a 384-well format using the BRET1 system.
Materials:
-
HEK293 cells (or other suitable cell line) co-transfected with constructs for Protein A-Rluc (donor) and Protein B-YFP (acceptor).
-
White, opaque 384-well assay plates.
-
This compound.
-
Assay Buffer (e.g., phenol red-free DMEM).
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of dual-wavelength luminescence detection (e.g., filters for ~480 nm and ~530 nm).
Procedure:
-
Cell Plating: Seed the co-transfected cells into 384-well white, opaque plates.
-
Compound Addition: Add screening compounds and controls to the assay plates.
-
Incubation: Incubate the plates for the desired time to allow for compound activity.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in phenol red-free medium to a final in-well concentration of 5 µM.
-
BRET Measurement:
-
Add the this compound working solution to each well.
-
Immediately measure the luminescence at two wavelengths simultaneously:
-
Donor emission: ~480 nm (e.g., 475±15 nm filter)
-
Acceptor emission: ~530 nm (e.g., 530±15 nm filter)
-
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the BRET ratios to controls to determine the effect of the screening compounds.
-
A decrease in the BRET ratio indicates inhibition of the protein-protein interaction, while an increase may suggest enhancement.
-
Data Interpretation and Quality Control
A key metric for validating the quality of an HTS assay is the Z'-factor . It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unsuitable assay for screening.
Regular monitoring of the Z'-factor throughout the screening campaign is crucial to ensure data quality and reliability. The signal-to-background (S/B) ratio is another important parameter, providing a measure of the assay window. High S/B ratios are desirable for robust hit identification.
References
Application Notes and Protocols for Water-Soluble Coelenterazine H in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-soluble Coelenterazine H (h-CTZ) is a key substrate for bioluminescence imaging (BLI) in animal models, offering significant advantages over its native counterpart. As a substrate for luciferases such as Renilla (RLuc) and Gaussia (GLuc), it enables sensitive, non-invasive monitoring of biological processes in real-time.[1] The enhanced water solubility of this analog eliminates the need for potentially toxic solvents like propylene glycol, making it safer for repeated administrations in longitudinal studies.[2] Furthermore, water-soluble h-CTZ has demonstrated significantly higher light output and sensitivity in vivo, allowing for the detection of smaller cell populations and deeper tissue imaging.[3]
These application notes provide detailed protocols for the use of water-soluble this compound in common animal research applications, including tumor growth monitoring and cell tracking.
Key Advantages of Water-Soluble this compound
-
Enhanced Safety: Eliminates the need for toxic organic solvents, reducing the risk of adverse effects in animal subjects.[2]
-
Increased Sensitivity: Yields a significantly brighter bioluminescent signal compared to native coelenterazine, enabling the detection of fewer cells.
-
Improved Bioavailability: Its aqueous formulation allows for efficient systemic distribution following intravenous injection.
-
Suitability for Longitudinal Studies: The reduced toxicity profile permits repeated administrations for long-term monitoring of biological processes.[2]
Data Presentation
Table 1: Properties of Water-Soluble this compound
| Property | Description | Reference |
| Luciferase Compatibility | Renilla luciferase (RLuc), Gaussia luciferase (GLuc) | |
| Formulation | Lyophilized powder | |
| Reconstitution | Sterile water (do not use PBS) | |
| Storage (unopened) | -20°C (long-term at -80°C), protected from light and moisture | |
| Storage (reconstituted) | Use within one day; refreezing is not recommended |
Table 2: Comparison of Water-Soluble vs. Native Coelenterazine for In Vivo Imaging
| Parameter | Water-Soluble this compound | Native Coelenterazine | Reference |
| Signal Intensity | 4 to 8-fold greater Rluc activity in cells | Lower signal intensity | |
| In Vivo Sensitivity | Higher photon emission for deep tissue imaging | Lower sensitivity, especially for deep tissue targets | |
| Solvent Requirement | None (dissolves in sterile water) | Requires organic solvents (e.g., ethanol, propylene glycol) | |
| Toxicity Profile | Lower toxicity due to aqueous formulation | Potential for solvent-related toxicity |
Signaling and Secretion Pathways
The following diagrams illustrate the fundamental principles behind the use of Renilla and Gaussia luciferases as reporters in conjunction with this compound.
References
Application Notes and Protocols for Gaussia Luciferase: A Comparative Analysis of Coelenterazine H and Native Coelenterazine as Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gaussia luciferase (GLuc) is a small, ATP-independent, secreted luciferase from the marine copepod Gaussia princeps that has become a popular reporter protein in various biological assays.[1][2] It catalyzes the oxidation of its substrate, coelenterazine, to produce a bright bioluminescent signal. While various analogs of coelenterazine have been synthesized to modulate the properties of the light emission, the choice of substrate is critical for maximizing the sensitivity and accuracy of Gaussia luciferase-based assays.
These application notes provide a comparative analysis of native coelenterazine and its analog, coelenterazine h, as substrates for Gaussia luciferase. The data presented here demonstrate the superior performance of native coelenterazine and offer detailed protocols for its use in standard Gaussia luciferase assays.
Comparative Data: this compound vs. Native Coelenterazine with Gaussia Luciferase
Quantitative analysis of the bioluminescent output from the reaction of Gaussia luciferase with native coelenterazine and this compound reveals significant differences in performance. The following table summarizes the key findings from published studies.
| Substrate | Relative Peak Luminescence with GLuc (Normalized to this compound) | Key Observations |
| Native Coelenterazine | ~ 10-20 fold higher | Significantly brighter signal, leading to higher sensitivity. Considered the optimal substrate.[3][4] |
| This compound | 1 (baseline) | Substantially lower light output. Not recommended for standard GLuc assays due to poor performance.[5] |
Note: The relative peak luminescence is an approximation based on graphical data from multiple sources, which consistently show a dramatic difference in signal intensity.
Recommendation
Based on the available data, native coelenterazine is the recommended substrate for all Gaussia luciferase-based assays . The use of this compound with Gaussia luciferase results in a significantly diminished bioluminescent signal, which can compromise the sensitivity and dynamic range of the assay. This compound has been noted to have limitations when used with Gaussia luciferase. Studies comparing various coelenterazine analogs have concluded that none are superior to native coelenterazine for use with Gaussia luciferase.
Experimental Protocols
The following protocols are provided for the use of native coelenterazine with Gaussia luciferase.
Protocol 1: In Vitro Gaussia Luciferase Assay (from cell lysate or supernatant)
This protocol describes the measurement of Gaussia luciferase activity from either cell culture supernatants or cell lysates.
Materials:
-
Gaussia luciferase-containing sample (cell culture supernatant or cell lysate)
-
Native Coelenterazine (stored at -80°C as a stock solution in acidified methanol)
-
Gaussia Luciferase Assay Buffer (e.g., PBS or Tris-HCl with 0.1% Triton X-100)
-
Luminometer with injector (recommended) or manual pipetting
-
Opaque 96-well plates (white or black)
Reagent Preparation:
-
Native Coelenterazine Stock Solution (e.g., 100X): Prepare a stock solution of native coelenterazine at a concentration of 1-5 mg/mL in acidified methanol. Aliquot and store at -80°C, protected from light.
-
Working Solution (1X): Immediately before use, dilute the native coelenterazine stock solution to the final working concentration (e.g., 20 µM) in the Gaussia Luciferase Assay Buffer. Protect the working solution from light and use it within a few hours.
Assay Procedure:
-
Equilibrate the assay reagents and samples to room temperature.
-
Pipette 10-20 µL of the Gaussia luciferase-containing sample into the wells of an opaque 96-well plate.
-
For luminometers with injectors: Prime the injector with the 1X native coelenterazine working solution. Inject 50 µL of the working solution into each well and begin the luminescence measurement immediately.
-
For manual pipetting: Add 50 µL of the 1X native coelenterazine working solution to each well. Immediately place the plate in the luminometer and begin the measurement.
-
Data Acquisition: Integrate the luminescence signal for 2-10 seconds per well. Gaussia luciferase exhibits flash kinetics, so immediate measurement is crucial.
A Note on this compound: The use of this compound as a substrate for Gaussia luciferase is not recommended. As demonstrated in the comparative data table, this compound yields a significantly lower light output, which would necessitate a much higher concentration of the luciferase to obtain a signal comparable to that produced with native coelenterazine. This would defeat the purpose of using the highly sensitive Gaussia luciferase reporter system.
Protocol 2: Preparation of Cell Lysate for Intracellular Gaussia Luciferase Measurement
While Gaussia luciferase is naturally secreted, intracellular activity can also be measured.
Materials:
-
Cells expressing Gaussia luciferase
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 1X Cell Lysis Buffer from a commercial kit, or a buffer containing a non-ionic detergent like Triton X-100)
Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells twice with PBS.
-
Add an appropriate volume of 1X Cell Lysis Buffer to cover the cells (e.g., 50 µL for a 96-well plate).
-
Incubate at room temperature for 15-20 minutes on an orbital shaker at a moderate speed.
-
The resulting cell lysate can be used directly in the In Vitro Gaussia Luciferase Assay (Protocol 1).
Visualizations
Caption: Enzymatic reaction of Gaussia luciferase.
Caption: Experimental workflow for Gaussia luciferase assay.
Caption: Substrate suitability for Gaussia luciferase.
References
- 1. abcam.com [abcam.com]
- 2. A suicidal and extensively disordered luciferase with a bright luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general method for quantifying ligand binding to unmodified receptors using Gaussia luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellbio.eu [zellbio.eu]
Application Notes: Dual-Luciferase® Reporter Assay Using Coelenterazine H
Introduction
The Dual-Luciferase® Reporter (DLR) Assay is a powerful and widely adopted method for studying gene expression and regulation in eukaryotic cells.[1][2] By utilizing two distinct luciferase enzymes, an experimental reporter and a control reporter, the system allows for accurate normalization of results.[1][3][4] The experimental reporter (commonly Firefly luciferase) is linked to a specific promoter or regulatory element of interest, while the control reporter (often Renilla luciferase) is driven by a constitutive promoter to provide an internal baseline for transfection efficiency and cell viability. This dual approach significantly enhances experimental accuracy by minimizing variability from factors such as cell number, pipetting errors, and lysis efficiency.
Coelenterazine H: A High-Efficiency Substrate
Renilla luciferase, a 36 kDa monomeric protein, catalyzes the oxidation of its substrate, coelenterazine, to produce light. This compound is a dehydroxylated analog of native coelenterazine that serves as a highly efficient substrate for several marine luciferases, including Renilla, Gaussia, and Cypridina luciferases. Its primary advantage is a significantly increased light output, with a luminescence intensity reported to be over 10 times higher than that of native coelenterazine. This heightened sensitivity makes it ideal for detecting subtle changes in gene expression or for experiments with low cell numbers.
Furthermore, the reaction between Renilla luciferase and this compound produces a more stable, "glow-type" luminescent signal compared to the rapidly decaying "flash-type" reaction of native coelenterazine. This enhanced signal stability is advantageous for high-throughput screening applications, as it provides a wider window for measurement and minimizes the impact of rapid signal decay.
Visualized Concepts and Workflows
The following diagrams illustrate the key principles and procedures involved in the dual-luciferase assay.
Caption: A typical signaling cascade leading to the activation of a transcription factor and expression of the reporter gene.
Caption: The core principle of sequentially measuring experimental (Firefly) and control (Renilla) luciferase activity from a single sample.
Caption: A step-by-step workflow for performing the Dual-Luciferase® Reporter Assay.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonym | This compound | |
| CAS Number | 50909-86-9 | |
| Molecular Formula | C₂₆H₂₁N₃O₂ | |
| Molecular Weight | 407.5 g/mol | |
| Appearance | Yellow Powder | |
| Solubility | Soluble in methanol and ethanol; insoluble in DMSO. | |
| Purity | ≥ 99% (typical) |
Table 2: Performance Comparison of Coelenterazine Analogs with Renilla Luciferase
| Parameter | Native Coelenterazine | This compound | Key Advantages of this compound |
| Relative Luminescence Intensity | 100% (Baseline) | >1000% (>10-fold higher) | Higher sensitivity, suitable for weak promoters or low cell counts. |
| Emission Maximum (λmax) | ~480 nm | ~475 nm | Similar spectral properties, compatible with standard luminometers. |
| Signal Kinetics | Flash-type (decays in ~2-2.5 minutes) | Glow-type (stable, half-life >60 minutes) | Wider measurement window, improved reproducibility, ideal for HTS. |
| Autoluminescence | Higher, especially in media with serum. | Lower, due to more stable chemical structure. | Improved signal-to-noise ratio. |
| Primary Luciferase Substrate | Renilla luciferase, Gaussia luciferase, Aequorin photoprotein | Renilla luciferase, Gaussia luciferase, NanoLuc | Versatile substrate for multiple marine luciferases. |
Experimental Protocols
This protocol provides a detailed methodology for a standard Dual-Luciferase® Reporter Assay using Firefly luciferase as the experimental reporter and Renilla luciferase (with this compound as the substrate) as the internal control.
I. Materials Required
-
Cells: Mammalian cell line of choice.
-
Plasmids:
-
Experimental Reporter: Firefly luciferase gene under the control of the promoter of interest.
-
Control Reporter: Renilla luciferase gene under a constitutive promoter (e.g., SV40, CMV).
-
-
Reagents:
-
Dual-Luciferase® Reporter Assay System (e.g., Promega Cat. #E1910 or similar). This typically includes:
-
Luciferase Assay Reagent II (LAR II) - Firefly substrate.
-
Stop & Glo® Reagent (contains Firefly quencher and Renilla substrate buffer).
-
Passive Lysis Buffer (5X).
-
-
This compound (if not included in the kit, to be added to the Stop & Glo® Buffer).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Cell culture medium and supplements (e.g., FBS).
-
Transfection reagent.
-
-
Equipment:
-
Luminometer with dual injectors.
-
Sterile cell culture plates (96-well format is common).
-
Standard cell culture equipment (incubator, biosafety cabinet).
-
Pipettes and sterile tips.
-
II. Reagent Preparation
-
1X Passive Lysis Buffer (PLB): Dilute the 5X PLB stock with ddH₂O in a 1:4 ratio. Mix thoroughly and keep on ice.
-
Luciferase Assay Reagent II (LAR II): Prepare the Firefly luciferase substrate by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's instructions. Equilibrate to room temperature before use.
-
Stop & Glo® Reagent (with this compound): This reagent quenches the firefly reaction and initiates the Renilla reaction. Prepare the working solution by diluting the this compound stock into the Stop & Glo® Buffer according to the manufacturer's protocol (a common ratio is 50:1 buffer to substrate). Protect from light and equilibrate to room temperature before use.
III. Experimental Procedure
Step 1: Cell Plating and Transfection
-
Seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Co-transfect the cells with the experimental Firefly luciferase plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Optimization Note: The optimal ratio of experimental to control plasmid should be determined empirically. Starting ratios of 10:1 to 50:1 (experimental:control) are common to ensure the control signal is detectable but does not overwhelm the experimental signal.
-
-
Incubate the transfected cells for 24-48 hours to allow for reporter gene expression.
Step 2: Cell Lysis
-
Remove the culture medium from the wells.
-
Gently wash the cells once with 1X PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
Step 3: Luminescence Measurement
-
Program the luminometer for a dual-injection assay. A typical program involves:
-
2-second pre-measurement delay.
-
Injection 1: 100 µL of LAR II.
-
10-second integration (measurement) of Firefly luminescence.
-
Injection 2: 100 µL of Stop & Glo® Reagent.
-
10-second integration (measurement) of Renilla luminescence.
-
-
Place the 96-well plate containing the cell lysates into the luminometer.
-
Initiate the measurement sequence. The instrument will automatically inject the reagents and record the luminescence values for both reactions sequentially from the same well.
IV. Data Analysis and Interpretation
-
Background Subtraction: Measure the luminescence from lysates of untransfected cells and subtract this average background value from all experimental readings.
-
Calculate the Ratio: For each experimental well, calculate the ratio of the two luciferase activities:
-
Ratio = (Firefly Luminescence Value) / (Renilla Luminescence Value)
-
-
Normalize Data: The activity of the experimental reporter (Firefly) is normalized to the activity of the internal control (Renilla). This normalized ratio corrects for variability in transfection efficiency and cell number.
-
Interpret Results: Compare the normalized ratios across different experimental conditions. An increase or decrease in the ratio relative to a baseline control indicates activation or repression of the promoter of interest, respectively.
References
Application Notes and Protocols for Coelenterazine H in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine H (h-CTZ) is a synthetic analog of coelenterazine, the luciferin responsible for the bioluminescence of many marine organisms.[1][2] In the field of live-cell imaging, this compound serves as a crucial substrate for various luciferases, most notably Renilla luciferase (Rluc) and its variants, as well as Gaussia luciferase (Gluc).[3][4] Its favorable properties, including increased luminescence intensity and cell permeability, make it a valuable tool for a range of applications, from reporter gene assays to sensitive biosensors for monitoring dynamic cellular processes.[1] These notes provide an overview of the applications of this compound, quantitative comparisons with other substrates, and detailed protocols for its use in live-cell imaging.
Key Advantages of this compound
-
Enhanced Brightness: this compound, when used with luciferases like Rluc and aequorin, can produce a significantly brighter signal compared to native coelenterazine. For instance, the luminescence intensity of the this compound-aequorin complex is reported to be over 10 times stronger than that of the native coelenterazine complex. Studies have shown that this compound can yield 4- to 8-fold greater Rluc activity in cells compared to native coelenterazine.
-
Improved Kinetics: While native coelenterazine often produces a flash kinetic with a rapid decay in signal, this compound can offer more sustained luminescence, which is advantageous for longer imaging experiments.
-
Cell Permeability: This substrate readily crosses the cell membrane, allowing for the non-invasive imaging of intracellular processes in living cells.
-
Versatility: this compound is utilized in a variety of advanced imaging techniques, including Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions and in the development of biosensors for monitoring analytes like calcium ions (Ca2+).
-
Water-Soluble Formulations: The development of water-soluble versions of this compound has overcome the solubility and toxicity issues associated with the use of organic solvents for in vivo imaging, leading to up to 100-fold greater sensitivity in animal models.
Quantitative Data Summary
The selection of a coelenterazine analog can significantly impact the outcome of an experiment. The following tables summarize the comparative performance of this compound and other analogs.
Table 1: Relative Performance of Coelenterazine Analogs with Renilla Luciferase in Live Cells
| Coelenterazine Analog | Relative Rluc Activity (compared to native-CTZ) | Reference |
| This compound | 4- to 8-fold greater | |
| Coelenterazine F | 4- to 8-fold greater | |
| Coelenterazine E | 4- to 8-fold greater |
Table 2: Properties of this compound in Different Assay Formats
| Property | Observation | Reference |
| Luminescence with Aequorin | >10-fold higher intensity than native CTZ | |
| BRET¹ Donor Emission Peak | ~480 nm | |
| Suitability for in vivo imaging | High signal with water-soluble formulations | |
| Auto-oxidation | Higher in serum-containing media |
Experimental Protocols
Protocol 1: General Live-Cell Luminescence Assay
This protocol provides a basic workflow for measuring luciferase activity in live mammalian cells using this compound.
Materials:
-
Mammalian cells expressing a this compound-dependent luciferase (e.g., Rluc)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Solvent for this compound (e.g., methanol or ethanol)
-
Luminometer or a microscope equipped with a sensitive CCD camera
Procedure:
-
Cell Plating: Plate the cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. The cell density should be optimized for your specific cell line and experiment. Allow the cells to adhere and grow overnight.
-
Substrate Preparation: Prepare a stock solution of this compound in methanol or ethanol. Immediately before use, dilute the stock solution to the desired final concentration (typically 1-5 µM) in pre-warmed cell culture medium or PBS.
-
Assay: a. Remove the old medium from the wells. b. Gently add the this compound-containing medium or PBS to the cells. c. Immediately measure the luminescence using a luminometer or imaging system. For kinetic studies, take sequential readings over a desired period.
dot
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET¹) Assay
This protocol outlines the steps for performing a BRET¹ assay to study protein-protein interactions in live cells.
Materials:
-
Cells co-expressing a donor fusion protein (e.g., Protein A-Rluc) and an acceptor fusion protein (e.g., Protein B-YFP)
-
This compound
-
Plate reader capable of dual-channel luminescence detection (for donor and acceptor emission)
Procedure:
-
Cell Preparation: Plate the cells co-expressing the BRET fusion partners in a 96-well plate as described in Protocol 1. As a control, plate cells expressing only the donor fusion protein.
-
Substrate Addition: Prepare a working solution of this compound (typically 5 µM final concentration) in PBS. Replace the culture medium with the this compound solution.
-
BRET Measurement: a. Immediately place the plate in a BRET-capable plate reader. b. Sequentially measure the luminescence emission at the donor wavelength (e.g., 480 nm for Rluc) and the acceptor wavelength (e.g., 530 nm for YFP).
-
Data Analysis: a. Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission). b. Calculate the Net BRET ratio by subtracting the BRET ratio of the donor-only control from the BRET ratio of the cells expressing both donor and acceptor.
dot
Protocol 3: In Vivo Imaging with Water-Soluble this compound
This protocol is a guideline for bioluminescence imaging in small animal models.
Materials:
-
Animal model with cells expressing a this compound-dependent luciferase
-
Water-soluble this compound
-
Sterile, nuclease-free water or 0.9% NaCl solution
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. Place the animal in the imaging chamber.
-
Substrate Reconstitution: Warm a vial of lyophilized water-soluble this compound to room temperature. Reconstitute it in sterile water to the desired concentration (e.g., 5 mg/mL). The solution can be further diluted with sterile 0.9% NaCl.
-
Substrate Administration: Inject the reconstituted this compound solution. The route of administration (e.g., intravenous, intraperitoneal) and the dose will depend on the specific experiment and animal model. A typical intravenous dose is 15-100 µg per mouse.
-
Imaging: Begin imaging immediately after substrate injection for peak signal, especially with intravenous administration. Acquire images for a predetermined duration.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest using the imaging system's software.
dot
Concluding Remarks
This compound is a powerful and versatile substrate for live-cell bioluminescence imaging. Its enhanced brightness and suitability for a range of applications, including BRET and in vivo studies, make it an indispensable tool for researchers. The protocols provided here serve as a starting point, and optimization of parameters such as substrate concentration and incubation time may be necessary for specific experimental systems. The continued development of coelenterazine analogs and their corresponding luciferases promises to further expand the capabilities of bioluminescence imaging in biological research and drug development.
References
- 1. This compound | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Coelenterazine - Wikipedia [en.wikipedia.org]
- 3. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coelenterazine H Signal Intensity
Welcome to the technical support center for Coelenterazine H. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments involving this compound to achieve maximum signal intensity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Coelenterazine?
This compound (h-CTZ) is a synthetic analog of native Coelenterazine. Its chemical structure is 2-deoxy Coelenterazine.[1][2] The primary advantage of this compound is its ability to produce a significantly higher initial light intensity in bioluminescence reactions compared to native Coelenterazine.[3][4][5] With the photoprotein aequorin, this compound can increase the initial luminous intensity by up to 20-fold, making it a more sensitive sensor for applications like calcium ion detection. However, while the initial flash is brighter, the total light output may be slightly less than that of native coelenterazine.
Q2: What are the primary applications of this compound?
This compound is a versatile tool used in various research applications, including:
-
Reporter Gene Assays: As a substrate for luciferases like Renilla luciferase (RLuc) and its mutants (e.g., RLuc8).
-
Calcium Ion Detection: Due to its enhanced signal with photoproteins like aequorin, it is highly effective for measuring small changes in intracellular calcium concentrations.
-
Bioluminescence Resonance Energy Transfer (BRET): Used in BRET assays to study protein-protein interactions.
-
High-Throughput Screening (HTS): Its bright signal is advantageous for various screening assays.
Q3: How should I store this compound to maintain its activity?
Proper storage is critical to prevent auto-oxidation and degradation of this compound.
-
Solid Form: Store lyophilized powder tightly sealed in a cool, dry, and well-ventilated place at -20°C or, for longer-term storage, at -80°C. It should be protected from light and moisture. Storing under an inert gas like argon is also recommended.
-
Stock Solutions: It is best to prepare stock solutions fresh before use. If storage is necessary, dissolve in anhydrous methanol or ethanol and store in tightly sealed vials at -20°C or below for up to six months. To minimize evaporation, wrap the cap with parafilm. Avoid storing dissolved Coelenterazine in DMSO.
Q4: In which solvents should I dissolve this compound?
This compound is soluble in methanol and ethanol. To prevent oxidation in solution, it is recommended to use degassed, acidified alcohol for dissolution. For aqueous applications, specialized water-soluble formulations like Aquaphile™ this compound are available.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Weak or No Luminescent Signal
A weak or absent signal is a frequent problem. The following workflow can help diagnose and resolve the issue.
-
Potential Cause 1: Reagent Degradation. this compound is sensitive to light and oxidation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Always prepare fresh working solutions of this compound before each experiment. Store the lyophilized powder and stock solutions as recommended.
-
-
Potential Cause 2: Suboptimal Substrate or Enzyme Concentration. The concentration of both this compound and the luciferase enzyme are critical for optimal signal output.
-
Solution: Perform a titration experiment to determine the optimal concentration of this compound for your specific luciferase and experimental setup. A common starting concentration for assays is 100 µM. Also, ensure that the luciferase concentration is not the limiting factor.
-
-
Potential Cause 3: Inappropriate Assay Conditions. Factors such as pH, temperature, and buffer composition significantly impact the enzymatic reaction.
-
Solution: The optimal pH for many luciferases with coelenterazine is around 8.0. Ensure your assay buffer is within the optimal pH range (typically 7.0-8.0). Temperature also affects luminescence intensity; different luciferases have different optimal temperatures.
-
Issue 2: High Background Signal
High background can obscure the specific signal from your experiment.
-
Potential Cause 1: Autoluminescence. this compound can auto-oxidize, especially in aqueous solutions and cell culture media, which generates background luminescence.
-
Solution: Prepare the working solution fresh and use it within a few hours. Allowing the aqueous solution to stand for 20-30 minutes before use may help stabilize it. Using specialized substrates like ViviRen™ or EnduRen™, which are protected against auto-oxidation, can also reduce background.
-
-
Potential Cause 2: Contamination. Contamination in your reagents or samples can lead to a high background signal.
-
Solution: Use high-purity this compound. Ensure all buffers and labware are clean and free of contaminants.
-
Issue 3: Rapid Signal Decay
The luminescent signal from this compound can be transient.
-
Potential Cause: "Flash" Kinetics. this compound often produces a bright, initial flash of light that decays quickly.
-
Solution: Use a luminometer with an injector to add the substrate and measure the signal immediately. If using a manual process, ensure consistent timing between adding the substrate and measuring the luminescence for all samples. For longer-lasting signals, consider using substrates designed for "glow" kinetics, such as EnduRen™.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound assays.
| Parameter | Optimal Range/Value | Notes | Source(s) |
| pH | 7.0 - 8.0 | Optimal pH for many luciferases is around 8.0. | |
| Storage Temperature (Solid) | -20°C (short-term) to -80°C (long-term) | Protect from light and moisture. | |
| Storage Temperature (Stock Solution) | -20°C or below | In anhydrous ethanol or methanol. | |
| Working Concentration | 1 - 100 µM | Titration is recommended to find the optimal concentration. | |
| Emission Maximum (with Aequorin) | ~466 nm | Produces blue light. | |
| Signal Enhancement (vs. Native CTZ) | 10 to 20-fold higher initial intensity | With aequorin. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a stock solution, typically at 1 mg/mL, by dissolving the powder in anhydrous methanol or ethanol. To prevent oxidation, using acidified and degassed alcohol is recommended.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial, protected from light, at -20°C or below.
Protocol 2: Standard Renilla Luciferase Assay
-
Prepare the Assay Buffer: Use a buffer with a pH between 7.0 and 8.0 (e.g., Tris-HCl or phosphate buffer).
-
Prepare the Working Solution: Immediately before the assay, dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). Protect this solution from light.
-
Perform the Assay:
-
Pipette your sample containing Renilla luciferase (e.g., cell lysate) into a luminometer tube or a white-walled microplate.
-
Place the tube/plate in the luminometer.
-
If using an injector, program it to inject the this compound working solution and begin the measurement immediately.
-
If performing the assay manually, add the working solution to the sample, mix quickly, and immediately place it in the luminometer to measure the signal.
-
Integrate the signal over a defined period (e.g., 1-10 seconds).
-
Protocol 3: Cell Lysis for Intracellular Luciferase Measurement
-
Wash the cells expressing luciferase once with phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of a passive lysis buffer (e.g., 1X Passive Lysis Buffer).
-
Incubate at room temperature for 15-20 minutes with gentle rocking to ensure complete lysis.
-
Transfer the lysate to a microcentrifuge tube and centrifuge at high speed for 1-2 minutes to pellet cell debris.
-
Use the resulting supernatant for the luciferase assay. The lysate can be used immediately or stored at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Troubleshooting Coelenterazine H Luciferase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Coelenterazine H in luciferase assays. Here, you will find troubleshooting advice and frequently asked questions to address common issues, particularly low signal, that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a very weak or no signal in our luciferase assay using this compound. What are the potential causes?
A1: A weak or nonexistent signal is a common issue that can stem from several factors throughout the experimental workflow. Key areas to investigate include the quality and handling of reagents, transfection efficiency, and the specifics of your assay conditions.[1][2] Consider the following possibilities:
-
Reagent Integrity: this compound, like other coelenterazine analogs, can lose efficiency over time, especially once in solution.[1][3] Ensure that your this compound stock has been stored correctly and that working solutions are freshly prepared.
-
Low Transfection Efficiency: The expression level of your luciferase reporter is critical. If transfection of the luciferase-encoding plasmid is inefficient, the amount of enzyme available to react with this compound will be insufficient to produce a strong signal.[1]
-
Suboptimal Cell Health or Density: Unhealthy or overly confluent cells can lead to reduced metabolic activity and poor expression of the reporter protein, resulting in a weak signal.
-
Inappropriate Lysis Buffer: The buffer used to lyse the cells can significantly impact luciferase activity. Using a non-optimized lysis buffer may inhibit the enzyme.
-
Weak Promoter Activity: If the promoter driving your luciferase expression is weak, this will naturally lead to low levels of the enzyme and consequently a faint signal.
Q2: How does this compound differ from native Coelenterazine, and could this be a factor in my results?
A2: this compound is an analog of native coelenterazine. A key difference is that this compound can produce a significantly higher initial luminescent intensity, reportedly 10- to 20-fold greater than native coelenterazine with certain luciferases like aequorin. With Renilla luciferase, it may produce a lower initial intensity but a longer-lasting signal kinetic. It's crucial to ensure that your luciferase variant is compatible with this compound and that your measurement window is optimized for its signal kinetics.
Q3: What is the correct way to prepare and store this compound to ensure optimal performance?
A3: Proper handling of this compound is critical to maintaining its activity. Due to its instability in aqueous solutions and sensitivity to oxidation, specific storage and preparation steps are necessary.
-
Storage: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture. It is often recommended to store it under an inert gas like argon.
-
Stock Solution: Dissolve this compound in an appropriate solvent like methanol or ethanol. Avoid using DMSO unless specified by the manufacturer, as some sources advise against it. Propylene glycol can also be used to minimize evaporation. Stock solutions can typically be stored at -20°C or below for several months in tightly sealed vials.
-
Working Solution: It is highly recommended to prepare the aqueous working solution fresh for each experiment to avoid degradation.
Q4: Can components of my cell culture medium or assay buffer interfere with the this compound signal?
A4: Yes, various components can interfere with the luminescent signal. Serum in the cell culture medium can increase the auto-oxidation of coelenterazine, leading to high background. Additionally, colored compounds, such as some dyes present in the medium (e.g., phenol red) or experimental compounds, can quench the luminescent signal. Specifically, yellow or brown compounds at high concentrations have been noted to interfere with Renilla luciferase signals.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Signal Issues
This guide provides a systematic approach to identifying the root cause of a weak signal.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low luciferase signal.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality:
-
Prepare a fresh working solution of this compound immediately before use.
-
Use a positive control (e.g., purified luciferase enzyme) to confirm the activity of your this compound stock.
-
-
Assess Luciferase Expression:
-
Transfection Efficiency: Use a positive control vector (e.g., a luciferase reporter driven by a strong constitutive promoter like CMV) to assess transfection efficiency in your cell line.
-
DNA Quality: Ensure you are using high-purity, transfection-grade plasmid DNA.
-
Cell Health: Check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and not overgrown at the time of the assay.
-
-
Optimize Assay Conditions:
-
Lysis Buffer: If using a lysate-based assay, ensure the lysis buffer is compatible with Renilla luciferase. Consider testing the activity in the cell culture supernatant for secreted luciferases to confirm expression.
-
Incubation Time: Optimize the incubation time after adding this compound. The signal kinetics of this compound may differ from other substrates.
-
Plate Type: Use solid white or opaque-walled microplates for luminescence measurements to maximize signal reflection and minimize well-to-well crosstalk.
-
-
Check Instrument Settings:
-
Integration Time: Increase the signal integration time on the luminometer to capture more photons.
-
Wavelength: While most luminometers measure total light emission, ensure no incorrect filter settings are being applied. This compound with Renilla luciferase emits light around 460-470 nm.
-
Guide 2: Addressing High Background Signal
A high background can mask a weak positive signal. Here’s how to address it.
Potential Causes and Solutions for High Background
| Cause | Solution |
| Substrate Auto-oxidation | Prepare this compound working solution immediately before use. Reduce serum concentration in the culture medium during the assay. |
| Contamination | Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination. |
| Well-to-Well Crosstalk | Use white, opaque-walled plates designed for luminescence to prevent light from adjacent wells from interfering with your reading. |
| Cell Culture Medium | If possible, use a medium without phenol red or other colored compounds that might contribute to background. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound for use in an in vitro luciferase assay.
Materials:
-
Lyophilized this compound
-
High-purity methanol or ethanol
-
Assay buffer (e.g., PBS)
Methodology:
-
Stock Solution Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, reconstitute the this compound in methanol or ethanol to a desired stock concentration (e.g., 1 mg/mL). It is advisable to purge the solvent with an inert gas like argon or nitrogen before use to minimize oxidation.
-
Aliquot the stock solution into light-protected, tightly sealed vials and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Important: Prepare the working solution immediately before the assay.
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration (e.g., 1-10 µM) in your assay buffer. The optimal concentration may need to be determined empirically.
-
Protect the working solution from light until it is added to the assay plate.
-
Protocol 2: General Luciferase Assay Workflow
Objective: To measure luciferase activity from cell lysates.
Experimental Workflow Diagram
Caption: A typical workflow for a cell-based luciferase reporter assay.
Methodology:
-
Cell Seeding and Transfection:
-
Plate cells at a density that will result in 70-80% confluency at the time of the assay.
-
Transfect cells with the luciferase reporter plasmid according to your optimized protocol. It is advisable to include a co-reporter for normalization.
-
-
Cell Lysis:
-
After the desired incubation period (typically 24-48 hours), remove the culture medium and wash the cells with PBS.
-
Add the appropriate volume of a luciferase-compatible cell lysis buffer to each well.
-
Incubate according to the lysis buffer protocol to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate to a well of a solid white 96-well plate.
-
Prepare the this compound working solution as described in Protocol 1.
-
Using a luminometer with an injector, or a multichannel pipette, add the this compound working solution to each well.
-
Immediately measure the luminescence. The reading should be taken within the optimal time window for the signal.
-
Coelenterazine Analogs: A Comparative Overview
The choice of coelenterazine analog can influence the intensity, duration, and wavelength of the luminescent signal.
| Coelenterazine Analog | Emission Peak (with Renilla Luc) | Key Characteristics |
| Native Coelenterazine | ~460-470 nm | Standard substrate for Renilla and Gaussia luciferases. |
| This compound | ~460-470 nm | Can produce higher luminescent intensity with photoproteins like aequorin. With Renilla luciferase, may offer a more sustained signal. |
| Coelenterazine 400a (DeepBlueC™) | ~400 nm | Emission spectrum has minimal overlap with GFP, making it ideal for BRET studies. |
| Coelenterazine F | ~473 nm | Can produce a much higher initial signal intensity with aequorin compared to native coelenterazine. |
Note: Relative intensities and kinetics can vary depending on the specific luciferase enzyme and assay conditions.
References
Optimizing Coelenterazine H concentration for BRET experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Coelenterazine H concentration for Bioluminescence Resonance Energy Transfer (BRET) experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a BRET1 experiment?
A common starting point for this compound in BRET1 assays is a final concentration of 5 µM.[1][2][3][4][5] However, the optimal concentration can vary depending on the specific cell type, expression levels of the donor and acceptor proteins, and the sensitivity of the detection instrument. Therefore, it is highly recommended to perform a substrate titration to determine the ideal concentration for your experimental setup. Concentrations ranging from 1 µM to 10 µM have been reported in the literature.
Q2: How does the concentration of this compound affect the BRET signal?
The concentration of this compound directly impacts the luminescent signal from the Renilla luciferase (Rluc) donor.
-
Low Concentrations: Insufficient substrate will lead to a weak donor signal, resulting in a low BRET signal and a reduced signal-to-noise ratio.
-
Optimal Concentration: At the optimal concentration, the Rluc enzyme is saturated with substrate, producing a strong and stable signal that allows for maximal energy transfer to the acceptor.
-
High Concentrations: While it might seem that more substrate would lead to a better signal, excessively high concentrations can lead to increased background luminescence (autoluminescence) and potential substrate-mediated inhibition of the luciferase enzyme. This can decrease the specific BRET signal and narrow the assay window.
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity.
-
Stock Solution: Dissolve this compound powder in methanol or ethanol to prepare a stock solution, a common concentration being 500 µM or 1 mg/mL. To prevent oxidation, the alcohol can be acidified and degassed before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Oxygen and moisture can lead to auto-oxidation, reducing the substrate's activity.
-
Working Solution: It is recommended to prepare the final working solution fresh for each experiment by diluting the stock solution in the appropriate assay buffer (e.g., PBS or HBSS). Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How long is the BRET signal stable after adding this compound?
The BRET signal initiated by this compound has rapid decay kinetics. It is crucial to measure the signal immediately after adding the substrate to the cells. For plate-based assays, using a luminometer with an automated injector for the substrate is highly recommended to ensure consistent timing across wells. While some studies have shown reliable signals for up to 30-60 minutes, the initial peak of luminescence occurs within the first few minutes. The exact kinetics will depend on factors like temperature and the specific Rluc variant used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No BRET Signal | 1. Sub-optimal this compound concentration: The substrate concentration may be too low. 2. Degraded this compound: Improper storage or handling may have reduced substrate activity. 3. Low donor/acceptor expression: Insufficient levels of the tagged proteins. 4. Inefficient energy transfer: The distance or orientation between the donor and acceptor is not favorable. | 1. Perform a this compound titration to find the optimal concentration. 2. Prepare a fresh working solution from a new aliquot of stock. Ensure stock solutions are stored correctly. 3. Verify protein expression levels via Western blot or by measuring total luminescence (for the donor) and fluorescence (for the acceptor). 4. This is an intrinsic property of the fusion constructs and may require re-designing the fusion proteins. |
| High Background Signal | 1. Excessive this compound concentration: High substrate levels can cause autoluminescence. 2. High expression of the donor protein: Overexpression of Rluc can lead to a high background signal. 3. Cellular autofluorescence: Some cell types may have high intrinsic fluorescence. | 1. Reduce the final concentration of this compound. 2. Optimize transfection conditions to reduce the amount of donor plasmid. Perform a donor saturation assay to find the optimal donor-to-acceptor ratio. 3. Use a "donor-only" control (cells expressing only the Rluc-tagged protein) to determine the background BRET ratio and subtract it from the experimental values to calculate the net BRET. |
| Signal Varies Greatly Between Replicates | 1. Inconsistent timing of substrate addition and reading: The rapid kinetics of the reaction require precise timing. 2. Inaccurate pipetting: Errors in dispensing cells or substrate. 3. Cell clumping: Uneven distribution of cells in the wells. | 1. Use a plate reader with an automated injector for this compound. If manual, be as consistent as possible with the timing for each well. 2. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. 3. Gently resuspend cells thoroughly before plating to ensure a homogenous suspension. |
| Signal Decays Too Quickly | 1. Rapid substrate consumption: High levels of Rluc expression can quickly deplete the substrate. 2. Intrinsic properties of the Rluc variant: Some Rluc mutants have faster turnover rates. | 1. Lower the expression level of the Rluc-tagged protein. 2. Consider using a stabilized Rluc substrate or a different Rluc variant with slower kinetics if available. |
Experimental Protocols
Protocol 1: this compound Titration to Determine Optimal Concentration
This protocol outlines the steps to identify the optimal final concentration of this compound for your specific BRET assay.
Materials:
-
Cells transfected with your BRET donor (Rluc-tagged) and acceptor (YFP-tagged) constructs.
-
Cells transfected with the donor construct only (for background determination).
-
This compound stock solution (e.g., 500 µM in methanol).
-
Assay buffer (e.g., PBS with 0.1% glucose).
-
White, opaque 96-well plates.
-
A plate reader capable of dual-wavelength luminescence detection (e.g., with filters for ~485 nm and ~530 nm).
Procedure:
-
Cell Preparation: 48 hours post-transfection, wash, detach, and resuspend the cells in the assay buffer to a suitable density (e.g., 20,000 cells per 90 µL).
-
Plating: Dispense 90 µL of the cell suspension into the wells of the 96-well plate. Include wells for both donor/acceptor co-transfected cells and donor-only transfected cells.
-
Substrate Dilution Series: Prepare a serial dilution of this compound in the assay buffer to create a range of 10x working solutions. For example, to test final concentrations of 1, 2.5, 5, 7.5, and 10 µM, you would prepare 10x solutions of 10, 25, 50, 75, and 100 µM.
-
Substrate Addition: Using a multichannel pipette or an automated injector, add 10 µL of the 10x this compound working solutions to the appropriate wells.
-
Signal Measurement: Immediately after substrate addition (within 1-2 minutes), measure the luminescence at the donor emission wavelength (~485 nm) and the acceptor emission wavelength (~530 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 485 nm).
-
Calculate the average background BRET ratio from the "donor-only" wells for each this compound concentration.
-
Calculate the Net BRET for each concentration by subtracting the average background BRET ratio from the raw BRET ratio of the co-transfected cells.
-
Plot the Net BRET ratio against the final this compound concentration. The optimal concentration is typically the lowest concentration that gives the maximal and most stable Net BRET signal.
-
Data Presentation: Example this compound Titration
| Final this compound (µM) | Raw BRET (Donor + Acceptor) | Background BRET (Donor Only) | Net BRET | Total Luminescence (RLU at 485nm) |
| 1.0 | 0.45 | 0.20 | 0.25 | 80,000 |
| 2.5 | 0.60 | 0.22 | 0.38 | 150,000 |
| 5.0 | 0.68 | 0.23 | 0.45 | 250,000 |
| 7.5 | 0.69 | 0.25 | 0.44 | 260,000 |
| 10.0 | 0.67 | 0.28 | 0.39 | 255,000 |
In this example, 5.0 µM is chosen as the optimal concentration as it provides the highest Net BRET signal before the background starts to increase and the net signal plateaus or decreases.
Visualizations
References
- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. berthold.com [berthold.com]
- 3. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 4. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine H stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Coelenterazine H, a vital substrate for various bioluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C or, for long-term storage, at -70°C or -80°C.[1][2] It is crucial to protect it from light and moisture.[1][3][4] Storing it under an inert gas like argon is also recommended to prevent auto-oxidation due to contact with air.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in methanol and ethanol but insoluble in DMSO. For maximum stability, it is recommended to use a specialized, anhydrous, and degassed solvent, such as NanoFuel Solvent, which can allow for storage at -20°C for a few weeks or at -80°C for up to a year with minimal degradation. If using methanol or ethanol, it is best to use fresh, HPLC-grade, and degassed solvents. To prevent oxidation, acidifying the alcohol before dissolving the this compound can be beneficial. It is strongly advised to prepare stock solutions fresh for each experiment, as the compound is unstable in solution.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is unstable in aqueous solutions and will degrade over time, a process accelerated by exposure to oxygen. Once diluted into aqueous buffers for assays, the working solution should be used immediately. The stability in aqueous solutions is generally poor, with significant degradation occurring overnight at room temperature. For plate reader assays where readings are taken over time, be aware that the continuous oxidation of this compound in aqueous buffers can affect the comparability of results between the first and last wells.
Q4: Can I freeze and thaw my this compound stock solution?
A4: It is not recommended to store dissolved this compound, even at -20°C or -70°C, due to its spontaneous decomposition. Repeated freeze-thaw cycles should be avoided. If you must store a stock solution, aliquot it into single-use volumes to minimize freezing and thawing.
Q5: What is the appearance of this compound, and does a change in color indicate degradation?
A5: this compound is typically a yellowish to orange-brown solid. The presence of dark red or brown flecks does not necessarily affect the product's stability or performance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Luminescence Signal | Degradation of this compound due to improper storage. | Ensure solid this compound is stored at -20°C or -80°C, protected from light and moisture. |
| Instability of this compound in the prepared stock solution. | Prepare fresh stock solutions in an appropriate solvent like methanol or ethanol immediately before use. Avoid using DMSO. For longer-term storage of a stock solution, consider a specialized solvent like NanoFuel Solvent and store at -80°C. | |
| Degradation of this compound in the aqueous assay buffer. | Prepare the final working solution just before starting the assay. Allow aqueous solutions to stand for 20-30 minutes to stabilize before use. | |
| High Background Signal (Autoluminescence) | Spontaneous oxidation of this compound. | Use a slightly acidic buffer (pH 3-6) to help prevent auto-oxidation. Adding a stabilizer like fresh crystalline ascorbic acid may also help. |
| Poor Reproducibility Between Experiments | Inconsistent concentration of active this compound. | Always prepare fresh stock and working solutions for each experiment. Avoid using previously prepared and stored solutions. |
| Inconsistent dissolution of this compound. | Ensure complete dissolution of the solid. For highly pure, crystalline forms that are hard to dissolve, brief heating up to 80-90°C may aid solubilization. | |
| Signal Decreases Rapidly During Measurement | Instability of this compound in the aqueous assay medium. | For kinetic assays, be aware of the inherent instability. If comparing multiple plates or wells over an extended period, consider the rate of degradation in your analysis. |
Data Summary
This compound Storage and Stability Parameters
| Parameter | Condition | Recommendation/Observation | References |
| Solid Form Storage | Temperature | -20°C (short-term), -70°C/-80°C (long-term) | |
| Atmosphere | Store under inert gas (e.g., Argon) | ||
| Light/Moisture | Protect from light and moisture | ||
| Stock Solution Solvents | Recommended | Methanol, Ethanol, NanoFuel Solvent | |
| Not Recommended | DMSO | ||
| Stock Solution Storage | Temperature | -20°C to -80°C (if necessary, but fresh is best) | |
| Duration | Up to 1 year in NanoFuel Solvent at -80°C | ||
| Aqueous Solution Stability | General | Unstable, degrades over time | |
| pH | Slightly acidic conditions (pH 3-6) can reduce auto-oxidation |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Preparation: Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Solvent Selection: Use anhydrous, degassed methanol or ethanol. For enhanced stability, a specialized solvent like NanoFuel is recommended.
-
Dissolution: Add the solvent to the solid this compound to achieve the desired stock concentration (e.g., 1 mg/mL). Vortex briefly to ensure complete dissolution. If the compound is difficult to dissolve, brief heating may be applied.
-
Storage (if necessary): If not for immediate use, aliquot the stock solution into single-use, light-protected tubes, flush with argon, and store at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your assay buffer. It is recommended to let the aqueous solution sit for 20-30 minutes before use to stabilize.
Visualizations
Caption: Workflow for optimal storage and preparation of this compound.
Caption: Troubleshooting logic for low luminescence signal.
References
Technical Support Center: Coelenterazine H Luminescence Assays
Welcome to the technical support center for Coelenterazine H-based luminescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when using this compound, offering potential causes and actionable solutions.
Issue 1: High Background Luminescence in Negative Controls
Question: My negative control wells (e.g., cells without luciferase reporter or substrate-only wells) show high luminescence readings. What are the potential causes and how can I reduce this background?
Answer: High background luminescence can significantly reduce the signal-to-noise ratio of your assay, masking the true experimental signal. This is often caused by the inherent autoluminescence of this compound or other factors.
Summary of Causes and Solutions for High Background Luminescence
| Potential Cause | Recommended Solution |
| Substrate Autoluminescence/Degradation | This compound can spontaneously decompose, especially in aqueous solutions, leading to chemiluminescence.[1][2] Prepare fresh substrate solution right before each experiment.[3] |
| Reagent or Sample Contamination | Cross-contamination between wells or contamination of stock solutions can introduce luciferase or other substances that react with the substrate. Use fresh, sterile pipette tips for each transfer. |
| Inappropriate Plate Type | Using clear or black plates can lead to well-to-well crosstalk, where signal from a bright well "leaks" into adjacent wells. Use opaque, white-walled microplates designed for luminescence to maximize signal reflection and minimize crosstalk. |
| Phenol Red in Cell Culture Medium | Phenol red in standard culture media can contribute to background signal. If possible, use a culture medium without phenol red for the assay. |
| Sub-optimal Substrate Concentration | Excess substrate can lead to higher autoluminescence. Titrate the this compound concentration to find the optimal balance between signal strength and background. |
| Prolonged Incubation Time | Longer incubation of cells with the substrate can sometimes increase background signal. Reduce the incubation time before measuring luminescence. |
| Light-Induced Decomposition | This compound is light-sensitive. Protect stock solutions and prepared reagents from light by using amber tubes or wrapping them in foil. |
| Suboptimal pH and Buffer Composition | The stability of this compound is pH-dependent. Slightly acidic solutions (pH 3-6) can help prevent auto-oxidation. |
Experimental Protocols
Protocol 1: Preparation and Stabilization of this compound Working Solution
This protocol describes how to prepare a this compound working solution with reduced potential for autoluminescence.
Materials:
-
Lyophilized this compound
-
High-purity methanol or ethanol
-
Assay buffer (phenol red-free)
-
(Optional) Stabilizer such as fresh crystalline ascorbic acid or a commercial solvent like NanoFuel® Solvent.
-
Amber microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in high-purity methanol or ethanol to create a concentrated stock solution (e.g., 1-5 mg/mL). Do not use DMSO.
-
Store the stock solution at -80°C, protected from light. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Working Solution Preparation (Prepare immediately before use):
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration (e.g., 1-10 µM) in your assay buffer. Perform this dilution just before adding it to your experimental plate.
-
Optional Stabilization: If using ascorbic acid, add it to the assay buffer to a final concentration of 100-500 µM before adding the this compound.
-
Mix gently by inverting the tube. Avoid vigorous vortexing.
-
Keep the working solution on ice and protected from light until use.
-
Protocol 2: Standard Luminescence Assay Workflow
This protocol outlines a general workflow for a cell-based luciferase assay, incorporating best practices to minimize background.
Materials:
-
Cells expressing a luciferase reporter (e.g., Renilla luciferase)
-
Opaque, white-walled 96-well plates
-
Phenol red-free cell culture medium
-
Freshly prepared this compound working solution
-
Luminometer, preferably with an automated injector
Procedure:
-
Cell Seeding: Seed your cells in a white-walled, 96-well plate at a density that ensures they are in a healthy, logarithmic growth phase at the time of the assay.
-
Experimental Treatment: Perform your experimental manipulations (e.g., drug treatment, gene transfection). Include appropriate negative controls (untransfected cells, vehicle-treated cells) and positive controls.
-
Medium Exchange (Optional but Recommended): If your growth medium contains phenol red, aspirate it and replace it with an equal volume of phenol red-free medium or a suitable assay buffer (e.g., PBS) just before the assay.
-
Substrate Addition:
-
Manual Addition: Carefully add the freshly prepared this compound working solution to each well. Use a new pipette tip for each well to prevent cross-contamination.
-
Automated Injection: If your luminometer has injectors, prime the injector with the this compound working solution and program it to dispense the substrate into each well immediately before reading. This ensures consistent timing and reduces variability.
-
-
Luminescence Measurement:
-
Immediately after substrate addition, place the plate in the luminometer.
-
Set the integration time on the instrument (e.g., 0.5-2 seconds). If the signal is saturating, decrease the integration time.
-
Measure the luminescence (Relative Light Units, RLU).
-
-
Data Analysis:
-
Subtract the average RLU of the negative control wells (background) from all other readings.
-
If using a dual-luciferase system, normalize the experimental reporter (e.g., Firefly luciferase) signal to the control reporter (e.g., Renilla luciferase) signal.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows for reducing this compound background luminescence.
References
Technical Support Center: Minimizing Coelenterazine H Autoluminescence in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize coelenterazine H autoluminescence in their assays.
Troubleshooting Guides
High background luminescence from this compound can significantly impact assay sensitivity and reproducibility. This guide provides insights into the common causes and mitigation strategies.
Data Presentation: Factors Influencing this compound Autoluminescence
The intrinsic autoluminescence of this compound is exacerbated by several factors, most notably the composition of the assay medium. The following table summarizes the relative autoluminescence of this compound and its analogs in various media.
| Substrate | Medium | Relative Autoluminescence (Photons/sec) | Key Takeaway |
| This compound | PBS | ~1.0 x 10^5 | Baseline autoluminescence in a simple buffer. |
| DMEM | ~1.5 x 10^5 | Standard cell culture medium slightly increases autoluminescence. | |
| DMEM + 10% FBS | ~5.0 x 10^6 | Fetal Bovine Serum dramatically increases autoluminescence. [1] | |
| PBS + 1% Albumin | ~4.5 x 10^6 | Serum albumin is a primary contributor to the increased autoluminescence observed with FBS.[1] | |
| Coelenterazine (native) | DMEM + 10% FBS | ~2.0 x 10^5 | Native coelenterazine exhibits significantly lower autoluminescence in the presence of serum compared to this compound.[1] |
| Coelenterazine f | DMEM + 10% FBS | ~3.0 x 10^6 | Autoluminescence is also high for this analog in the presence of serum.[1] |
| Coelenterazine e | DMEM + 10% FBS | ~8.0 x 10^6 | This analog shows very high autoluminescence in serum-containing media.[1] |
Note: The data presented are illustrative and compiled from published research. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
Proper preparation and storage of this compound are critical to minimizing degradation and autoluminescence.
Materials:
-
Lyophilized this compound
-
Anhydrous ethanol or methanol
-
Argon or nitrogen gas
-
Light-blocking, airtight storage vials
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, reconstitute the this compound in anhydrous ethanol or methanol to a desired stock concentration (e.g., 1-5 mg/mL). Avoid using DMSO as it can promote oxidation.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and light.
Protocol 2: Minimizing Autoluminescence in a Cell-Based Assay
This protocol outlines steps to reduce background signal when using this compound in live-cell assays.
Materials:
-
Cells expressing the luciferase reporter
-
This compound working solution
-
Serum-free, phenol red-free medium/buffer (e.g., HBSS, PBS)
Procedure:
-
Cell Culture: Plate cells at an optimal density to avoid stress from overgrowth, which can contribute to background.
-
Medium Exchange: Before adding this compound, wash the cells once with a serum-free, phenol red-free medium to remove any residual serum proteins.
-
Substrate Preparation: Prepare the this compound working solution fresh immediately before use by diluting the stock solution in the same serum-free, phenol red-free medium. Protect the working solution from light.
-
Signal Measurement: Add the this compound working solution to the cells and measure the luminescence immediately. The signal from Renilla luciferase with this compound is often a flash-type reaction, and prompt measurement is crucial.
-
Controls: Include appropriate controls in your experiment:
-
Untransfected cells + this compound (to measure background from cells and substrate).
-
Medium/buffer only + this compound (to measure substrate autoluminescence).
-
Visualizations
Signaling Pathway of this compound Autoluminescence
Caption: Factors leading to this compound autoluminescence.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background.
Frequently Asked Questions (FAQs)
Q1: Why is my background signal high even when using fresh this compound?
A1: Several factors beyond the freshness of this compound can contribute to high background:
-
Assay Medium: As shown in the data table, components in cell culture media, particularly serum albumin, can significantly increase autoluminescence. Switching to a serum-free, phenol red-free buffer for the assay can dramatically reduce background.
-
Contamination: Your reagents, buffers, or even the multi-well plates may be contaminated with substances that enhance this compound oxidation.
-
Sub-optimal pH: Coelenterazine is unstable in weak basic aqueous solutions (pH 7-8), which can lead to increased auto-oxidation. While the luciferase may have an optimal pH, the stability of the substrate should also be considered.
-
Light Exposure: this compound is light-sensitive. Both stock and working solutions should be protected from light to prevent photodegradation, which can contribute to background signal.
Q2: Can I reduce the concentration of this compound to lower the background?
A2: Yes, reducing the final concentration of this compound can be an effective strategy to lower background luminescence. However, it is important to ensure that the substrate concentration remains non-limiting for the luciferase reaction to maintain a robust signal. A titration experiment to determine the optimal this compound concentration that provides a good signal-to-noise ratio is recommended.
Q3: Are there alternatives to this compound with lower autoluminescence?
A3: Yes, several coelenterazine analogs are available. For instance, native coelenterazine generally exhibits lower autoluminescence in the presence of serum compared to this compound. Additionally, newer "caged" coelenterazine derivatives are designed to be activated by intracellular enzymes, which can reduce background luminescence from the substrate in the extracellular medium. However, the choice of analog should be validated for your specific luciferase and experimental setup, as they can have different kinetic properties and light outputs.
Q4: How does temperature affect this compound autoluminescence?
A4: While specific quantitative data on the effect of temperature on this compound autoluminescence is limited, chemical reactions, including oxidation, generally accelerate at higher temperatures. Therefore, performing the assay at a consistent and controlled room temperature is advisable. For live-cell imaging, where cells are often maintained at 37°C, the instability of this compound is more pronounced, with a half-life of approximately 25 minutes in media containing 10% FBS.
Q5: My background is high in my BRET assay. What specific steps can I take?
A5: In addition to the general troubleshooting steps, for Bioluminescence Resonance Energy Transfer (BRET) assays, consider the following:
-
Spectral Overlap: Ensure that the emission filter for your donor does not capture bleed-through from the acceptor's emission and vice versa. Using a BRET system with better spectral separation, such as BRET2 which uses DeepBlueC™ as a substrate, can help reduce background.
-
Expression Levels: Overexpression of the donor (luciferase) can lead to a high background signal. Titrate the amount of donor plasmid used in your transfections to find the lowest expression level that still provides a detectable BRET signal.
-
Substrate Choice: For BRET1, this compound is commonly used. However, if background is an issue, consider alternatives or optimize the assay conditions as described above.
References
Coelenterazine H half-life in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of coelenterazine H in cell culture media for bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in cell culture media?
The half-life of this compound is highly dependent on the specific conditions of the cell culture media. In a commonly used medium containing 10% fetal bovine serum (FBS) at 37°C, the half-life of this compound is approximately 25 minutes.[1] For comparison, native coelenterazine has an even shorter half-life of about 17 minutes under similar conditions.[1] This inherent instability is primarily due to auto-oxidation in aqueous environments.[1][2][3]
Q2: What factors can influence the stability and half-life of this compound in my experiments?
Several factors can significantly impact the stability of this compound in your cell culture setup:
-
Temperature: Higher temperatures, such as the 37°C required for most cell cultures, accelerate the degradation of this compound.
-
Media Composition: The presence of components like fetal bovine serum (FBS) can affect stability. Albumin, a major component of serum, has been shown to increase the auto-oxidation of coelenterazine analogs.
-
pH: While not extensively detailed for this compound specifically, slightly acidic conditions (pH 3-6) have been suggested to prevent the auto-oxidation of coelenterazines in general.
-
Exposure to Light and Oxygen: this compound is sensitive to light and oxygen, which can contribute to its degradation. It is recommended to protect solutions from light.
Q3: How does the instability of this compound affect my experimental results?
The rapid degradation of this compound can lead to several issues in bioluminescence assays:
-
Decreased Signal Intensity: As the substrate degrades over time, the luminescent signal will decrease, potentially leading to weaker than expected readings.
-
High Background Signal: Auto-oxidation of this compound can cause background luminescence, which reduces the signal-to-noise ratio of the assay.
-
High Variability: If the timing between substrate addition and measurement is not precisely controlled, the varying degrees of substrate degradation can lead to high variability between replicate wells or different experiments.
Q4: How should I prepare and store this compound to maximize its stability?
To ensure the best performance of this compound in your assays, follow these preparation and storage guidelines:
-
Storage of Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C for long-term storage, protected from light and moisture. Storing under an inert gas like argon is also recommended.
-
Stock Solutions: Prepare stock solutions in solvents like methanol or ethanol. Some manufacturers offer specialized solvents for improved solubility and stability. Acidifying and degassing the alcohol before use can help prevent oxidation. Stock solutions can be stored at -20°C or below for extended periods, though it is always best to prepare them fresh.
-
Working Solutions: Always prepare working solutions in your assay buffer or cell culture medium immediately before use. Do not store this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Weak or No Luminescent Signal
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh working solutions of this compound immediately before each experiment. Ensure proper storage of the lyophilized powder and stock solutions. |
| Insufficient Substrate Concentration | Perform a titration experiment to determine the optimal, saturating concentration of this compound for your specific cell type and luciferase construct. |
| Low Luciferase Expression | Verify the expression of your luciferase reporter gene using an alternative method (e.g., Western blot, qPCR). Consider using a stronger promoter to drive luciferase expression. |
| Incorrect Assay Buffer or Conditions | Ensure the pH and other components of your assay buffer are compatible with both the luciferase enzyme and this compound. Phenol red in media can quench the luminescent signal. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Auto-oxidation of this compound | Minimize the incubation time of this compound in the cell culture media before measurement. Prepare the substrate solution immediately before use. |
| Contamination of Reagents or Samples | Use fresh, high-purity reagents. Ensure that your pipette tips and plates are free from contaminants. |
| Cell Culture Media Components | Some components in the media may contribute to background luminescence. If possible, perform the final substrate addition and measurement in a simpler, serum-free buffer. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Timing | Use a luminometer with an injector to dispense the this compound solution, ensuring consistent timing between substrate addition and signal measurement for all wells. |
| Uneven Cell Seeding | Ensure a uniform cell density across all wells of your microplate. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay to ensure consistent reaction kinetics. |
Quantitative Data Summary
The stability of coelenterazine and its analog, this compound, is significantly influenced by the experimental conditions. The following table summarizes the reported half-life data.
| Compound | Medium | Temperature | Half-life |
| This compound | Cell culture medium with 10% FBS | 37°C | ~25 minutes |
| Native Coelenterazine | Cell culture medium with 10% FBS | 37°C | ~17 minutes |
Experimental Protocols
Protocol: Determining the Half-life of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Luminometer
-
Purified Renilla luciferase
-
96-well white, opaque microplates
-
Multi-channel pipette or automated injector
Procedure:
-
Prepare Reagents:
-
Equilibrate the cell culture medium to 37°C.
-
Prepare a concentrated stock solution of this compound in methanol or ethanol.
-
Prepare a working solution of purified Renilla luciferase in an appropriate assay buffer.
-
-
Set up the Experiment:
-
In a 96-well plate, add your pre-warmed cell culture medium to multiple wells.
-
Add the this compound stock solution to the medium to achieve the final desired concentration. Mix gently.
-
Start a timer immediately upon addition of this compound. This is time point zero (T=0).
-
-
Time-course Measurement:
-
At regular intervals (e.g., every 5 minutes for up to 60 minutes), take an aliquot of the this compound-containing medium.
-
Immediately add this aliquot to a well containing the purified Renilla luciferase solution.
-
Measure the luminescence immediately using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence intensity (Relative Light Units, RLU) against time.
-
The time at which the luminescence intensity decreases to 50% of the initial maximum intensity (T=0) is the half-life of this compound under your experimental conditions.
-
Visualizations
Caption: Bioluminescence reaction pathway of this compound.
Caption: Workflow for a cell-based Renilla luciferase assay.
References
Validation & Comparative
A Head-to-Head Battle for In Vivo Brilliance: Coelenterazine H vs. Native Coelenterazine
For researchers, scientists, and drug development professionals venturing into the realm of in vivo bioluminescence imaging, the choice of substrate is paramount to the success of their experiments. Among the arsenal of available reagents, coelenterazine and its analogs are key players for assays involving luciferases such as Renilla (Rluc) and Gaussia (Gluc). This guide provides a comprehensive comparison of native coelenterazine and a prominent synthetic derivative, coelenterazine H, to illuminate the path toward optimal in vivo imaging results.
The primary challenge with native coelenterazine has historically been its poor aqueous solubility, necessitating the use of organic solvents like ethanol or propylene glycol for in vivo administration. These solvents can introduce toxicity and limit the achievable dose, thereby capping the potential signal intensity. To address this, water-soluble formulations of both native coelenterazine and this compound have been developed, offering a significant leap forward in sensitivity and safety. This comparison will focus on the performance of these advanced formulations alongside the traditional preparations.
At a Glance: Key Performance Metrics
| Feature | This compound | Native Coelenterazine |
| Relative Luminescence Intensity (in vitro, with Aequorin) | ~10-20 times higher than native coelenterazine[1][2] | Standard baseline |
| Relative Activity (in cells, with Renilla luciferase) | 4-8 times higher than native coelenterazine[3] | Standard baseline |
| In Vivo Signal Enhancement (Water-Soluble Formulation) | Water-soluble formulations are available to increase signal and reduce toxicity[4] | Water-soluble formulations can yield up to 100-fold greater sensitivity than standard native coelenterazine[5] |
| Peak Emission Wavelength | ~466-480 nm | ~465-470 nm |
| Luciferase Compatibility | Renilla luciferase, Aequorin | Renilla luciferase, Gaussia luciferase, Aequorin |
| Key Advantage | Higher intrinsic brightness with certain enzymes | Broader luciferase compatibility and well-established performance, especially in water-soluble form |
| Primary Drawback | In vivo superiority over water-soluble native coelenterazine is not definitively established across all luciferases. | Poor solubility and potential toxicity of non-water-soluble formulations |
Diving Deeper: Experimental Evidence
A pivotal study directly comparing a water-soluble formulation of native coelenterazine (s-CTZ) to the standard, solvent-dissolved native coelenterazine (CTZ) in vivo provides compelling evidence for the advantages of enhanced solubility.
In Vivo Imaging with Gaussia and Renilla Luciferases
In a study utilizing nude mice with tumors expressing either Gaussia luciferase (Gluc) or Renilla luciferase (Rluc), the subcutaneous administration of water-soluble coelenterazine demonstrated a dramatic increase in bioluminescent signal compared to native coelenterazine at the same dose. When higher, non-toxic doses of the water-soluble substrate were used, the signal enhancement was even more pronounced.
| Luciferase | Substrate | Dose | Photon Counts (Fold Increase vs. Native CTZ) |
| Gluc | Native CTZ | 100 µg | 1 (baseline) |
| Water-Soluble CTZ | 100 µg | ~10 | |
| Water-Soluble CTZ | 500 µg | >120 | |
| Rluc | Native CTZ | 100 µg | 1 (baseline) |
| Water-Soluble CTZ | 100 µg | ~4 | |
| Water-Soluble CTZ | 500 µg | ~30 |
These results underscore the significant impact of improved bioavailability and higher achievable doses made possible by water-soluble formulations.
While a direct head-to-head in vivo comparison with a water-soluble this compound is not as extensively documented in a single study, separate research has characterized the performance of this compound. In cell-based assays, this compound exhibited 4 to 8-fold greater activity with Renilla luciferase compared to native coelenterazine. However, in a study with living mice expressing Rluc in hepatocytes, native coelenterazine and another analog, CLZN-e, were found to produce the highest signal, suggesting that the in vitro advantages of this compound may not always translate to superior performance in a complex in vivo environment.
Experimental Protocols
In Vivo Bioluminescence Imaging with Water-Soluble Native Coelenterazine
This protocol is adapted from a study demonstrating the efficacy of water-soluble native coelenterazine for in vivo imaging.
1. Animal Model:
-
Nude mice are inoculated with tumor cells stably expressing either Gaussia luciferase (Gluc) or Renilla luciferase (Rluc).
2. Substrate Preparation:
-
Prepare a stock solution of water-soluble native coelenterazine in sterile, distilled water. The concentration should be calculated to achieve the desired final dose in an appropriate injection volume (e.g., 100 µL).
3. Substrate Administration:
-
Administer the prepared water-soluble coelenterazine solution to the mice via subcutaneous or intravenous injection. Doses can range from 100 µg to 500 µg per mouse, depending on the desired signal intensity.
4. Bioluminescence Imaging:
-
Immediately after substrate administration, place the mouse in a cooled charge-coupled device (CCD) camera imaging system.
-
Acquire images for a set duration (e.g., 1-5 minutes), depending on the signal strength.
-
For kinetic studies, acquire a series of images at different time points post-injection.
5. Data Analysis:
-
Quantify the bioluminescent signal from the region of interest (e.g., the tumor) using the imaging system's software. The signal is typically expressed as photons per second.
In Vivo Bioluminescence Imaging with this compound
A general protocol for in vivo imaging with this compound is as follows:
1. Animal Model:
-
Use mice with cells expressing the luciferase of interest (e.g., Renilla luciferase).
2. Substrate Preparation:
-
For standard this compound, prepare a stock solution in an appropriate solvent such as ethanol.
-
For water-soluble this compound, dissolve the lyophilized powder in sterile, distilled water.
-
Dilute the stock solution in sterile phosphate-buffered saline (PBS) to the final desired concentration for injection.
3. Substrate Administration:
-
Inject the prepared this compound solution into the mice, typically via intravenous or intraperitoneal routes.
4. Bioluminescence Imaging:
-
Proceed with imaging immediately following injection using a sensitive CCD camera system.
-
Acquire images and analyze the data as described in the protocol for water-soluble native coelenterazine.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: The basic mechanism of coelenterazine-dependent bioluminescence.
Caption: A generalized workflow for in vivo bioluminescence imaging experiments.
Caption: A logical diagram comparing the different formulations of coelenterazine.
Conclusion and Recommendations
For researchers prioritizing maximal signal intensity and sensitivity in their in vivo imaging studies with Renilla and Gaussia luciferases, the use of a water-soluble native coelenterazine is strongly supported by robust experimental data. The ability to safely administer higher doses without the confounding effects of organic solvents leads to a dramatic increase in light output, enabling the detection of smaller cell populations and deeper tissues.
This compound , particularly in its water-soluble form, presents a compelling alternative, especially for studies involving Renilla luciferase, given its higher intrinsic brightness in cellular assays. However, the currently available in vivo data is less comprehensive in directly comparing its performance against water-soluble native coelenterazine. Therefore, for new in vivo studies, especially those targeting the highest sensitivity with Gluc or Rluc, water-soluble native coelenterazine stands out as the more extensively validated choice. For researchers specifically working with Renilla luciferase and seeking to explore potential signal enhancements, a pilot study comparing water-soluble this compound and water-soluble native coelenterazine would be a valuable endeavor.
Ultimately, the choice between these two powerful tools will depend on the specific luciferase being used, the required level of sensitivity, and the context of the in vivo model. As research progresses, further head-to-head comparisons will undoubtedly provide an even clearer picture, but for now, the advent of water-soluble formulations has revolutionized the potential of coelenterazine-based in vivo imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 5. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coelenterazine H and Furimazine for BRET Assays
For researchers, scientists, and drug development professionals navigating the landscape of Bioluminescence Resonance Energy Transfer (BRET) assays, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of two prominent luciferase substrates: Coelenterazine H and Furimazine, highlighting their performance characteristics, optimal applications, and the experimental protocols that underpin their use.
The advent of BRET has provided a powerful tool for studying protein-protein interactions and other dynamic cellular processes in real-time. The selection of the appropriate donor luciferase and its corresponding substrate is fundamental to the sensitivity, dynamic range, and overall reliability of a BRET assay. This compound, a derivative of native coelenterazine, has been a long-standing substrate for Renilla luciferase (RLuc) in traditional BRET applications (often termed BRET1). More recently, the engineered NanoLuc® luciferase and its synthetic substrate, Furimazine, have emerged, offering significant enhancements in signal intensity and assay performance in what is known as NanoBRET®.
Performance Comparison: this compound vs. Furimazine
The combination of NanoLuc® luciferase and its substrate Furimazine results in a significantly brighter and more stable luminescent signal compared to the traditional Renilla luciferase and this compound pairing.[1][2][3] This enhanced brightness allows for the detection of protein interactions at lower expression levels, approaching physiological conditions, and improves the signal-to-background ratio.[4][5]
| Feature | This compound | Furimazine |
| Paired Luciferase | Renilla luciferase (RLuc) and its variants (e.g., Rluc8) | NanoLuc® luciferase (Nluc) |
| Relative Brightness | Lower | Significantly higher (~150-fold brighter than RLuc/Coelenterazine H) |
| Signal Kinetics | Flash-type, rapid decay | Glow-type, stable and prolonged signal |
| Emission Peak (Donor) | ~480 nm | ~460 nm |
| Spectral Overlap | Higher potential for spectral overlap with acceptor emission | Narrower emission spectrum reduces spectral overlap |
| Signal-to-Background Ratio | Lower | Higher |
| Sensitivity | Good | Excellent |
| Applications | BRET1 assays for protein-protein interactions | NanoBRET® for protein-protein interactions, target engagement, and studies with low protein expression |
Signaling Pathway Analysis: GPCR Activation
BRET assays are widely employed to study the intricate signaling pathways of G protein-coupled receptors (GPCRs). A common application is to monitor the interaction between a GPCR and β-arrestin upon agonist stimulation. The following diagram illustrates this process.
Caption: GPCR agonist binding induces a conformational change, leading to β-arrestin recruitment and a BRET signal.
Experimental Workflows
The general workflow for BRET assays involves cell culture, transfection with donor- and acceptor-tagged constructs, substrate addition, and signal detection. However, specific steps and considerations differ between traditional BRET1 and NanoBRET® assays.
This compound (BRET1) Experimental Workflow
Caption: A typical experimental workflow for a BRET1 assay using this compound.
Furimazine (NanoBRET®) Experimental Workflow
Caption: The experimental workflow for a NanoBRET® assay utilizing Furimazine.
Detailed Experimental Protocols
BRET1 Assay Protocol with this compound
This protocol provides a general framework for assessing protein-protein interactions using a Rluc-YFP BRET pair.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well microplates
-
Plasmids encoding Protein A-Rluc (Donor) and Protein B-YFP (Acceptor)
-
Transfection reagent
-
This compound
-
Assay buffer (e.g., PBS)
-
Luminometer with two emission filters (e.g., 480±20 nm for Rluc and 530±20 nm for YFP)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: 24 hours after seeding, co-transfect the cells with plasmids encoding the donor (Protein A-Rluc) and acceptor (Protein B-YFP) constructs using a suitable transfection reagent according to the manufacturer's instructions. It is crucial to optimize the donor-to-acceptor plasmid ratio to achieve optimal BRET signal.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation: On the day of the assay, gently wash the cells with PBS.
-
Substrate Addition: Prepare a working solution of this compound in PBS to a final concentration of 5 µM. Add the this compound solution to each well.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence signal at the donor and acceptor wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the signal from the acceptor filter by the signal from the donor filter. A positive control (e.g., a fusion of Rluc and YFP) and a negative control (donor expressed alone) should be included to determine the background and specificity of the interaction.
NanoBRET® Assay Protocol with Furimazine
This protocol outlines the steps for a NanoBRET® protein-protein interaction assay using the NanoLuc®-HaloTag® system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well microplates
-
Plasmids encoding Protein A-Nluc (Donor) and Protein B-HaloTag® (Acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Furimazine (as part of a Nano-Glo® substrate formulation)
-
Opti-MEM® I Reduced Serum Medium
-
Luminometer with two emission filters (e.g., a 460 nm bandpass filter for Nluc and a >600 nm longpass filter for the acceptor)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a white, opaque 96-well plate.
-
Transfection: 24 hours after seeding, co-transfect the cells with plasmids for the Nluc-tagged donor and HaloTag®-tagged acceptor proteins.
-
Acceptor Labeling: 24 hours post-transfection, replace the culture medium with Opti-MEM® containing the HaloTag® NanoBRET® 618 Ligand at the recommended concentration. Incubate for the specified time to allow for cell entry and labeling of the acceptor protein.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate (containing Furimazine) to each well.
-
BRET Measurement: Immediately measure the luminescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates proximity of the donor and acceptor proteins.
Conclusion
Both this compound and Furimazine are valuable substrates for BRET assays, each with distinct advantages. This compound, in conjunction with Renilla luciferase, provides a well-established system for BRET1 assays. However, for researchers seeking higher sensitivity, improved signal-to-background ratios, and the ability to study interactions at near-physiological protein expression levels, the NanoLuc®-Furimazine system offers a superior alternative. The exceptionally bright and stable luminescence of the NanoBRET® platform has expanded the applications of BRET technology, particularly in areas such as drug discovery and the study of weakly interacting proteins. The choice between these two substrates will ultimately depend on the specific requirements of the experiment, including the expression levels of the proteins of interest and the desired assay sensitivity.
References
- 1. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
Validating BRET Assays with Coelenterazine H: A Comparative Guide
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring molecular interactions in real-time within living cells. The original BRET methodology, now termed BRET1, utilizes Coelenterazine H as a substrate for the donor luciferase, typically Renilla luciferase (Rluc). Proper validation of BRET results is crucial for accurate interpretation of protein-protein interactions and other cellular events. This guide provides a comparative overview of validating BRET assays using this compound, including comparisons with alternative substrates and detailed experimental protocols.
Comparative Analysis of BRET Systems
The choice of BRET system and substrate significantly impacts the experimental outcome. This compound in BRET1 offers strong and long-lasting signals, making it well-suited for saturation assays.[1] However, newer BRET generations have been developed to address some of the limitations of the original system, such as spectral overlap. The following table summarizes the key characteristics of different BRET methodologies.
| BRET Method | Donor | Acceptor | Substrate | Donor Emission Peak (nm) | Acceptor Emission Peak (nm) | Key Features & Considerations |
| BRET1 | Renilla luciferase (Rluc, Rluc8) | YFP, EYFP, Venus, YPet | This compound | ~480 | ~530 | Strong, stable signal; significant spectral overlap can lead to lower signal-to-noise ratio.[1][2] |
| BRET2 | Renilla luciferase (Rluc, Rluc8) | GFP², GFP¹⁰ | DeepBlueC™ (Coelenterazine 400a) | ~395 | ~510 | Improved spectral separation and lower background signal.[1][3] However, the signal is weaker and decays more rapidly than BRET1. |
| eBRET (extended BRET) | Renilla luciferase (Rluc) | YFP | EnduRen™ | ~480 | ~530 | Enables real-time monitoring for extended periods, advantageous for high-throughput screening. |
| BRET3 | Firefly luciferase or Rluc8 | DsRed, mOrange | D-luciferin or EnduRen | ~565 (Firefly luc) | >580 | Red-shifted emission, which can reduce cellular autofluorescence. |
| NanoBRET™ | NanoLuc® luciferase (Nluc) | HaloTag®-NanoBRET™ 618 ligand | Furimazine | ~460 | ~618 | ~150 times brighter signal than Rluc with this compound, with a narrower emission spectrum. |
Experimental Protocols for BRET Validation
Accurate BRET measurements rely on meticulous experimental design and execution. The following protocols outline key validation experiments.
BRET Saturation Assay
This assay is crucial to demonstrate the specificity of the interaction between the donor- and acceptor-tagged proteins.
Objective: To show that the BRET signal increases hyperbolically with an increasing amount of the acceptor protein, reaching a plateau (saturation) when all donor molecules are interacting with acceptor molecules.
Methodology:
-
Cell Transfection: Co-transfect cells with a constant amount of the donor-fusion plasmid and increasing amounts of the acceptor-fusion plasmid. As a negative control, transfect cells with the donor-fusion plasmid and a non-interacting acceptor-tagged protein.
-
Cell Preparation: 48 hours post-transfection, wash, detach, and resuspend the cells in a suitable buffer (e.g., PBS or HBSS). Distribute the cell suspension into a white, opaque 96-well microplate.
-
BRET Measurement:
-
Add this compound to a final concentration of 5 µM to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters (e.g., a 485 nm filter for the donor and a 530 nm filter for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Luminescence at 530 nm) / (Luminescence at 480 nm).
-
To determine the net BRET, subtract the BRET ratio obtained from cells expressing only the donor protein.
-
Plot the net BRET ratio as a function of the acceptor/donor expression ratio. A specific interaction will result in a hyperbolic saturation curve.
-
Kinetic Analysis
This experiment monitors the stability of the BRET signal over time and can be used to study the dynamics of protein interactions in response to stimuli.
Objective: To assess the stability of the BRET signal after the addition of the substrate and to monitor changes in protein interactions over time.
Methodology:
-
Cell Preparation: Prepare cells expressing the donor and acceptor fusion proteins as described for the saturation assay.
-
BRET Measurement:
-
Add this compound (final concentration 5 µM) to the cells.
-
Measure the BRET signal at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio for each time point.
-
Plot the BRET ratio as a function of time. For a stable interaction, the BRET ratio should remain relatively constant, although the total luminescence will decrease as the substrate is consumed.
-
Visualizing BRET Principles and Workflows
Diagrams can aid in understanding the underlying mechanisms of BRET and the experimental procedures.
Caption: The basic principle of BRET1 using this compound.
Caption: A generalized workflow for a BRET validation experiment.
References
- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Coelenterazine H with Marine Luciferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Coelenterazine H with various marine luciferases, contrasting it with native coelenterazine and other analogs. The information presented is supported by experimental data from peer-reviewed studies and manufacturer's specifications, offering insights for selecting the appropriate substrate for specific bioluminescent reporter systems.
Introduction to this compound and Luciferase Systems
Coelenterazine is a widely utilized luciferin (a light-emitting substrate) in bioluminescence research, serving as the substrate for numerous marine luciferases such as those from Renilla, Gaussia, and Oplophorus.[1][2] this compound is a synthetic analog of native coelenterazine, characterized by the absence of a hydroxyl group at the C-2 position of the imidazopyrazinone core. This structural modification can significantly influence its interaction with different luciferases, affecting light output, kinetics, and substrate affinity. Understanding the cross-reactivity of this compound is crucial for optimizing bioluminescence assays, including reporter gene assays, BRET (Bioluminescence Resonance Energy Transfer) studies, and high-throughput screening.
Comparative Performance of this compound
The cross-reactivity of this compound varies significantly among different luciferases. While it can enhance the light output of some, it may be a poor substrate for others.
Renilla Luciferase (RLuc)
This compound is a well-documented substrate for Renilla luciferase, often exhibiting a significantly higher light output compared to native coelenterazine.[3][4] Studies have reported a 4- to 8-fold greater Rluc activity with this compound in cells expressing the enzyme.[5] Some sources even indicate a 10- to 20-fold higher luminescent intensity. This enhanced brightness makes this compound a valuable tool for sensitive detection of Renilla luciferase activity. However, it's worth noting that while the initial light intensity is higher, the kinetics may be altered, sometimes resulting in a longer-lasting signal with a lower initial peak compared to native coelenterazine in certain assay conditions.
Gaussia Luciferase (GLuc)
The utility of this compound with Gaussia luciferase is more limited. Some reports suggest that it is not the preferred substrate for GLuc, with native coelenterazine providing a brighter signal. One study comparing different substrates for Gaussia luciferase demonstrated that while this compound does produce a signal, its peak luminescence is lower than that achieved with native coelenterazine across various concentrations. Therefore, for applications requiring maximal light output from Gaussia luciferase, native coelenterazine is generally the recommended substrate.
Oplophorus Luciferase (OLuc)
Data Summary
The following table summarizes the available quantitative data on the relative performance of this compound compared to native coelenterazine with different luciferases.
| Luciferase | Substrate | Relative Quantum Yield (vs. Native CTZ) | Relative Luminescence Intensity (vs. Native CTZ) | Emission Max (nm) | Notes |
| Renilla luciferase | Native Coelenterazine | 1.0 | 1.0 | 480 | Reference substrate. |
| Renilla luciferase | This compound | 0.82 | 10 | 475 | Significantly higher light output. |
| Gaussia luciferase | Native Coelenterazine | - | Higher | ~480 | Preferred substrate for maximal brightness. |
| Gaussia luciferase | This compound | - | Lower | ~480 | Produces a detectable but weaker signal compared to native coelenterazine. |
| Oplophorus luciferase | Native Coelenterazine | - | - | ~462 | Broad substrate specificity. |
| Oplophorus luciferase | This compound | - | Data not available | - | Empirical testing recommended. |
Note: Relative values can vary depending on the specific assay conditions, buffer composition, and luciferase variant used.
Experimental Protocols
Below are generalized protocols for in vitro luciferase assays to compare the activity of different coelenterazine analogs.
Preparation of Reagents
-
Lysis Buffer: A common lysis buffer for preparing cell extracts is Passive Lysis Buffer (e.g., 25mM Tris-phosphate pH 7.8, 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).
-
Assay Buffer: The composition of the assay buffer can influence enzyme kinetics. A typical buffer for Renilla luciferase is a Tris-HCl or phosphate buffer at pH 7.4. For Gaussia luciferase, a Tris-HCl buffer (pH 7.8) with NaCl is often used.
-
Coelenterazine Stock Solutions: Coelenterazine and its analogs are typically dissolved in methanol or ethanol to create a concentrated stock solution (e.g., 1-2 mg/mL). These stock solutions should be stored at -20°C or -80°C, protected from light.
-
Working Solution: Immediately before the assay, the coelenterazine stock solution is diluted to the desired final concentration in the appropriate assay buffer.
Cell Lysis (for intracellular luciferases)
-
Wash cultured cells expressing the luciferase reporter gene once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer to the cells.
-
Incubate at room temperature for 15-20 minutes with gentle rocking to ensure complete lysis.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Collect the supernatant containing the luciferase enzyme. This lysate can be used immediately or stored at -80°C.
Luminescence Measurement
-
Equilibrate the cell lysate and coelenterazine working solution to room temperature.
-
Add a small volume of cell lysate (e.g., 20 µL) to a luminometer tube or a well of a white-walled 96-well plate.
-
Program the luminometer for the desired measurement parameters (e.g., integration time of 1-10 seconds).
-
Inject the coelenterazine working solution (e.g., 50-100 µL) into the tube/well containing the cell lysate.
-
Immediately measure the resulting luminescence. For kinetic studies, measurements can be taken at multiple time points.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general bioluminescent reaction and a typical experimental workflow for comparing coelenterazine analogs.
Caption: Luciferase catalyzes the oxidation of coelenterazine.
Caption: Workflow for comparing coelenterazine analogs.
References
Coelenterazine H: A Brighter Alternative for Bioluminescence-Based Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioluminescence, the choice of substrate is paramount to the success and sensitivity of experimental assays. Coelenterazine H has emerged as a superior analog to native coelenterazine and other derivatives, offering significant advantages in light output and signal stability. This guide provides a comprehensive comparison of this compound with its analogs, supported by experimental data and detailed protocols to inform your research and development endeavors.
Key Advantages of this compound
This compound stands out primarily due to its enhanced luminescence intensity. Multiple studies and product specifications report that this compound can produce a light signal that is 10 to 20 times stronger than that of native coelenterazine when used with photoproteins like aequorin.[1] This heightened signal intensity makes it an invaluable tool for detecting small changes in biological systems, such as minute fluctuations in intracellular calcium concentrations.[1][2][3]
Furthermore, this compound is a preferred substrate for Bioluminescence Resonance Energy Transfer (BRET) assays, specifically the BRET¹ system.[4] Its emission spectrum is well-suited for energy transfer to yellow fluorescent proteins (YFPs), providing a robust signal for studying protein-protein interactions. While other analogs like Coelenterazine 400a (also known as DeepBlueC™) are utilized in BRET² assays for an improved signal-to-noise ratio due to a larger separation between donor and acceptor emission peaks, they often suffer from lower light emission and shorter signal duration.
Quantitative Performance Data
To facilitate a clear comparison, the following tables summarize the key performance metrics of this compound and its common analogs.
Table 1: Comparison of Luminescent Properties with Renilla Luciferase
| Coelenterazine Analog | Relative Luminescence Intensity (%) | Emission Maximum (nm) |
| This compound | 4- to 8-fold greater than native | ~460-470 |
| Native Coelenterazine | 100 | ~460 |
| Coelenterazine 400a | Lower than native | ~395 |
Data compiled from multiple sources indicating relative performance.
Table 2: Comparison of Luminescent Properties with Aequorin
| Coelenterazine Analog | Relative Luminescence Intensity | Emission Maximum (nm) |
| This compound | >10 times higher than native | ~466 |
| Native Coelenterazine | Baseline | ~469 |
| Coelenterazine f | ~20 times higher than native | ~477 |
| Coelenterazine hcp | ~190 times higher than native | ~444 |
Data indicates a significantly brighter signal for this compound and other analogs compared to the native form.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key assays utilizing this compound.
Protocol 1: Renilla Luciferase Glow Assay
This protocol is designed to measure the activity of Renilla luciferase in cell lysates using a glow-type luminescent signal, which offers greater stability over time compared to flash assays.
Materials:
-
Cells expressing Renilla luciferase
-
Phosphate Buffered Saline (PBS)
-
1X Cell Lysis Buffer
-
Renilla Luciferase Assay Buffer
-
This compound (stock solution in methanol or ethanol)
-
White or black opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing Renilla luciferase once with PBS.
-
Aspirate the PBS and add an appropriate volume of 1X Cell Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes on a shaker to ensure complete lysis.
-
-
Prepare Working Solution:
-
Equilibrate the Renilla Luciferase Assay Buffer to room temperature.
-
Prepare the Renilla Luciferase Working Solution by diluting the this compound stock solution into the assay buffer. The final concentration of this compound is typically in the range of 5-20 µM. Protect the working solution from light and use it within a few hours.
-
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate to a white or black opaque 96-well plate.
-
Add 50 µL of the Renilla Luciferase Working Solution to each well.
-
Wait for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Protocol 2: BRET¹ Assay for Protein-Protein Interactions
This protocol outlines the steps for a BRET¹ saturation assay to study the interaction between two proteins of interest.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for Donor fusion protein (Renilla luciferase-Protein A) and Acceptor fusion protein (YFP-Protein B)
-
Transfection reagent
-
Cell culture medium
-
PBS
-
This compound
-
White 96-well plates
-
Luminometer with 480 nm and 530 nm emission filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with a constant amount of the Donor plasmid and increasing amounts of the Acceptor plasmid in a 96-well plate format. Include a control with only the Donor plasmid.
-
-
Cell Culture:
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
After incubation, aspirate the culture medium and wash the cells once with PBS.
-
Add PBS or a suitable buffer to each well.
-
-
BRET Measurement:
-
Add this compound to all wells at a final concentration of 5 µM.
-
Immediately measure the luminescence at 480 nm (Donor emission) and 530 nm (Acceptor emission) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Correct for background by subtracting the BRET ratio from the cells expressing only the Donor.
-
Plot the corrected BRET ratio as a function of the Acceptor/Donor expression ratio to generate a saturation curve.
-
Protocol 3: Aequorin-Based Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium concentrations using the photoprotein aequorin reconstituted with this compound.
Materials:
-
Cells expressing apoaequorin
-
Cell culture medium
-
Krebs-Ringer Buffer (KRB)
-
This compound (5 mM stock in ethanol)
-
Digitonin lysis solution
-
Luminometer
Procedure:
-
Aequorin Reconstitution:
-
Incubate the apoaequorin-expressing cells with 5 µM this compound in KRB for 1-4 hours at 37°C in the dark.
-
-
Calcium Measurement:
-
Place the cells in the luminometer.
-
Stimulate the cells with the agonist of interest to induce a calcium response.
-
Record the luminescence signal over time.
-
-
Calibration:
-
At the end of the experiment, lyse the cells with digitonin in the presence of a saturating concentration of Ca²⁺ to measure the total remaining aequorin.
-
Use this value to calibrate the luminescence signal to absolute calcium concentrations.
-
Visualizing the Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the key signaling pathways and workflows.
Caption: BRET¹ signaling pathway for detecting protein-protein interactions.
Caption: Experimental workflow for a Renilla luciferase glow assay.
References
- 1. zellbio.eu [zellbio.eu]
- 2. yeasenbio.com [yeasenbio.com]
- 3. This compound | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coelenterazine H and Other Luciferase Substrates for High Signal-to-Noise Ratios
For researchers, scientists, and drug development professionals leveraging bioluminescence in their work, the choice of luciferase substrate is critical for achieving high sensitivity and reliable data. The signal-to-noise ratio (S/N), a measure of the desired signal strength relative to the background noise, is a key determinant of assay performance. This guide provides an objective comparison of Coelenterazine H and its analogs against other common luciferase substrates, with a focus on signal-to-noise characteristics, supported by experimental data and detailed protocols.
This compound: A High-Intensity Substrate
This compound is a synthetic analog of native coelenterazine that has demonstrated significantly higher luminescence intensity in various assay systems. With calcium-activated photoproteins, this compound has been reported to produce a 10 to 20-fold higher light output than native coelenterazine, making it particularly useful for detecting small changes in calcium ion concentrations.[1] While it can be used with Renilla and Gaussia luciferases, its performance is notably enhanced when used with photoproteins in vitro.[1]
A significant advancement in the application of this compound for live-cell assays has been the development of pro-substrates, such as ViviRen™ and EnduRen™. These molecules are modified to be more stable and cell-permeable. Once inside the cell, they are cleaved by intracellular esterases to release this compound.[2][3] This strategy dramatically improves the signal-to-noise ratio. For instance, ViviRen™ has been shown to produce a signal-to-background ratio that is 288-fold higher than that of native coelenterazine in live cells.[2] This is achieved through both an increase in signal intensity (approximately 3-fold brighter than native coelenterazine) and a significant reduction in background autoluminescence (10- to 100-fold decrease).
Comparative Analysis of Luciferase Substrates
The ideal luciferase substrate maximizes the signal generated by the enzyme while minimizing background noise from auto-oxidation and other sources. The following tables summarize the performance of this compound and other widely used substrates.
Table 1: Performance Comparison of Coelenterazine Analogs with Renilla Luciferase
| Substrate | Relative Light Output (vs. Native CTZ) | Key Characteristics |
| Native Coelenterazine | 1.0 | Standard substrate, prone to auto-oxidation in serum. |
| This compound | 4-8x greater Rluc activity in cells (as pro-substrate) | High light output, significantly improved S/N ratio in live cells when delivered as a pro-substrate (e.g., ViviRen™). |
| Coelenterazine f | 4-8x greater Rluc activity in cells | High cell permeability. |
| Coelenterazine e | 4-8x greater Rluc activity in cells | High signal in both cellular and in vivo models. |
| Coelenterazine cp | Lower than native CTZ | 15x higher luminescence with aequorin. |
| Coelenterazine hcp | Lower than native CTZ | 190x higher luminescence with aequorin. |
| Coelenterazine 400a | Lower than native CTZ | Blue-shifted emission (~400 nm), ideal for BRET assays to minimize spectral overlap. |
Table 2: Autoluminescence of Coelenterazine Analogs in Different Media
The "noise" component of the signal-to-noise ratio is heavily influenced by the substrate's tendency to auto-oxidize. This is particularly relevant in in vivo and in vitro assays containing serum.
| Substrate | Autoluminescence in PBS (Relative to Native CTZ) | Autoluminescence in Media with 10% FBS (Relative to Native CTZ) |
| Native Coelenterazine | 1.0 | 1.0 |
| This compound | ~1.5x | ~0.8x |
| Coelenterazine f | ~0.7x | ~0.5x |
| Coelenterazine cp | ~0.5x | ~0.3x |
| Coelenterazine n | ~0.3x | ~0.2x |
| Coelenterazine hcp | ~0.4x | ~0.3x |
| Coelenterazine e | ~14x | ~24x |
(Data adapted from a study characterizing various coelenterazine analogs.)
Furimazine: A High-Performance Alternative for NanoLuc® Luciferase
A distinct class of luciferase substrate is represented by Furimazine, which is engineered for use with the NanoLuc® luciferase. This system is known for its exceptionally bright and stable "glow-type" luminescence. Furimazine exhibits enhanced stability and reduced autoluminescence in aqueous solutions and cell culture media compared to coelenterazine. This lower background contributes to a superior signal-to-noise ratio. Analogs of furimazine, such as Hikarazines, have been developed that demonstrate even greater signal intensity and duration.
Experimental Protocols
Accurate determination of the signal-to-noise ratio is essential for comparing luciferase substrates. Below are generalized protocols for in vitro and cell-based assays.
Protocol 1: In Vitro Luciferase Assay
Objective: To determine the signal and background luminescence of different substrates with purified luciferase.
Materials:
-
Purified Renilla luciferase
-
Luciferase assay buffer (e.g., Tris-HCl, pH 7.5, with 100 mM NaCl and 1 mM EDTA)
-
This compound and other substrates of interest, dissolved in methanol or ethanol
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare a working solution of purified Renilla luciferase in luciferase assay buffer.
-
Prepare working solutions of each coelenterazine analog in the assay buffer to the desired final concentration.
-
To determine the signal, add the luciferase solution to the wells of the 96-well plate.
-
To determine the background, add only the assay buffer to separate wells.
-
Initiate the reaction by injecting the substrate solution into each well.
-
Immediately measure the luminescence using a luminometer with a 1-10 second integration time.
-
Calculate the Signal-to-Noise Ratio: S/N = (Luminescence of signal wells) / (Luminescence of background wells).
Protocol 2: Live-Cell Luciferase Assay
Objective: To measure the signal-to-noise ratio of different substrates in a cellular context.
Materials:
-
Mammalian cells stably expressing Renilla luciferase
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or its pro-substrate) and other substrates
-
96-well white opaque cell culture plates
-
Luminometer
Procedure:
-
Seed the Renilla luciferase-expressing cells in a 96-well plate and incubate until they reach the desired confluency.
-
For background measurement, seed untransfected parental cells in separate wells.
-
Carefully remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium or PBS to the wells.
-
Add the luciferase substrate to each well at the desired final concentration.
-
Incubate for the desired period (this may vary depending on the substrate's kinetics).
-
Measure the luminescence in a plate luminometer.
-
Calculate the Signal-to-Noise Ratio: S/N = (Luminescence of transfected cells) / (Luminescence of untransfected cells).
Visualizing the Bioluminescence Workflow and Comparison
To better understand the process and the comparison, the following diagrams illustrate the bioluminescence reaction and a conceptual comparison of the signal-to-noise ratios.
References
A Comparative Guide to the Kinetic Profiles of Coelenterazine H and Native Coelenterazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic profiles of Coelenterazine H and native coelenterazine, two widely used substrates for bioluminescent reporter gene assays. The following sections present a summary of their performance characteristics with luciferases, particularly Renilla luciferase, supported by experimental data. Detailed experimental protocols and visual representations of the reaction pathway and experimental workflow are included to aid in experimental design and interpretation.
Data Presentation: Quantitative Comparison
The selection of a coelenterazine analog can significantly impact the intensity and duration of the bioluminescent signal in reporter assays. This compound, a dehydroxy derivative of native coelenterazine, exhibits distinct kinetic properties. The following table summarizes the key quantitative differences in their performance with Renilla luciferase.
| Parameter | This compound | Native Coelenterazine | Reference |
| Relative Luminescence Capacity | 0.82 | 1.00 | [1] |
| Relative Intensity | 10 | 1.00 | [1] |
| Emission Maximum (λmax) | 475 nm | 465 nm | [1] |
| Michaelis Constant (Km) with Renilla luciferase | ~210 nM | Varies by study | [2] |
| Signal Kinetics | Glow-type, prolonged signal | Flash-type, rapid decay | [3] |
| Half-life in cell culture medium (37°C) | ~25 minutes | ~17 minutes |
Kinetic Profile Analysis
Native Coelenterazine: The interaction of native coelenterazine with Renilla luciferase is characterized by a "flash" kinetic profile. This means that upon substrate addition, there is a rapid increase in light emission that peaks within the first 10 seconds, followed by a swift decay of the signal. This rapid decay can be a limiting factor in experimental setups that require a longer window for signal detection, such as in high-throughput screening (HTS).
This compound: In contrast, this compound exhibits a "glow-type" kinetic profile with Renilla luciferase, meaning it produces a more sustained and longer-lasting luminescent signal. While its total light output (relative luminescence capacity) is slightly lower than that of native coelenterazine, its initial light intensity is significantly higher, approximately 10-fold greater. This combination of high initial intensity and prolonged signal makes this compound a preferred substrate for HTS applications, where a stable signal over the measurement period is crucial. Studies have shown that this compound has a longer half-life in aqueous solutions compared to native coelenterazine, contributing to its enhanced signal stability.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and comparable kinetic data. The following is a detailed methodology for a typical in vitro kinetic assay to compare coelenterazine analogs with Renilla luciferase.
Objective: To determine and compare the kinetic parameters (e.g., initial light intensity, decay rate) of this compound and native coelenterazine with purified Renilla luciferase.
Materials:
-
Purified recombinant Renilla luciferase
-
Native coelenterazine
-
This compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Solvent for coelenterazine stock solutions (e.g., methanol or ethanol)
-
Luminometer with injector capabilities
-
Luminometer tubes or white-walled 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of purified Renilla luciferase in assay buffer. Store on ice.
-
Prepare 1 mg/mL stock solutions of native coelenterazine and this compound in methanol or ethanol. Store protected from light. It is important to note that coelenterazine and its analogs are susceptible to oxidation in dimethylsulfoxide (DMSO), so its use as a solvent should be avoided.
-
On the day of the experiment, prepare fresh working solutions of both coelenterazine analogs by diluting the stock solutions in the assay buffer to the desired final concentration.
-
-
Enzyme Assay:
-
Equilibrate all reagents to room temperature before starting the assay.
-
Add a specific amount of the purified Renilla luciferase to each luminometer tube or well of a 96-well plate.
-
Place the tube or plate into the luminometer.
-
-
Data Acquisition:
-
Set the luminometer to inject the coelenterazine working solution and immediately begin recording the luminescent signal.
-
For kinetic analysis, record the luminescence at regular intervals (e.g., every second) for a defined period (e.g., 10-20 minutes) to capture the full decay curve.
-
The initial burst of light, often measured within the first 5-10 seconds, is typically used to determine the initial reaction velocity.
-
-
Data Analysis:
-
Plot the luminescence intensity versus time to visualize the kinetic profile of each substrate.
-
Calculate the half-life (t½) of the luminescent signal for each substrate from the decay curve.
-
To determine Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of each coelenterazine analog while keeping the enzyme concentration constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualization
The following diagrams illustrate the bioluminescent reaction pathway and a typical experimental workflow for comparing the kinetic profiles of coelenterazine analogs.
Caption: Bioluminescent reaction pathway of coelenterazine catalyzed by luciferase.
Caption: Workflow for comparing the kinetic profiles of coelenterazine analogs.
References
A Researcher's Guide to Coelenterazine H: Performance in Different Buffer Systems
For researchers and drug development professionals leveraging bioluminescent reporter systems, the choice of substrate and buffer is paramount for generating robust and reproducible data. Coelenterazine H (CTZ-h), a synthetic analog of native coelenterazine, is a widely used luciferin for various luciferases, including those from Renilla and Gaussia, as well as photoproteins like aequorin.[1][2][3] Its performance, however, is not static; it is profoundly influenced by the chemical environment, particularly the buffer system. This guide provides a detailed comparison of this compound performance in different buffer systems, supported by experimental data and protocols to aid in assay optimization.
The Influence of Buffer Composition on this compound Performance
The buffer system can impact the luminescence signal generated by this compound in several ways, primarily by affecting the stability of the substrate itself and the optimal functioning of the luciferase enzyme. Key factors to consider are pH, ionic strength, and the presence of specific ions or components like serum proteins.
Autoluminescence: A Key Consideration
A critical factor in assay sensitivity is the background signal, or autoluminescence, which is the light emission from the substrate in the absence of a luciferase. This compound, like other analogs, is susceptible to auto-oxidation, a process that is significantly enhanced in certain media.[3][4]
Experimental data shows that autoluminescence is dramatically higher in the presence of serum, largely due to interactions with albumin, when compared to standard buffers like Phosphate-Buffered Saline (PBS) or cell culture media like Dulbecco's Modified Eagle Medium (DMEM). This is a crucial consideration for live-cell and in vivo assays where the substrate will be exposed to serum proteins.
Table 1: Comparison of Autoluminescence Intensity of Coelenterazine Analogs in Different Media
| Coelenterazine Analog | PBS | DMEM | Mouse Serum (MS) | Fetal Bovine Serum (FBS) | Passive Lysis Buffer (PLB) |
| Native Coelenterazine | ~5 x 10³ | ~1 x 10⁴ | ~5 x 10⁵ | ~1.5 x 10⁶ | ~5 x 10⁵ |
| This compound | ~1 x 10⁴ | ~2 x 10⁴ | ~4 x 10⁵ | ~1 x 10⁶ | ~4 x 10⁵ |
| Coelenterazine F | ~2 x 10⁴ | ~4 x 10⁴ | ~8 x 10⁵ | ~2.5 x 10⁶ | ~8 x 10⁵ |
| Coelenterazine CP | ~5 x 10³ | ~1 x 10⁴ | ~3 x 10⁵ | ~8 x 10⁵ | ~3 x 10⁵ |
| Coelenterazine N | ~5 x 10³ | ~1 x 10⁴ | ~2 x 10⁵ | ~5 x 10⁵ | ~2 x 10⁵ |
| Coelenterazine HCP | ~5 x 10³ | ~1 x 10⁴ | ~2 x 10⁵ | ~6 x 10⁵ | ~2 x 10⁵ |
| Coelenterazine E | ~1 x 10⁴ | ~2 x 10⁴ | ~3 x 10⁵ | ~9 x 10⁵ | ~3 x 10⁵ |
Data is represented as approximate autoluminescence in photons/sec/50 µL of medium, extrapolated from published charts. Actual values can vary based on specific experimental conditions. Data derived from a study characterizing various coelenterazine analogs.
Effect of pH
The pH of the assay buffer directly affects both the stability of the luciferase and the kinetics of the light-emitting reaction. While specific data for this compound across a wide pH range in different buffers is limited, studies on native coelenterazine show that the optimal pH for light intensity is typically between 7.0 and 8.0 for many luciferases. For example, with Periphylla luciferase, the light intensity is maximal in Tris-HCl buffer around pH 7.8. It is crucial to maintain a stable pH within the optimal range of the specific luciferase being used.
Common Buffer Systems: A Comparative Overview
The choice between common laboratory buffers like PBS, Tris-HCl, and HEPES depends on the specific requirements of the assay, such as the need for strict pH control, temperature stability, and compatibility with downstream applications.
Table 2: Properties of Common Buffer Systems for Bioluminescence Assays
| Feature | Phosphate-Buffered Saline (PBS) | Tris-HCl | HEPES |
| Buffering Range | ~6.5 - 7.5 | ~7.0 - 9.0 | ~6.8 - 8.2 |
| pKa at 25°C | 7.2 | 8.1 | 7.5 |
| pH Change with Temp. | Low (ΔpKa/°C ≈ -0.0028) | High (ΔpKa/°C ≈ -0.031) | Moderate (ΔpKa/°C ≈ -0.014) |
| Cost | Low | Low | High |
| Common Uses in Bioluminescence | Enzyme storage and assays | Lysis and enzyme activity assays | Cell-based assays (e.g., BRET) requiring stable physiological pH |
| Considerations | Can interact with divalent cations and some enzymes. | pH is highly sensitive to temperature changes. | Generally considered more stable and biologically compatible for cell-based work. |
Performance Comparison with Alternatives
This compound offers distinct advantages and disadvantages compared to other luciferins.
-
Native Coelenterazine: this compound often provides a 10- to 20-fold higher initial luminescence intensity with photoproteins like aequorin, making it more sensitive for detecting small changes in calcium concentration. With Renilla luciferase, however, it can produce a lower initial signal but with a more prolonged, glow-type kinetic profile compared to the flash kinetics of native coelenterazine.
-
Coelenterazine 400a (DeepBlueC™): This analog is often preferred for Bioluminescence Resonance Energy Transfer (BRET) studies because its emission peak is around 400 nm, which minimizes spectral overlap with common acceptor fluorophores like GFP.
-
Pro-substrates (e.g., EnduRen™, ViviRen™): These are chemically modified, protected forms of this compound designed for live-cell imaging. They are more stable in culture media, exhibit lower autoluminescence, and are cleaved by intracellular esterases to release active this compound, providing a brighter or more sustained signal over hours.
-
Furimazine: A substrate developed for the engineered NanoLuc® luciferase, it provides an extremely bright and stable signal, significantly outperforming traditional coelenterazine-luciferase pairs.
Experimental Protocols
Protocol 1: General In Vitro Renilla Luciferase Assay
This protocol is adapted for a single-tube luminometer assay using purified enzyme or cell lysate.
Materials:
-
Renilla Luciferase Assay Buffer (e.g., PBS pH 7.2 or a commercially optimized buffer)
-
This compound
-
Solvent (e.g., acidified methanol or ethanol; do not use DMSO)
-
Purified Renilla luciferase or cell lysate containing the enzyme
-
Luminometer tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in the recommended solvent to create a concentrated stock solution (e.g., 1 mg/mL). Store this stock at -20°C or below, protected from light. It is not recommended to store dissolved coelenterazine for extended periods.
-
Prepare Working Solution: Immediately before the assay, dilute the this compound stock solution in the chosen assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Equilibrate: Allow all reagents and samples to equilibrate to room temperature.
-
Assay Measurement: a. Add 20 µL of the cell lysate or purified enzyme solution to a luminometer tube. b. Place the tube in the luminometer. c. Inject 100 µL of the this compound working solution. d. Immediately measure the luminescence. For flash-type kinetics, an integration time of 1-10 seconds is typical. For glow-type kinetics, measurements can be taken over several minutes.
Protocol 2: BRET Assay in Live Cells Using a HEPES-based Buffer
This protocol is for monitoring protein-protein interactions in live cells.
Materials:
-
HEK293T cells co-transfected with constructs for a BRET donor (Renilla luciferase fusion protein) and a BRET acceptor (e.g., YFP fusion protein).
-
Krebs-Ringer-HEPES (KRH) Buffer: 130 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM Na₂HPO₄, 10 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
This compound
-
96-well white opaque microplate
Procedure:
-
Cell Preparation: 48 hours post-transfection, wash cells twice with warm PBS and resuspend them in the KRH buffer.
-
Plating: Transfer 90 µL of the cell suspension to each well of the 96-well plate.
-
Substrate Addition: Prepare a 10X working solution of this compound in the KRH buffer. Add 10 µL to each well to achieve a final concentration of 5 µM.
-
Incubation: Incubate the plate at 25°C in the dark for 15 minutes.
-
Measurement: Using a plate reader capable of BRET measurements, sequentially record the light intensity at the donor emission wavelength (e.g., 445–505 nm) and the acceptor emission wavelength (e.g., 505–565 nm).
-
Calculate BRET Ratio: The BRET ratio is calculated by dividing the emission intensity of the acceptor by the emission intensity of the donor.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Bioluminescence reaction pathway with this compound.
Caption: Experimental workflow for buffer system comparison.
Conclusion
The performance of this compound is intrinsically linked to the composition of the buffer system. For assays involving serum or cell culture, the high potential for autoluminescence must be addressed, potentially through the use of specialized assay buffers or more stable pro-substrates. For in vitro assays, the choice between PBS, Tris, and HEPES should be guided by the specific luciferase's pH optimum and the assay's sensitivity to temperature fluctuations. By carefully selecting the buffer system and considering the properties of available coelenterazine analogs, researchers can significantly enhance the sensitivity, reliability, and reproducibility of their bioluminescence-based experiments.
References
- 1. Structure–function studies on the active site of the coelenterazine-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Reproducibility of Results Using Synthetic Coelenterazine H
For researchers in cellular and molecular biology, the reproducibility of experimental results is paramount. In the realm of bioluminescence-based assays, the choice of substrate can significantly impact signal intensity, duration, and ultimately, the consistency of data. This guide provides a detailed comparison of synthetic Coelenterazine H and its alternatives, with a focus on the reproducibility of results in common reporter gene assays.
Synthetic this compound is a widely used substrate for luciferases such as Renilla and Gaussia, as well as the photoprotein aequorin.[1][2] Its performance characteristics, when compared to native coelenterazine, can influence experimental design and outcomes. The following sections present a compilation of performance data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison: Synthetic this compound vs. Native Coelenterazine
The choice between synthetic this compound and native coelenterazine often depends on the specific requirements of the assay, such as the need for high signal intensity or a prolonged signal duration. The following table summarizes key performance metrics based on available data.
| Feature | Synthetic this compound | Native Coelenterazine | Key Considerations |
| Luminescence Intensity | Reported to be 10 to 20 times higher with aequorin.[1][3][4] With Renilla luciferase, initial intensity can be significantly higher. | Serves as the baseline for comparison. | For detecting low levels of reporter expression, the higher intensity of this compound can be advantageous. |
| Signal Kinetics | Generally produces a "flash" type reaction with a rapid decay of the luminescent signal. | Can also produce a flash reaction, but glow-type formulations are available. | For high-throughput screening, a stable "glow" signal is often preferred for reproducibility. Some assay systems are specifically designed to enhance signal stability with this compound. |
| Stability in Culture Medium | Unprotected this compound has a half-life of approximately 25 minutes in cell culture medium with 10% FBS at 37°C. | Unprotected native coelenterazine has a shorter half-life of about 17 minutes under similar conditions. | Auto-oxidation of the substrate can lead to increased background luminescence and reduced sensitivity. Modified live-cell substrates have been developed to increase stability. |
| Emission Maximum | Approximately 475 nm with Renilla luciferase. | Approximately 475 nm with Renilla luciferase. | The emission spectra are very similar, making them compatible with the same detection instrumentation. |
Experimental Protocols
Reproducibility is intrinsically linked to meticulous and consistent experimental execution. Below are detailed protocols for common bioluminescence assays using this compound.
1. Renilla Luciferase "Flash" Assay in Cell Lysates
This protocol is adapted for a manual luminometer where the substrate is injected immediately before reading.
-
Reagent Preparation :
-
Prepare a stock solution of synthetic this compound (e.g., 1 mg/mL) in methanol or ethanol. Store at -20°C or -80°C, protected from light.
-
On the day of the experiment, prepare the Renilla Luciferase Assay Buffer.
-
Immediately before use, dilute the this compound stock solution into the assay buffer to the final working concentration (e.g., add 1 volume of stock to 50 volumes of buffer). Keep the working solution on ice and use within two hours for best results.
-
-
Assay Procedure :
-
Culture and lyse cells according to your standard protocol. A passive lysis buffer is commonly used.
-
Add 20 µL of cell lysate to a luminometer tube.
-
Place the tube in the luminometer.
-
Inject 50-100 µL of the Renilla Luciferase working solution into the tube.
-
Immediately initiate the luminescence measurement. Integrate the signal for a defined period (e.g., 10 seconds) without delay.
-
2. Gaussia Luciferase "Glow" Assay in Culture Supernatant
This protocol is designed for assays that benefit from a more stable signal, often used in high-throughput screening.
-
Reagent Preparation :
-
Prepare a 100X stock solution of synthetic this compound (e.g., 5 mg/mL) in acidified methanol. Aliquot and store at -80°C for long-term stability.
-
Prepare the Gaussia Glow Assay Buffer provided with a commercial kit.
-
On the day of use, dilute the 100X this compound stock to 1X in the glow assay buffer to create the working solution. Allow the working solution to equilibrate to room temperature before use.
-
-
Assay Procedure :
-
Plate cells that secrete Gaussia luciferase and culture them under the desired experimental conditions.
-
Collect 10-20 µL of the cell culture medium at various time points as needed.
-
Add the medium sample to the wells of a white or black opaque 96-well plate.
-
Add 50 µL of the Gaussia Luciferase Glow Assay Working Solution to each well.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualization of Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the bioluminescence reaction and a typical experimental workflow.
Caption: Bioluminescence reaction pathway with synthetic this compound.
Caption: General experimental workflow for a luciferase reporter assay.
References
A Head-to-Head Comparison of Commercially Available Coelenterazine H Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal Coelenterazine H product is critical for the success of bioluminescence-based assays. This guide provides a framework for a head-to-head comparison of commercially available this compound products, offering detailed experimental protocols and data presentation structures to facilitate informed decision-making.
While many suppliers offer this compound, a derivative of coelenterazine that can produce a significantly higher initial light intensity, a lack of publicly available, independent, head-to-head comparative studies presents a challenge for researchers.[1][2] This guide aims to bridge that gap by outlining a comprehensive evaluation strategy. Key performance indicators for this compound include purity, specific activity in generating luminescence with luciferases like Renilla luciferase, and stability in solution.
Commercially Available this compound Products
A number of biotechnology companies supply this compound for research purposes. While this guide does not endorse any specific product, the following table lists some of the commercially available options. Researchers are encouraged to consult the vendors' websites for the most up-to-date product specifications.
| Supplier | Product Name | Purity (as stated by supplier) | Formulation |
| Regis Technologies | Coelenterazine - H | 97% | Lyophilized powder |
| Biotium | This compound | High Purity | Lyophilized powder |
| FUJIFILM Wako | This compound | >98% (HPLC)[3] | Lyophilized powder |
| Yeasen | This compound | ≥ 99%[4] | Yellow powder[4] |
| MediLumine | This compound | Not specified | Lyophilized powder |
| Invitrogen (Thermo Fisher Scientific) | This compound | Not specified | Solid |
| Cayman Chemical | This compound | ≥95% | Crystalline solid |
| Nanolight Technology | This compound | High Purity | Lyophilized powder |
| MedChemExpress | This compound | 99.41% | Solid |
| JNC CORPORATION | h-Coelenterazine | >98% on HPLC | Yellow powder |
Proposed Performance Evaluation
To provide a truly objective comparison, a standardized experimental approach is necessary. The following sections detail the protocols for assessing the purity, activity, and stability of this compound from different commercial sources.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Purity Analysis of Commercial this compound Products
| Supplier | Lot Number | Purity (%) by HPLC (Area Under the Curve) |
| Supplier A | XXXXX | |
| Supplier B | YYYYY | |
| Supplier C | ZZZZZ |
Table 2: Luminescence Activity of Commercial this compound Products with Renilla Luciferase
| Supplier | Lot Number | Peak Luminescence (RLU) | Time to Peak (seconds) | Signal Half-Life (minutes) |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Table 3: Stability of Commercial this compound Solutions
| Supplier | Lot Number | Initial Luminescence (RLU) | Luminescence after 4h at RT (RLU) | % Activity Remaining |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of this compound from different suppliers.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound from each supplier.
-
Dissolve each sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20-80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80-20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm, 350 nm, and 435 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatograms.
-
Calculate the purity of each sample as the percentage of the main this compound peak area relative to the total peak area.
-
Renilla Luciferase Activity Assay
This protocol is for comparing the light output and kinetics of different this compound products when used as a substrate for Renilla luciferase.
Methodology:
-
Reagent Preparation:
-
This compound Working Solutions: Prepare a 100 µM working solution of each this compound product in a suitable assay buffer (e.g., PBS, pH 7.4). Prepare these solutions fresh before the assay.
-
Renilla Luciferase: Prepare a diluted solution of recombinant Renilla luciferase in assay buffer at a concentration that gives a robust but not saturating signal. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
Pipette 50 µL of the diluted Renilla luciferase solution into the wells of a white, opaque 96-well plate.
-
Place the plate in a luminometer.
-
Set the luminometer to inject 50 µL of the this compound working solution and immediately begin reading luminescence (kinetic mode) for a period of 10-20 minutes, with readings every 30 seconds.
-
Repeat the measurement for each this compound product.
-
-
Data Analysis:
-
From the kinetic data, determine the peak relative light units (RLU), the time to reach the peak, and the signal half-life for each product.
-
Stability Assay
This protocol assesses the stability of this compound in solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µM working solution of each this compound product in assay buffer (e.g., PBS, pH 7.4).
-
Protect the solutions from light and store them at room temperature.
-
-
Luminescence Measurement:
-
Immediately after preparation (t=0), measure the luminescence activity of each solution using the Renilla luciferase assay protocol described above.
-
At subsequent time points (e.g., 1, 2, 4, and 8 hours), take an aliquot of each solution and measure its luminescence activity.
-
-
Data Analysis:
-
For each product, calculate the percentage of remaining activity at each time point relative to the initial activity at t=0.
-
Visualizing Key Processes
Diagrams can aid in understanding the underlying biochemical reactions and experimental workflows.
Caption: Bioluminescent reaction of this compound with Renilla Luciferase.
Caption: Experimental workflow for comparing this compound products.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Coelenterazine H
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. For researchers, scientists, and drug development professionals utilizing Coelenterazine H, a key component in bioluminescence research, understanding the correct disposal procedures is a critical aspect of the experimental workflow. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] All handling should ideally take place within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] In the event of a spill, the area should be decontaminated, and the spilled material collected for proper disposal.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, is governed by local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Consult Local Regulations and Institutional Policies: Before disposing of any this compound waste, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations. Waste disposal requirements can vary significantly by region.
-
Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be considered chemical waste.
-
Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, properly labeled hazardous waste container.
-
-
Waste Collection and Storage:
-
Use a clearly labeled, leak-proof container for all this compound waste. The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. They are equipped to handle and transport chemical waste in accordance with all applicable regulations.
Quantitative Data Summary
For researchers using this compound, understanding its basic chemical properties is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 50909-86-9 |
| Molecular Formula | C₂₆H₂₁N₃O₃ |
| Molar Mass | 423.46 g/mol |
| Recommended Storage | -20°C, protected from light and moisture |
Data sourced from various Safety Data Sheets.
Experimental Workflow for Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
This decision-making process ensures that all forms of this compound waste are handled and disposed of in a compliant and safe manner. By adhering to these procedures, laboratories can minimize their environmental impact and maintain a high standard of safety.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coelenterazine H
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Coelenterazine H, a widely used luciferin in bioluminescence research. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experimental results.
Chemical and Physical Properties
A thorough understanding of this compound's properties is the first step toward safe handling. Key quantitative data is summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 50909-86-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₁N₃O₂ | |
| Molecular Weight | 407.5 g/mol | |
| Appearance | Yellow crystalline solid/powder | |
| Solubility | Soluble in methanol and ethanol. Insoluble or may oxidize in DMSO. | |
| Storage Temperature | -20°C is standard for short-term storage. For long-term stability, -70°C or -80°C is recommended. | |
| Stability | Stable for at least 4 years when stored properly at -20°C. The compound is light-sensitive and susceptible to oxidation in the presence of air and moisture. |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is categorized as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale | Citations |
| Eye Protection | Chemical safety goggles or glasses with side shields. A face shield may also be appropriate. | To prevent eye irritation from dust or splashes. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin irritation and absorption. | |
| Skin and Body Protection | Laboratory coat. A complete chemical-protective suit may be necessary depending on the scale of handling. | To protect skin from exposure. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area or a chemical fume hood. | To prevent respiratory tract irritation from dust or aerosols. |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to handling and storage is critical to minimize risk and preserve the compound's integrity.
Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store the container tightly sealed in a cool, dry, and well-ventilated area at the recommended temperature (-20°C for short-term, -80°C for long-term).
-
Protect from light at all times by using an opaque container or storing it in a dark box.
-
For added stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in an appropriate solvent such as methanol or ethanol. It is recommended to use a solvent that has been purged with an inert gas to prevent oxidation.
-
Crucially, do not use DMSO as a solvent , as it may cause the compound to oxidize.
-
For in vivo imaging, a stock solution can be made in ethanol with a small percentage of 3N HCl, which is then further diluted in PBS for injection.
-
If preparing aliquots, dry them down using a speed vacuum, gas with nitrogen, seal tightly, and store at -80°C in a dark container.
Workflow for Safe Handling of this compound
References
- 1. Can you provide a brief protocol on how to use this compound for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 4. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 5. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
